1H-Indazole-5-carbohydrazide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1H-indazole-5-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-11-8(13)5-1-2-7-6(3-5)4-10-12-7/h1-4H,9H2,(H,10,12)(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIUWAAVOMKSTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NN)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Versatile Scaffold: A Technical Guide to 1H-Indazole-5-carbohydrazide for Advanced Drug Discovery
Introduction: The Privileged Indazole Core
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents, earning the designation of "privileged scaffolds." The 1H-indazole nucleus is a quintessential example of such a scaffold.[1] This bicyclic aromatic system, comprising a benzene ring fused to a pyrazole ring, serves as the structural foundation for numerous pharmacologically active compounds, demonstrating a vast spectrum of activities including anti-tumor, anti-inflammatory, and anti-HIV effects.[1][2] The thermodynamic stability of the 1H-tautomer over the 2H-form makes it the predominant and most relevant isomer in biological systems.[1]
This guide focuses on a particularly valuable derivative: 1H-Indazole-5-carbohydrazide . The strategic placement of the carbohydrazide moiety at the C-5 position transforms the simple indazole core into a highly versatile and reactive building block. The hydrazide group is a key pharmacophore in its own right and a crucial synthetic handle for constructing more complex molecular architectures through reactions like condensation and amide coupling.[3] For researchers and drug development professionals, understanding the nuanced chemical properties, synthesis, and reactive potential of this compound is fundamental to leveraging its power in the design of next-generation therapeutics, particularly in the realm of kinase inhibition.
Chemical Structure and Physicochemical Properties
This compound is an organic compound characterized by the indazole bicyclic system with a carbohydrazide functional group (-CONHNH₂) attached to position 5 of the benzene ring.[4] The presence of multiple nitrogen and oxygen atoms allows the molecule to act as both a hydrogen bond donor and acceptor, a critical feature for molecular recognition and binding to biological targets.[4]
Tautomerism and Structure
The indazole ring exists in two primary tautomeric forms, 1H-indazole and 2H-indazole. The 1H-indazole tautomer is thermodynamically more stable and is the predominant form.[1]
Caption: Chemical structure of this compound.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of this compound. This data is essential for designing experimental conditions, including reaction setups, solvent selection, and purification strategies.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈N₄O | [4][5] |
| Molecular Weight | 176.18 g/mol | [4][5] |
| CAS Number | 1005205-25-3 | [4] |
| Appearance | Solid at room temperature (likely crystals or powder) | [4] |
| pKa (Indazole Base) | 13.86 (Indazole to Indazolate) | [6] |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DMF, DMSO, Ethanol) | [4] |
Synthesis Protocol: From Carboxylic Acid to Hydrazide
The most direct and widely adopted method for synthesizing carbohydrazides is the reaction of a corresponding ester with hydrazine hydrate. This nucleophilic acyl substitution reaction is typically high-yielding and robust. The following protocol outlines a reliable, two-step synthesis of this compound starting from the commercially available 1H-indazole-5-carboxylic acid, based on analogous and well-established procedures for other indazole isomers.[3][7]
Experimental Workflow Diagram
Caption: Two-step synthesis workflow for this compound.
Step 1: Esterification of 1H-Indazole-5-carboxylic acid
Principle: The Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol. Using methanol in excess serves as both the reactant and the solvent, driving the equilibrium towards the ester product. Sulfuric acid acts as the catalyst, protonating the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon.
Methodology:
-
To a round-bottom flask equipped with a reflux condenser, add 1H-indazole-5-carboxylic acid (1.0 eq).
-
Add methanol (approx. 10-15 mL per gram of carboxylic acid) to suspend the solid.
-
Carefully add concentrated sulfuric acid (H₂SO₄) dropwise, typically 2-3 drops as a catalyst.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After cooling to room temperature, carefully neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃).
-
The methyl ester product, being less polar, will often precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield Methyl 1H-indazole-5-carboxylate.
Step 2: Hydrazinolysis of Methyl 1H-indazole-5-carboxylate
Principle: This step involves a nucleophilic acyl substitution where the highly nucleophilic hydrazine displaces the methoxy group of the ester to form the more stable hydrazide. The reaction is typically performed in an alcohol solvent and driven to completion by heating.[3][7]
Methodology:
-
Dissolve Methyl 1H-indazole-5-carboxylate (1.0 eq) in ethanol (approx. 10 mL per gram of ester) in a round-bottom flask.[3]
-
Add hydrazine hydrate (NH₂NH₂·H₂O), typically 1.5 to 2.0 equivalents, to the solution.[3][7] The use of a slight excess ensures the complete conversion of the ester.
-
Heat the resulting solution to reflux for 4-5 hours. The product, this compound, is often less soluble in ethanol than the starting ester and may begin to precipitate during the reaction.[7]
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.[7]
-
Dry the product under vacuum to yield pure this compound.
Spectral Analysis: A Structural Fingerprint
-
¹H NMR: The proton NMR spectrum is expected to be highly characteristic.
-
Indazole Protons: The aromatic region should display signals for H-3, H-4, H-6, and H-7. H-3 will likely appear as a singlet downfield (around 8.1-8.3 ppm). H-4 will be a singlet or a narrow doublet further downfield (around 8.5-8.8 ppm) due to its proximity to the electron-withdrawing carbohydrazide group. H-7 and H-6 will form an AX or AB system, appearing as doublets or doublet of doublets between 7.5-7.8 ppm.
-
NH Protons: The spectrum will show three exchangeable protons. The indazole N-H proton will be a broad singlet at a very downfield chemical shift (>13 ppm).[3] The -NH and -NH₂ protons of the hydrazide group will appear as broad singlets, typically between 4.5 and 9.5 ppm, depending on the solvent and concentration.
-
-
¹³C NMR: The carbon spectrum will show 8 distinct signals.
-
Carbonyl Carbon: The C=O carbon of the hydrazide will be the most downfield signal, expected around 165-170 ppm.[9]
-
Aromatic Carbons: The seven carbons of the indazole ring will appear in the aromatic region (approx. 110-145 ppm). The chemical shifts will be influenced by the nitrogen atoms and the C-5 substituent.
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretches of the indazole and hydrazide groups.
-
C=O Stretching: A strong, sharp absorption band around 1640-1680 cm⁻¹, characteristic of the amide I band (carbonyl stretch) of the hydrazide.[3]
-
C=C and C=N Stretching: Multiple bands in the 1450-1620 cm⁻¹ region corresponding to the aromatic ring and pyrazole ring vibrations.
-
-
Mass Spectrometry (MS): The Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrum should show a clear molecular ion (M⁺) or protonated molecular ion ([M+H]⁺) peak at m/z 176 or 177, respectively, confirming the molecular weight.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The indazole core is a cornerstone in the development of protein kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[1][2] Kinases like Pim, FGFR, and EGFR are crucial nodes in signaling pathways that drive cell proliferation, survival, and resistance to apoptosis; their dysregulation is a hallmark of many cancers.[11][12][13] this compound is an ideal starting point for synthesizing libraries of potential kinase inhibitors. The hydrazide moiety can be readily reacted with various aldehydes, ketones, or carboxylic acids to generate diverse derivatives, allowing for systematic Structure-Activity Relationship (SAR) studies.[1][3]
Targeting the JAK/STAT/Pim-1 Signaling Pathway
The Pim-1 kinase, a serine/threonine kinase, is a downstream effector of the JAK/STAT signaling pathway and a key regulator of cell survival and proliferation.[11] Its overexpression is linked to poor prognosis in numerous hematological and solid tumors.[14] Pim-1 exerts its pro-survival effects by phosphorylating and inactivating pro-apoptotic proteins like Bad, and by phosphorylating cell cycle inhibitors like p21 and p27, targeting them for degradation.[12][15] Therefore, inhibiting Pim-1 is a highly attractive strategy for cancer therapy.
Caption: The JAK/STAT/Pim-1 signaling pathway and the point of intervention for indazole-based inhibitors.
Safety and Handling
This compound should be handled with appropriate laboratory precautions. According to available safety data, the compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.[5]
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is more than just a chemical intermediate; it is a gateway to vast chemical diversity and therapeutic potential. Its robust synthesis, predictable spectral characteristics, and, most importantly, the proven success of the indazole scaffold in clinical applications make it an invaluable tool for drug discovery. For researchers dedicated to developing novel treatments for diseases like cancer, a thorough understanding of this key building block provides a significant strategic advantage in the rational design and synthesis of potent and selective inhibitors of critical disease pathways.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. CAS 1005205-25-3: this compound [cymitquimica.com]
- 5. achmem.com [achmem.com]
- 6. Indazole - Wikipedia [en.wikipedia.org]
- 7. Facile indazole-endowed thiadiazole hybrid derivatives as antibacterial, anti-diabetic and thymidine phosphorylase inhibitors: An insight to experimental, in-vitro biological potential and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The oncogenic kinase Pim-1 is modulated by K-Ras signaling and mediates transformed growth and radioresistance in human pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. PIM Kinase as an Executional Target in Cancer [jcpjournal.org]
An In-Depth Technical Guide to 1H-Indazole-5-carbohydrazide: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Indazole-5-carbohydrazide is a heterocyclic organic compound featuring a bicyclic indazole core fused to a carbohydrazide functional group. This unique molecular architecture serves as a valuable building block in medicinal chemistry, primarily due to the indazole moiety's prevalence as a "privileged scaffold" in numerous biologically active compounds. The carbohydrazide group offers a versatile reactive handle for constructing more complex molecules, particularly through the formation of hydrazones and other derivatives. This guide provides a comprehensive overview of this compound, detailing its chemical identity, synthesis, physicochemical properties, and its emerging role in the development of novel therapeutics, particularly as kinase inhibitors.
Core Chemical Identity and Properties
The fundamental identification and key physicochemical properties of this compound are summarized below. Understanding these parameters is critical for its effective use in a research and development setting.
| Property | Value | Source(s) |
| CAS Number | 1005205-25-3 | [1] |
| Molecular Formula | C₈HⲈN₄O | [1] |
| Molecular Weight | 176.18 g/mol | [1][2] |
| Appearance | Typically a solid at room temperature | [3] |
| Solubility | Potential solubility in polar solvents | [3] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from the corresponding carboxylic acid. This method, adapted from established procedures for analogous indazole carbohydrazides, ensures high purity and good yield.[4]
Diagram of the Synthetic Pathway
Caption: Synthetic route to this compound.
Experimental Protocol
Step 1: Synthesis of Methyl 1H-indazole-5-carboxylate
This initial esterification step is crucial for activating the carboxylic acid for subsequent reaction with hydrazine.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 1H-indazole-5-carboxylic acid in methanol.
-
Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure. Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl 1H-indazole-5-carboxylate. Further purification can be achieved by recrystallization or column chromatography.
Step 2: Synthesis of this compound
This step involves the nucleophilic acyl substitution of the methyl ester with hydrazine hydrate.
-
Reaction Setup: Dissolve the methyl 1H-indazole-5-carboxylate from Step 1 in ethanol in a round-bottom flask fitted with a reflux condenser.
-
Addition of Hydrazine: Add an excess of hydrazine hydrate to the solution.
-
Reflux: Heat the reaction mixture to reflux for several hours until the starting material is consumed, as indicated by TLC.
-
Isolation: Cool the reaction mixture to room temperature. The product, this compound, will often precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain the final product.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indazole ring, as well as distinct resonances for the -NH and -NH₂ protons of the carbohydrazide group.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the eight unique carbon atoms in the molecule, including the carbonyl carbon of the carbohydrazide group.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the indazole and hydrazide moieties, as well as a strong C=O stretching vibration for the carbonyl group.[4]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (176.18 g/mol ).[1]
Applications in Drug Discovery and Development
The indazole scaffold is a cornerstone in modern medicinal chemistry, with numerous approved drugs and clinical candidates featuring this heterocyclic system.[5][6] this compound serves as a key intermediate for the synthesis of a diverse range of bioactive molecules, most notably in the field of oncology as kinase inhibitors.
Role as a Precursor for Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The indazole nucleus is a well-established hinge-binding motif in many kinase inhibitors. The carbohydrazide functionality of this compound allows for the facile introduction of various substituents, enabling the exploration of the chemical space around the indazole core to optimize potency and selectivity against specific kinase targets.
Patents and scientific literature describe the use of indazole derivatives, including those derived from carbohydrazides, as inhibitors of a variety of kinases such as:
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of this kinase is a key strategy in anti-angiogenic cancer therapy.[7]
-
FGFR (Fibroblast Growth Factor Receptor): Aberrant FGFR signaling is implicated in various cancers, making it an attractive therapeutic target.[8]
-
PKMYT1 Kinase: This kinase is involved in cell cycle regulation, and its inhibition is being explored as a novel anti-cancer approach.[9]
-
Receptor-Interacting Protein Kinase 1 (RIPK1): This kinase is involved in inflammation and cell death pathways.[10]
Workflow for Derivatization in Drug Discovery
Caption: Workflow for generating and screening indazole-based compounds.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with significant potential in drug discovery. Its straightforward synthesis and the reactive nature of the carbohydrazide handle make it an attractive starting material for generating libraries of compounds for biological screening. The established importance of the indazole scaffold in kinase inhibition underscores the potential of derivatives of this compound to yield next-generation therapeutics for the treatment of cancer and other diseases. This guide provides a foundational understanding of this important molecule to aid researchers in its effective application.
References
- 1. rsc.org [rsc.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. CAS 1005205-25-3: this compound [cymitquimica.com]
- 4. jocpr.com [jocpr.com]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]
- 8. Indazole compounds as FGFR kinase inhibitor, preparation and use thereof - Patent US-10562900-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors - Google Patents [patents.google.com]
- 10. SG11202102405YA - 1h-indazole carboxamides as receptor-interacting protein kinase 1 inhibitors (ripk1) - Google Patents [patents.google.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
Spectroscopic data (NMR, IR, MS) for 1H-Indazole-5-carbohydrazide
An In-Depth Technical Guide to the Spectroscopic Characterization of 1H-Indazole-5-carbohydrazide
Preamble: A Note on Scientific Integrity and Data Availability
In the pursuit of scientific advancement, the rigorous and transparent handling of data is paramount. This guide addresses the spectroscopic characterization of this compound, a molecule of interest in medicinal chemistry and drug development. A comprehensive search of publicly available scientific literature and spectral databases did not yield a complete, validated set of experimental NMR, IR, and MS data for this specific compound.
Therefore, this document is structured not as a simple repository of data, but as an in-depth methodological guide. It is designed for researchers, scientists, and drug development professionals, outlining the necessary steps to synthesize, purify, and characterize this compound. The spectral data presented herein are predicted values , derived from established principles of spectroscopy and by careful analogy to structurally related compounds. This approach ensures scientific integrity while providing a robust framework for researchers to follow when they obtain experimental data.
Introduction: The Significance of this compound
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties. The carbohydrazide functional group is a versatile synthon, often used to prepare more complex molecules like hydrazones or pyrazoles, which can act as key pharmacophores. The combination of these two moieties in this compound makes it a valuable building block for the synthesis of novel therapeutic agents.
Accurate structural elucidation is the bedrock of chemical synthesis and drug discovery. This guide provides the essential protocols and interpretive logic required to confirm the identity, structure, and purity of this compound using the cornerstone techniques of modern organic analysis: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Synthesis and Purification Protocol
The most direct and widely adopted method for the synthesis of carbohydrazides is the hydrazinolysis of a corresponding ester.[1][2][3] This approach is efficient and typically proceeds under mild conditions.
Proposed Synthetic Pathway
The synthesis is proposed as a two-step process starting from the commercially available 1H-indazole-5-carboxylic acid.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Step-by-Step Methodology
Step 1: Synthesis of Methyl 1H-indazole-5-carboxylate
-
To a stirred suspension of 1H-indazole-5-carboxylic acid (1.0 eq) in methanol (approx. 10-15 mL per gram of acid), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate. The product will precipitate.
-
Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude ester.
Step 2: Synthesis of this compound
-
Suspend the crude Methyl 1H-indazole-5-carboxylate (1.0 eq) in ethanol (approx. 15-20 mL per gram of ester).
-
Add hydrazine hydrate (80% solution, 3.0-5.0 eq) to the suspension.[3][4] The use of excess hydrazine drives the reaction to completion.
-
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath. The desired carbohydrazide product will typically precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and then with diethyl ether.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound.
Predicted Spectroscopic Data and Interpretation
The following sections detail the predicted spectroscopic signatures for this compound. These predictions are foundational for interpreting experimentally acquired data.
Molecular Structure and Atom Numbering
Caption: Structure of this compound with atom numbering.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR provides information on the chemical environment and connectivity of protons. For this molecule, a deuterated solvent such as DMSO-d₆ is recommended to observe the exchangeable N-H protons.
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |
| N1-H (Indazole) | 13.0 - 13.5 | Broad Singlet (br s) | - | Exchangeable proton. Chemical shift is concentration-dependent. |
| C(=O)NH | 9.5 - 10.0 | Broad Singlet (br s) | - | Exchangeable proton. |
| C4-H | 8.3 - 8.5 | Doublet (d) or Singlet (s) | J ≈ 1.0-1.5 Hz (if coupled to H6) | Expected to be the most downfield aromatic proton due to proximity to the electron-withdrawing carbohydrazide group. May appear as a sharp singlet. |
| C7-H | 7.6 - 7.8 | Doublet (d) | J ≈ 8.5-9.0 Hz | Typical ortho coupling to H6. |
| C6-H | 7.8 - 8.0 | Doublet of Doublets (dd) | J ≈ 8.5-9.0 Hz, J ≈ 1.5-2.0 Hz | Ortho coupling to H7 and meta coupling to H4. |
| C3-H | 8.1 - 8.3 | Singlet (s) | - | Characteristic chemical shift for the H3 proton of the indazole ring. |
| NH₂ | 4.5 - 5.0 | Broad Singlet (br s) | - | Exchangeable protons. |
-
Causality Behind Predictions: The predicted shifts for the indazole ring protons are based on data for similarly substituted indazoles.[5][6] The electron-withdrawing nature of the C5-substituent deshields the adjacent H4 and H6 protons, shifting them downfield. The exchangeable protons of the indazole NH and the hydrazide group are expected at very low field in DMSO-d₆ due to strong hydrogen bonding with the solvent.[7]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy identifies the different carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C =O | 165 - 170 | Carbonyl carbon, significantly deshielded. |
| C 7a | 139 - 142 | Bridgehead carbon adjacent to N1. |
| C 3 | 133 - 136 | C3 of the pyrazole ring. |
| C 3a | 122 - 125 | Bridgehead carbon adjacent to C4. |
| C 5 | 126 - 129 | Carbon bearing the carbohydrazide substituent. |
| C 6 | 120 - 123 | Aromatic CH. |
| C 4 | 118 - 121 | Aromatic CH. |
| C 7 | 110 - 113 | Aromatic CH, typically the most upfield carbon. |
-
Expertise in Interpretation: The chemical shifts are estimated based on substituent effects on the indazole ring system.[8][9] The carbonyl carbon is readily identifiable by its characteristic downfield shift. The relative positions of the aromatic carbons are predicted based on electronic effects and comparison with known indazole derivatives.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.
Table 3: Predicted Characteristic IR Absorption Bands (KBr pellet or ATR)
| Wavenumber (cm⁻¹) | Intensity | Functional Group & Vibration Mode |
| 3400 - 3200 | Strong, Broad | N-H Stretching (Indazole NH, Hydrazide NH & NH₂) |
| 3100 - 3000 | Medium | Aromatic C-H Stretching |
| ~1660 | Strong, Sharp | C=O Stretching (Amide I band) |
| ~1620 | Medium | N-H Bending (Amide II band) / C=C Aromatic Stretching |
| ~1550 | Medium | C=C Aromatic Stretching |
| 800 - 900 | Strong | Aromatic C-H Out-of-plane Bending |
-
Trustworthiness of Data: These predictions are based on well-established correlation tables and literature values for hydrazides and aromatic heterocycles.[10][11][12] The N-H stretching region is expected to be a complex, broad absorption due to multiple N-H bonds and hydrogen bonding. The most diagnostic peak will be the strong, sharp C=O stretch of the amide group.[13]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and structural information based on fragmentation patterns. For a molecule like this, Electrospray Ionization (ESI) in positive mode is ideal for observing the protonated molecular ion [M+H]⁺.
Table 4: Predicted Mass Spectrometry Data
| Parameter | Predicted Value |
| Molecular Formula | C₈H₈N₄O |
| Exact Mass | 176.0698 g/mol |
| [M+H]⁺ (for ESI-MS) | m/z 177.0771 |
| M⁺˙ (for EI-MS) | m/z 176.0698 |
-
Predicted Fragmentation Pathway (EI-MS): Electron impact ionization can induce fragmentation, providing structural clues.[14][15]
Caption: A plausible EI-MS fragmentation pathway for this compound.
-
Authoritative Grounding: The primary fragmentation is expected to be the loss of the aminyl radical (•NHNH₂) or the entire carbohydrazide radical (•CONHNH₂), leading to stable acylium or indazolyl cations, respectively.[16][17][18] Subsequent loss of carbon monoxide from the acylium ion is also a common fragmentation pathway.
Conclusion: A Self-Validating System for Structural Confirmation
This guide provides a comprehensive framework for the synthesis and spectroscopic characterization of this compound. By following the outlined protocols, a researcher can generate high-quality experimental data. The predicted spectral values and interpretations presented here serve as a benchmark for validating those results. The convergence of data from ¹H NMR, ¹³C NMR, IR, and MS provides a self-validating system:
-
MS confirms the molecular weight and formula.
-
IR confirms the presence of key functional groups (C=O, N-H).
-
¹³C NMR confirms the number of unique carbon environments and the presence of the carbonyl and aromatic ring.
-
¹H NMR confirms the substitution pattern on the indazole ring and the overall proton count.
Only when the experimental data are in full agreement with these predicted signatures can the structure of the synthesized compound be confirmed with a high degree of confidence.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 13. IR Absorption Table [webspectra.chem.ucla.edu]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. scienceready.com.au [scienceready.com.au]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
A Methodological Approach to the Solubility and Stability Profiling of 1H-Indazole-5-carbohydrazide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1H-Indazole-5-carbohydrazide is a heterocyclic compound featuring an indazole core linked to a carbohydrazide functional group. Such scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2] The successful progression of any new chemical entity (NCE) from discovery to a viable drug product is critically dependent on a thorough understanding of its physicochemical properties, primarily its aqueous solubility and chemical stability. This guide provides a comprehensive framework for researchers to systematically evaluate the solubility and stability of this compound. It details the theoretical underpinnings, provides field-proven experimental protocols, and explains the causality behind methodological choices, ensuring a robust and self-validating approach to characterization.
Physicochemical Foundation of this compound
A molecule's structure dictates its behavior. The this compound molecule (Figure 1) possesses distinct features that govern its solubility and stability profile.
-
Indazole Ring: The bicyclic indazole system is aromatic. The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][2] The ring system contains nitrogen atoms that can participate in hydrogen bonding as both donors (N-H) and acceptors.
-
Carbohydrazide Group (-CONHNH₂): This functional group is highly polar and capable of extensive hydrogen bonding, suggesting potential solubility in polar solvents.[3] The hydrazide moiety is also known to be susceptible to hydrolysis, particularly under acidic or basic conditions, which is a critical consideration for stability.[4][5]
Figure 1: Chemical Structure of this compound Molecular Formula: C₈H₈N₄O Molecular Weight: 176.18 g/mol [3][6]
A preliminary analysis of the structure is the first step in designing a solubility study, as it helps in the rational selection of solvents to test.[7]
Thermodynamic Solubility Profiling
The objective of solubility profiling is to determine the equilibrium concentration of a solute in a solvent at a given temperature. For pharmaceutical development, the shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability.[8][9]
Causality of Experimental Design
The choice of the shake-flask method is deliberate; it ensures that a true equilibrium between the dissolved and undissolved solid is achieved, providing a definitive measure of thermodynamic solubility.[8][9] Kinetic solubility methods, while faster, measure the point of precipitation and can often overestimate the true equilibrium solubility. The pH range selected for aqueous buffers (pH 1.2 to 6.8) is mandated by regulatory guidelines, such as those from the World Health Organization (WHO), for Biopharmaceutics Classification System (BCS) biowaiver applications, as it represents the physiological pH range of the gastrointestinal tract.[10]
Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method
This protocol outlines the steps to determine the solubility of this compound in various solvents and aqueous buffers.
-
Preparation: Add an excess amount of solid this compound to a series of clear glass vials, each containing a known volume of the desired solvent (e.g., Water, pH 1.2 HCl, pH 4.5 Acetate Buffer, pH 6.8 Phosphate Buffer, Methanol, Ethanol, Acetonitrile, DMSO). "Excess" is confirmed by the visible presence of undissolved solid.[9]
-
Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period. To ensure equilibrium is reached, samples should be taken at various time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in solution reaches a plateau (does not change significantly between measurements).[10]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. For accurate results, filter the supernatant through a chemically inert filter (e.g., 0.45 µm PTFE or PVDF) to remove all undissolved particles.
-
Quantification: Dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of a pre-validated analytical method, typically a UV-Vis spectrophotometer or a High-Performance Liquid Chromatography (HPLC) system.[7]
-
Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor. The pH of aqueous samples should be verified at the end of the experiment to ensure the buffer capacity was not exceeded.[9]
Data Presentation: Solubility Summary
Quantitative solubility data should be organized into a clear, comparative table.
| Solvent/Buffer System | Temperature (°C) | Measured Solubility (mg/mL) | pH (at conclusion) |
| 0.1 N HCl (pH 1.2) | 37 | [Insert Data] | [Insert Data] |
| Acetate Buffer (pH 4.5) | 37 | [Insert Data] | [Insert Data] |
| Phosphate Buffer (pH 6.8) | 37 | [Insert Data] | [Insert Data] |
| Purified Water | 25 | [Insert Data] | [Insert Data] |
| Methanol | 25 | [Insert Data] | N/A |
| Ethanol | 25 | [Insert Data] | N/A |
| Acetonitrile | 25 | [Insert Data] | N/A |
| Dimethyl Sulfoxide (DMSO) | 25 | [Insert Data] | N/A |
Visualization: Solubility Determination Workflow
The following diagram illustrates the logical flow of the shake-flask solubility protocol.
Caption: Workflow for Thermodynamic Solubility Determination.
Chemical Stability Assessment and Forced Degradation
Stability testing is essential for identifying degradation products, establishing degradation pathways, and developing stability-indicating analytical methods.[11] Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing to provoke degradation.[11][12]
Predicted Degradation Pathways
Based on the indazole and carbohydrazide moieties, several degradation pathways can be anticipated:
-
Hydrolysis: The carbohydrazide group is susceptible to cleavage under both acidic and basic conditions, potentially yielding 1H-indazole-5-carboxylic acid and hydrazine. Hydrazide stability is known to be pH-dependent, with increased stability observed closer to neutral pH.[5]
-
Oxidation: The indazole ring and hydrazide group can be susceptible to oxidation, for example, by hydrogen peroxide, potentially forming N-oxides or other oxidative adducts.[13]
-
Photodegradation: A known photochemical rearrangement for 1H-indazoles is phototransposition into the more stable benzimidazole structure upon exposure to UV light.[13]
-
Thermal Degradation: Exposure to high heat can lead to decomposition of the molecule.[13]
Experimental Protocol: Forced Degradation Study
This protocol is designed to generate potential degradation products for analytical method development, following principles outlined in ICH guidelines.[12]
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1:1 acetonitrile:water) at a concentration of approximately 1 mg/mL.
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60-80 °C.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60-80 °C.
-
Oxidative Degradation: Mix the stock solution with 3-30% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Expose the solid powder to dry heat (e.g., 105 °C) for a set duration. Separately, heat the stock solution.
-
Photolytic Degradation: Expose the solid powder and the stock solution to a calibrated light source as specified in ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
-
Sample Monitoring: Monitor the reactions over time (e.g., 2, 8, 24, 48 hours). The goal is to achieve 5-20% degradation of the parent compound. If degradation is too rapid, reduce the temperature or reagent concentration.
-
Quenching: For acid and base hydrolysis samples, neutralize the solution before analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating analytical method.
Development of a Stability-Indicating Method (SIM)
A stability-indicating method is a validated analytical procedure that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[14][15] A reverse-phase HPLC method with UV or Diode Array Detection (DAD) is the standard approach.
-
Method Development: Use the stressed samples to develop an HPLC method that separates the parent peak (this compound) from all generated degradation product peaks.
-
Method Validation: The method must be validated for specificity. This is demonstrated by showing that the degradation peaks are well-resolved from the parent peak. Peak purity analysis using a DAD is crucial to ensure the parent peak is spectrally pure and free of any co-eluting degradants.[14]
Data Presentation: Forced Degradation Summary
Results should be tabulated to show the extent of degradation and the number of degradation products formed under each condition.
| Stress Condition | Reagent/Condition | Duration/Temp | % Assay of Parent | % Degradation | No. of Degradants |
| Acid Hydrolysis | 0.1 N HCl | 80 °C / 24h | [Insert Data] | [Insert Data] | [Insert Data] |
| Base Hydrolysis | 0.1 N NaOH | 60 °C / 8h | [Insert Data] | [Insert Data] | [Insert Data] |
| Oxidation | 3% H₂O₂ | RT / 24h | [Insert Data] | [Insert Data] | [Insert Data] |
| Thermal (Solid) | 105 °C | 48h | [Insert Data] | [Insert Data] | [Insert Data] |
| Photolytic (Soln) | ICH Q1B | RT | [Insert Data] | [Insert Data] | [Insert Data] |
Visualization: Forced Degradation & SIM Development Workflow
This diagram outlines the integrated process of stress testing and analytical method development.
Caption: Workflow for Forced Degradation and SIM Development.
Conclusion and Recommendations
This guide provides a robust, methodology-focused framework for characterizing the solubility and stability of this compound. By employing the gold-standard shake-flask method, researchers can obtain reliable thermodynamic solubility data across a range of pharmaceutically relevant solvents and pH conditions. The systematic forced degradation study, coupled with the development of a validated stability-indicating HPLC method, is critical for understanding the molecule's intrinsic stability and potential degradation pathways. The insights gained from these studies are indispensable for guiding formulation development, defining appropriate storage conditions, and ensuring the quality, safety, and efficacy of any potential drug product.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 1005205-25-3: this compound [cymitquimica.com]
- 4. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 5. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. achmem.com [achmem.com]
- 7. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. who.int [who.int]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 15. ijcrt.org [ijcrt.org]
Unlocking New Therapeutic Avenues: A Technical Guide to the Potential of 1H-Indazole-5-carbohydrazide Derivatives
Foreword: The Indazole Scaffold - A Privileged Structure in Medicinal Chemistry
The 1H-indazole core is a remarkable heterocyclic scaffold that has garnered significant attention in the field of drug discovery. Its unique structural and electronic properties allow for diverse functionalization, leading to a wide array of pharmacological activities. From potent kinase inhibitors in oncology to anti-inflammatory and antimicrobial agents, indazole derivatives have demonstrated considerable therapeutic promise.[1][2] This guide delves into a specific, yet underexplored, class of these compounds: 1H-Indazole-5-carbohydrazide derivatives . We will explore their potential therapeutic targets, grounded in the established pharmacology of the broader indazole family, and provide a technical framework for their investigation.
This document is intended for researchers, medicinal chemists, and drug development professionals. It aims to be a catalyst for further research into this promising chemical space by providing not just a review of the field, but a practical guide to the experimental validation of these potential new therapeutics.
The Strategic Importance of the 5-Carbohydrazide Moiety
While much of the research on bioactive indazoles has focused on substitutions at the N1, C3, and C6 positions, the C5 position offers a unique vector for molecular interactions. The introduction of a carbohydrazide group (-CONHNH₂) at this position is a strategic choice for several reasons:
-
Hydrogen Bonding Hub: The carbohydrazide moiety is rich in hydrogen bond donors and acceptors, making it an excellent anchor for binding to the active sites of various enzymes and receptors.
-
Versatile Synthetic Handle: This functional group serves as a versatile intermediate for the synthesis of a diverse library of derivatives through reactions with aldehydes, ketones, and other electrophiles.
-
Bioisosteric Potential: The carbohydrazide group can act as a bioisostere for other functional groups, such as carboxylic acids or amides, potentially improving pharmacokinetic properties like cell permeability and metabolic stability.
A critical insight from related indazole structures suggests that a suitably substituted carbohydrazide moiety can be crucial for potent biological activity. For instance, at the C3 position, it has been shown to be vital for strong inhibitory activity against the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in immuno-oncology.[3] This precedent strongly suggests that the 5-carbohydrazide scaffold warrants thorough investigation.
Potential Therapeutic Targets: A Landscape of Opportunity
Based on the extensive body of research on indazole derivatives, we can extrapolate a number of high-priority therapeutic targets for this compound compounds. The primary areas of investigation should include oncology, inflammation, and infectious diseases.
Oncology: Targeting the Kinome
The most profound impact of indazole derivatives has been in the development of kinase inhibitors for cancer therapy.[1] Several commercially available anticancer drugs, such as Axitinib and Pazopanib, feature the indazole core.[1] The this compound scaffold is a promising starting point for the development of inhibitors against several key kinase families.
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A crucial mediator of angiogenesis, the formation of new blood vessels that tumors require to grow and metastasize. Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy. Numerous indazole derivatives have shown potent VEGFR-2 inhibitory activity.[1]
-
Aurora Kinases (AURK): A family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets.[1]
-
FGFR (Fibroblast Growth Factor Receptor): Aberrant FGFR signaling is implicated in various cancers. Indazole-based compounds have been successfully developed as FGFR inhibitors.[1]
-
GSK-3β (Glycogen Synthase Kinase 3β): This kinase is involved in a multitude of cellular processes, including cell proliferation, apoptosis, and differentiation. Its dysregulation is linked to several cancers.[1]
Table 1: IC₅₀ Values of Representative Indazole Kinase Inhibitors
| Indazole Derivative Class | Target Kinase | Representative IC₅₀ (nM) | Reference |
| Arylsulphonyl indazoles | VEGFR-2 | 5.4 | [1] |
| 3-(pyrrolopyridin-2-yl)indazoles | Aurora Kinase A | 8.3 | [1] |
| 1H-indazol-3-amine derivatives | FGFR1 | < 4.1 | [1] |
| Methoxy-substituted indazoles | GSK-3β | 350 | [1] |
| 3-(4-(heterocyclic)phenyl)-1H-indazole-5-carboxamides | TTK | 2.9 | [1] |
This table presents data for various indazole derivatives to illustrate the potential potency of the scaffold, not specifically for this compound derivatives for which public data is limited.
Anti-Inflammatory Activity: Modulating Key Pathways
Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Indazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.
-
Cyclooxygenase-2 (COX-2): An enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. Selective COX-2 inhibition is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.[4][5][6]
-
Pro-inflammatory Cytokines: Molecules such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β) play a central role in the inflammatory cascade. Inhibition of their production or signaling is a validated therapeutic strategy.
Antimicrobial Potential
The emergence of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents. The indazole scaffold has been explored for its antibacterial and antifungal activities.[7] The mechanism of action is often linked to the inhibition of essential bacterial enzymes, such as DNA gyrase.
Experimental Workflows: A Roadmap to Target Validation
The following section provides a detailed, step-by-step guide for the synthesis and biological evaluation of a library of this compound derivatives.
Synthesis and Derivatization
The synthesis of the core this compound scaffold is a critical first step. A plausible synthetic route is outlined below.
Caption: Synthetic workflow for this compound derivatives.
Protocol 1: Synthesis of this compound
-
Esterification: To a solution of 5-carboxy-1H-indazole in methanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). After completion, neutralize the reaction mixture and extract the product. Purify the resulting methyl 1H-indazole-5-carboxylate by column chromatography.
-
Hydrazinolysis: Dissolve the purified ester in ethanol and add an excess of hydrazine hydrate. Reflux the mixture for 4-6 hours. Upon cooling, the this compound product will precipitate. Filter, wash with cold ethanol, and dry the solid.
Protocol 2: Synthesis of Schiff Base/N-Acylhydrazone Derivatives
-
Dissolve this compound in a suitable solvent (e.g., ethanol, acetic acid).
-
Add an equimolar amount of the desired aromatic aldehyde or ketone.
-
Add a catalytic amount of an acid (e.g., acetic acid) if necessary.
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to allow the product to crystallize.
-
Filter, wash, and recrystallize the product to obtain the pure derivative.
In Vitro Biological Evaluation
A tiered screening approach is recommended to efficiently identify promising compounds and elucidate their mechanism of action.
Caption: Workflow for in vitro biological evaluation.
Protocol 3: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., K562, A549, PC-3, HepG2) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[8][9]
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized indazole derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).[9]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) values using non-linear regression analysis.
Protocol 4: LanthaScreen™ Eu Kinase Binding Assay (Generic Protocol)
This is a generic protocol that should be optimized for the specific kinase of interest.
-
Reagent Preparation: Prepare solutions of the kinase, a europium-labeled anti-tag antibody, and a fluorescently labeled kinase tracer (ligand).
-
Compound Dispensing: Dispense the test compounds into a 384-well plate.
-
Kinase/Antibody Addition: Add the kinase and anti-tag antibody mixture to the wells.
-
Tracer Addition: Add the fluorescent tracer to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Fluorescence Reading: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements.
-
Data Analysis: Calculate the emission ratio and determine the IC₅₀ values.
Illustrative Signaling Pathway: Targeting the VEGFR-2 Pathway in Angiogenesis
The following diagram illustrates the central role of VEGFR-2 in promoting angiogenesis and how an indazole-based inhibitor could disrupt this process.
Caption: Inhibition of the VEGFR-2 signaling pathway by a potential this compound derivative.
Future Directions and Concluding Remarks
The this compound scaffold represents a largely untapped area in medicinal chemistry with significant potential. The synthetic accessibility of this core and the diverse biological activities of the broader indazole family provide a strong rationale for its exploration.
Future research should focus on:
-
Library Synthesis: The creation of a diverse library of this compound derivatives with varied substitutions on the hydrazide nitrogen and the indazole ring.
-
Broad Biological Screening: Initial screening against a wide range of cancer cell lines and microbial strains to identify initial hits.
-
Target Identification and Validation: For active compounds, focused efforts to identify the specific molecular target(s) through techniques such as kinase profiling, affinity chromatography, and computational docking studies.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of hit compounds to improve potency, selectivity, and pharmacokinetic properties.
This guide provides a foundational framework for initiating research into this compound derivatives. By leveraging the established knowledge of the indazole scaffold and employing rigorous experimental methodologies, the scientific community can unlock the therapeutic potential of this promising class of molecules.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. (PDF) Development of 1h-indazole derivatives as anti-inflammatory agents using computational methods (2024) | Rajesh Nanaware [scispace.com]
- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The 1H-Indazole Core: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1H-indazole moiety, a bicyclic aromatic heterocycle, has firmly established itself as a "privileged scaffold" in the landscape of medicinal chemistry. Its remarkable versatility, arising from its unique structural and electronic properties, has enabled the development of a multitude of therapeutic agents targeting a wide array of biological pathways. This guide provides a comprehensive exploration of the 1H-indazole core, from its fundamental synthesis to its role in clinically approved drugs and emerging therapeutic candidates. We will delve into the synthetic strategies for its construction, analyze its engagement with key biological targets, and provide practical experimental protocols for its derivatization, offering a holistic view for professionals in the field of drug discovery and development.
The Strategic Advantage of the 1H-Indazole Scaffold
The indazole ring system, consisting of a benzene ring fused to a pyrazole ring, exists in two principal tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is the more thermodynamically stable and is the predominant form in most biological and chemical contexts.[1][2] This stability, coupled with its ability to participate in various non-covalent interactions, makes it an ideal anchor for designing molecules that can effectively bind to the active sites of enzymes and receptors.
The strategic importance of the 1H-indazole core is underscored by its presence in several FDA-approved drugs. These include potent tyrosine kinase inhibitors like Axitinib and Pazopanib, used in the treatment of renal cell carcinoma, and Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor for ovarian cancer.[3] The scaffold's ability to be readily functionalized at multiple positions allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties, a crucial aspect of drug design.
Synthetic Strategies for Constructing the 1H-Indazole Core
A variety of synthetic methodologies have been developed to construct the 1H-indazole ring system. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials. Here, we explore some of the most robust and widely used approaches.
Classical and Modern Cyclization Strategies
Traditional methods for 1H-indazole synthesis often rely on the cyclization of appropriately substituted aniline or o-toluidine derivatives. The Jacobson synthesis , for instance, involves the diazotization of an N-acylated o-toluidine followed by intramolecular cyclization.[4] While effective, these classical methods can sometimes be limited by harsh reaction conditions.
More contemporary approaches offer milder conditions and greater functional group tolerance. One such powerful technique is intramolecular C-H bond amination . This method allows for the direct formation of the N-N bond through the cyclization of arylhydrazones, often mediated by transition metal catalysts like silver(I).[5] This strategy provides an efficient route to a diverse range of 3-substituted 1H-indazoles.
Another significant advancement is the use of flow chemistry . This technology offers enhanced safety, reproducibility, and scalability for indazole synthesis, particularly for reactions involving hazardous intermediates like diazonium salts.[6]
Experimental Protocols
Protocol 1: Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination
This protocol describes a general procedure for the synthesis of 1H-indazoles from arylhydrazones using a silver(I) catalyst.
Materials:
-
Arylhydrazone (0.3 mmol)
-
Silver triflimide (AgNTf2) (0.6 mmol)
-
Copper(II) acetate (Cu(OAc)2) (0.15 mmol)
-
1,2-Dichloroethane (1.0 mL)
-
Screw-capped vial with a Teflon-coated magnetic stir bar
Procedure:
-
To a screw-capped vial, add the arylhydrazone (0.3 mmol), AgNTf2 (0.6 mmol), and Cu(OAc)2 (0.15 mmol).
-
Add 1,2-dichloroethane (1.0 mL) to the vial under ambient atmosphere.
-
Seal the vial and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, the reaction mixture can be purified by column chromatography on silica gel to isolate the desired 1H-indazole product.[7]
Characterization Data for a Representative Product (Methyl 1-(p-tolyl)-1H-indazole-3-carboxylate):
-
Appearance: White solid
-
Melting Point: 119–121 °C
-
1H NMR (CDCl3): δ 8.32 (d, J = 8.0 Hz, 1H), 7.69 (d, J = 8.5 Hz, 1H), 7.61 (d, J = 8.2 Hz, 2H), 7.47 (t, J = 7.6 Hz, 1H), 7.40–7.34 (m, 3H), 4.07 (s, 3H), 2.45 (s, 3H)
-
13C NMR (125 MHz, CDCl3): δ 163.1, 140.3, 138.1, 136.7, 136.4, 130.1, 127.5, 124.4, 123.8, 123.6, 122.3, 110.9, 52.1, 21.2[7]
Protocol 2: Flow Chemistry Synthesis of 1H-Indazoles from o-Fluorobenzaldehydes and Hydrazines
This protocol outlines a continuous flow synthesis of 1H-indazoles.
Materials and Equipment:
-
Flow chemistry system with at least two pumps and a heated reactor module.
-
T-mixer and residence time unit (e.g., 10 mL PFA or stainless steel coil).
-
Back pressure regulator.
-
Substituted 2-fluorobenzaldehyde.
-
Methylhydrazine (or other hydrazine derivative).
-
N,N-diisopropylethylamine (DIPEA).
-
N,N-dimethylacetamide (DMA).
Procedure:
-
Solution Preparation:
-
Solution A: Prepare a 1.0 M solution of the desired 2-fluorobenzaldehyde in DMA.
-
Solution B: Prepare a 1.2 M solution of methylhydrazine and a 1.05 M solution of DIPEA in DMA.
-
-
System Setup:
-
Assemble the flow reactor with a T-mixer to combine the two reagent streams.
-
Set the back pressure regulator to 10-15 bar.
-
Set the reactor temperature to 150 °C.
-
-
Reaction Execution:
-
Pump Solution A and Solution B at equal flow rates through the T-mixer and into the heated reactor coil.
-
-
Work-up and Purification:
-
Collect the output from the reactor and quench with water.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[6]
-
The 1H-Indazole Core in Action: Targeting Key Signaling Pathways
The therapeutic efficacy of 1H-indazole-based drugs often stems from their ability to inhibit key enzymes involved in disease progression, particularly protein kinases.
Inhibition of Tyrosine Kinases in Oncology
Many cancers are driven by the aberrant activity of tyrosine kinases, which regulate crucial cellular processes like proliferation, survival, and angiogenesis. The 1H-indazole scaffold has proven to be an excellent template for designing potent and selective tyrosine kinase inhibitors.
Axitinib and Pazopanib: Targeting VEGFR Signaling
Axitinib and Pazopanib are multi-targeted tyrosine kinase inhibitors that prominently feature the 1H-indazole core. Their primary mechanism of action involves the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs), which are central to tumor angiogenesis.[8][9] By binding to the ATP-binding site of VEGFRs, these drugs block the downstream signaling cascades that promote the formation of new blood vessels, thereby starving the tumor of essential nutrients and oxygen.[8][9]
In addition to VEGFRs, Pazopanib also targets other receptor tyrosine kinases such as Platelet-Derived Growth Factor Receptors (PDGFRs) and c-Kit, further contributing to its anti-tumor activity by disrupting multiple signaling pathways that support tumor growth and the tumor microenvironment.[9]
Entrectinib: A Pan-TRK, ROS1, and ALK Inhibitor
Entrectinib is another notable 1H-indazole-containing drug that targets multiple tyrosine kinases, including the Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC), ROS1, and Anaplastic Lymphoma Kinase (ALK).[4] Gene fusions involving NTRK, ROS1, or ALK can lead to the constitutive activation of these kinases, driving the growth of various solid tumors. Entrectinib effectively inhibits these fusion proteins, blocking downstream signaling pathways such as the MAPK/ERK and PI3K/AKT pathways, and inducing tumor cell death.[4] A key feature of Entrectinib is its ability to cross the blood-brain barrier, making it effective against cancers that have metastasized to the brain.[4]
Structure-Activity Relationship (SAR) and Data Presentation
The development of potent and selective 1H-indazole-based inhibitors is guided by a deep understanding of their structure-activity relationships. By systematically modifying the substituents on the indazole core, medicinal chemists can optimize a compound's binding affinity for its target, as well as its pharmacokinetic properties. The following table summarizes the inhibitory activities (IC50 values) of a selection of 1H-indazole derivatives against various cancer cell lines, illustrating the impact of structural modifications on potency.
| Compound ID | R1 | R2 | Target Cell Line | IC50 (µM) | Reference |
| 5a | H | 2-Mercapto-N-(4-chlorophenyl)acetamide | K562 | 9.32 ± 0.59 | [10] |
| 5a | H | 2-Mercapto-N-(4-chlorophenyl)acetamide | A549 | 4.66 ± 0.45 | [10] |
| 5a | H | 2-Mercapto-N-(4-chlorophenyl)acetamide | PC-3 | 15.48 ± 1.33 | [10] |
| 5a | H | 2-Mercapto-N-(4-chlorophenyl)acetamide | Hep-G2 | 12.67 ± 1.31 | [10] |
| 6a | H | 2-(4-(4-chlorophenyl)piperazin-1-yl)acetamide | K562 | 5.19 ± 0.29 | [10] |
| 6a | H | 2-(4-(4-chlorophenyl)piperazin-1-yl)acetamide | A549 | 8.21 ± 0.56 | [10] |
| 6a | H | 2-(4-(4-chlorophenyl)piperazin-1-yl)acetamide | PC-3 | 6.12 ± 0.10 | [10] |
| 6a | H | 2-(4-(4-chlorophenyl)piperazin-1-yl)acetamide | Hep-G2 | 5.62 ± 1.76 | [10] |
| 6o | H | 2-(4-(4-fluorobenzoyl)piperazin-1-yl)acetamide | K562 | 5.15 ± 0.55 | [10] |
| 109 | 6-(2,6-dichloro-3,5-dimethoxyphenyl) | 4-methoxy | EGFR T790M | 5.3 nM | |
| 109 | 6-(2,6-dichloro-3,5-dimethoxyphenyl) | 4-methoxy | EGFR | 8.3 nM | |
| Entrectinib (127) | 5-(3,5-difluorobenzyl) | 3-((4-(4-methylpiperazin-1-yl)-2-(tetrahydro-2H-pyran-4-ylamino)benzoyl)amino) | ALK | 12 nM |
The Clinical Landscape of 1H-Indazole Derivatives
The success of the 1H-indazole scaffold is not limited to approved drugs. A robust pipeline of indazole-containing compounds is currently under investigation in clinical trials for a variety of cancers and other diseases, highlighting the ongoing importance of this privileged core in drug discovery.
| Compound | Target(s) | Indication(s) | Phase | Reference |
| Axitinib | VEGFR-1, -2, -3 | Renal Cell Carcinoma, Thyroid Cancer | Approved | |
| Pazopanib | VEGFR-1, -2, -3, PDGFR-α, -β, c-Kit | Renal Cell Carcinoma, Soft Tissue Sarcoma | Approved | [8] |
| Niraparib | PARP-1, PARP-2 | Ovarian Cancer, Breast Cancer | Approved | [1][3] |
| Entrectinib | TRK-A, -B, -C, ROS1, ALK | NTRK fusion-positive solid tumors, ROS1-positive NSCLC | Approved | [4] |
| ARRY-371797 | p38α (MAPK14) | LMNA-related dilated cardiomyopathy | Phase II |
Conclusion and Future Perspectives
The 1H-indazole core continues to be a cornerstone of modern medicinal chemistry, providing a versatile and robust scaffold for the design of novel therapeutic agents. Its success is evident in the number of approved drugs and the promising candidates advancing through clinical trials. The ongoing exploration of novel synthetic methodologies, including flow chemistry and C-H activation, will undoubtedly lead to the discovery of new indazole derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. As our understanding of the molecular basis of disease deepens, the rational design of 1H-indazole-based molecules targeting novel biological pathways will continue to drive innovation in drug discovery, offering hope for the treatment of a wide range of human ailments.
References
- 1. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. orgsyn.org [orgsyn.org]
- 4. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 5. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 1H-Indazole-Based Compounds
Abstract: The 1H-indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to bind to a multitude of biological targets with high affinity.[1][2][3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1H-indazole derivatives across several critical therapeutic areas. We will dissect the causal relationships between specific structural modifications and their effects on biological activity, selectivity, and pharmacokinetic profiles. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the design and optimization of novel 1H-indazole-based therapeutics.
Chapter 1: The 1H-Indazole Core: A Privileged Scaffold in Drug Design
The 1H-indazole, a bicyclic aromatic heterocycle, is a bioisostere of indole and has become a fixture in a variety of FDA-approved drugs, including the kinase inhibitors Axitinib and Pazopanib, the PARP inhibitor Niraparib, and the 5-HT3 antagonist Granisetron.[1][5] Its unique electronic and structural features allow it to engage in various non-covalent interactions with protein targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions.
The core scaffold presents several positions for substitution (N1, C3, C4, C5, C6, and C7), each offering a distinct vector for chemical modification to modulate potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Understanding how to strategically modify these positions is the key to successful drug design.
Caption: General structure of the 1H-indazole core highlighting key positions for chemical modification.
Chapter 2: Deciphering the SAR of 1H-Indazole-Based Kinase Inhibitors
The largest and most successful class of 1H-indazole drugs is kinase inhibitors. The scaffold is adept at mimicking the adenine region of ATP, with the N1 nitrogen acting as a key hydrogen bond acceptor. The 1H-indazole-3-amine motif, in particular, has proven to be an exceptionally effective hinge-binding fragment in numerous kinase families.[6]
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors
VEGFR-2 inhibition is a validated anti-angiogenic strategy in oncology.[7] The SAR of indazole-based VEGFR-2 inhibitors is well-defined.
-
C3 Position: An amine or amide at this position is crucial for forming hydrogen bonds with the kinase hinge region.
-
N1 Position: Typically unsubstituted (N-H) to act as a hydrogen bond donor.
-
C5/C6 Positions: These positions are often used to attach larger, solubilizing groups that extend towards the solvent-exposed region of the ATP binding pocket. For example, in a series of indazole–pyrimidine-based inhibitors, methoxy substitutions on a linked phenyl ring were found to be more potent than hydrophobic alkyl or halogen groups.[8]
| Compound ID | C6-Substitution | VEGFR-2 IC50 (nM) | Reference |
| Axitinib | Pyridine-sulfide moiety | 0.2 | [5] |
| Pazopanib | Pyrimidine-sulfonamide | 30 | [9] |
| Compound 30 | N-methyl pyrazole | 1.24 | [7] |
Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors
ASK1 is a member of the MAPK signaling pathway and a target for inflammatory diseases.[10] SAR studies led to the discovery of compound 15 , which showed excellent in vitro kinase activity and potent cellular effects.[10] Mechanistic studies confirmed that compound 15 suppresses phosphorylation in the downstream ASK1-p38/JNK signaling pathway.[10]
Caption: Inhibition of the ASK1 signaling pathway by 1H-indazole derivatives.
Other Notable Kinase Targets
-
Polo-like Kinase 4 (PLK4): Optimization of a lead compound through functional group migration led to compound C05 , which exhibited exceptional kinase inhibitory activity with an IC50 < 0.1 nM.[11]
-
Protein Kinase B (Akt): Indazole-pyridine analogues have been developed as potent, ATP-competitive inhibitors, with one lead compound showing a Ki of 0.16 nM.[12]
-
Bcr-Abl: A series of 1H-indazol-3-amine derivatives were synthesized, with compound 89 showing potent inhibition of both wild-type Bcr-Abl (IC50 = 0.014 µM) and the T315I mutant.[9]
Chapter 3: SAR of 1H-Indazole-Based Cannabinoid Receptor Modulators
The 1H-indazole core has largely replaced the indole scaffold in modern synthetic cannabinoid receptor agonists (SCRAs) due to increased potency.[13] These compounds are potent agonists of both CB1 and CB2 receptors.[14]
The general pharmacophore consists of four key regions:
-
N1-Tail: Usually a linear or branched alkyl chain (e.g., pentyl) or a fluorinated derivative, which occupies a hydrophobic pocket.
-
1H-Indazole Core: Provides the foundational binding interactions. Halogenation at the C5 position is a recent modification, though its effect on SAR is inconsistent.[15]
-
C3-Linker: A carboxamide is the most common linker, providing a critical hydrogen bond.
-
Head Group: Often a bulky amino acid-derived moiety like L-valinamide or L-tert-leucinamide, which provides key interactions and influences potency.[13][14]
| Compound | Core | C3-Linker | Head Group | CB1 EC50 (nM) | Reference |
| ADB-PINACA | Indazole | Carboxamide | (S)-ADB | 0.88 | [14] |
| 5F-ADB-PINACA | 5-Fluoro-Indazole | Carboxamide | (S)-ADB | 0.24 | [14] |
| MDMB-4en-PINACA | Indazole | Carboxamide | (S)-MDMB | 2.33 | [13] |
| ADB-BINACA | Indazole | Carboxamide | (S)-ADB | 6.36 | [13] |
Conversely, tetrahydroindazole derivatives have been developed as potent and peripherally selective CB1 receptor inverse agonists, a strategy designed to mitigate the central nervous system side effects associated with earlier CB1 antagonists.[16]
Chapter 4: Emerging Therapeutic Applications
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors
IDO1 is an attractive target for cancer immunotherapy.[17] The 1H-indazole has been identified as a novel and potent pharmacophore for IDO1 inhibition. SAR studies indicate that the 1H-indazole scaffold is essential for activity, with substitutions at the C4 and C6 positions having the most significant impact on inhibitory potency.[17] Molecular docking suggests these compounds interact with the heme ferrous ion and key hydrophobic pockets of the enzyme.[17]
Anti-Inflammatory Agents
Beyond specific kinase targets like ASK1, 1H-indazole derivatives have shown broader anti-inflammatory effects. Studies have demonstrated that these compounds can inhibit cyclooxygenase-2 (COX-2) and reduce the production of pro-inflammatory cytokines like TNF-α and IL-1β.[18][19]
Chapter 5: Field-Proven Experimental Protocols
Protocol 5.1: Synthesis of a Key Intermediate: 6-Bromo-3-iodo-1H-indazole
This iodinated intermediate is a versatile precursor for introducing diversity at the C3 position via cross-coupling reactions.
Rationale: Iodination at the C3 position provides a reactive handle for subsequent coupling reactions. The C6-bromo group allows for further diversification of the benzene portion of the scaffold.
Step-by-Step Methodology: [11][20]
-
To a solution of 6-bromo-1H-indazole (1.0 eq.) in dimethylformamide (DMF), add potassium hydroxide (KOH) (2.0 eq.).
-
Stir the mixture at room temperature to form the indazolide anion.
-
Add a solution of iodine (I2) (1.5 eq.) in DMF dropwise to the reaction mixture.
-
Continue stirring at room temperature for 3-4 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into water to precipitate the product.
-
Filter the resulting solid, wash thoroughly with water, and dry under vacuum to afford the title compound.
Protocol 5.2: In Vitro Antiproliferative Activity Assessment (MTT Assay)
This is a standard colorimetric assay to determine the cytotoxic potential of compounds against cancer cell lines.
Rationale: The MTT assay measures the metabolic activity of cells, which correlates with cell viability. A reduction in metabolic activity in the presence of a compound indicates cytotoxicity or growth inhibition.
Step-by-Step Methodology: [6]
-
Cell Seeding: Seed cancer cells (e.g., A549, K562, PC-3, Hep-G2) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the synthesized 1H-indazole derivatives in culture medium. Add the compounds to the wells, typically in a concentration range from 0.1 to 100 µM. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that causes 50% inhibition of cell growth) using non-linear regression analysis.
Caption: A typical experimental workflow for the discovery of 1H-indazole-based drug candidates.
Conclusion and Future Perspectives
The 1H-indazole scaffold continues to demonstrate its remarkable versatility in medicinal chemistry. The SAR knowledge base is expanding rapidly, enabling more rational, structure-guided design of potent and selective modulators for an array of biological targets. Key takeaways for researchers include the critical role of the C3 position for target engagement, especially in kinases, and the utility of the C5 and C6 positions for fine-tuning pharmacokinetic properties.
Future research will likely focus on expanding the structural diversity to improve potency and selectivity further, developing multifunctional agents that hit multiple targets, and applying mechanism-guided design using advanced computational and SAR studies to unlock new therapeutic applications for this truly privileged scaffold.[1]
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tetrahydroindazole derivatives as potent and peripherally selective cannabinoid-1 (CB1) receptor inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery and preliminary structure-activity relationship of 1H-indazoles with promising indoleamine-2,3-dioxygenase 1 (IDO1) inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 1H-Indazole-5-carbohydrazide as a Foundational Fragment for Drug Discovery
Executive Summary
Fragment-Based Lead Discovery (FBLD) has solidified its position as a powerful engine for identifying novel, high-quality starting points for drug development. This approach hinges on identifying low molecular weight fragments (<300 Da) that bind to a biological target with high ligand efficiency. These initial weak-binding hits are then optimized into potent, drug-like candidates. Within the vast chemical space of available fragments, the indazole scaffold has emerged as a "privileged" structure, frequently appearing in successful clinical candidates and approved drugs.[1][2] This guide provides an in-depth technical exploration of a specific, highly valuable indazole derivative: 1H-Indazole-5-carbohydrazide . We will dissect its molecular properties, strategic applications, and the experimental workflows required to leverage its full potential in modern drug discovery campaigns, particularly targeting kinases and DNA repair enzymes.
The Indazole Scaffold: A Privileged Core for FBLD
The indazole ring system, a fusion of benzene and pyrazole, is a versatile pharmacophore for several reasons, making it an exemplary starting point for FBLD.[2][3]
-
Structural Rigidity and Defined Vectors: The bicyclic nature of the indazole core provides a rigid, planar anchor that limits conformational entropy upon binding, a favorable characteristic for initial fragment hits. It presents well-defined vectors for chemical elaboration from multiple positions (N1, N2, and various carbon atoms on the benzene ring).
-
Key Hydrogen Bonding: The pyrazole portion of the scaffold contains both a hydrogen bond donor (N1-H) and a hydrogen bond acceptor (N2), which are crucial for forming high-quality, specific interactions within the binding pockets of many protein targets, especially the hinge region of kinases.[4][5]
-
Bioisosteric Versatility: Indazole is a well-established bioisostere for other common motifs like indole or benzimidazole, allowing for scaffold hopping to modulate properties like metabolism, solubility, or target engagement.[6][7]
-
Proven Clinical Relevance: The indazole core is present in numerous approved drugs, including the kinase inhibitors Axitinib and Pazopanib, and the PARP inhibitor Niraparib, validating its utility and acceptance as a core structural motif in medicinal chemistry.[1][3]
Deep Dive: this compound
This compound is a specific embodiment of the indazole scaffold, decorated with a functional group that significantly enhances its utility as a starting fragment.
Physicochemical Properties
Adherence to the "Rule of Three" is a guiding principle for selecting high-quality fragments. This compound aligns well with these empirical rules, ensuring it occupies a favorable region of chemical space for FBLD.
| Property | Value | "Rule of Three" Guideline | Source |
| Molecular Weight | 176.17 g/mol | < 300 Da | [8] |
| LogP (calculated) | ~1.0 - 1.5 | ≤ 3.0 | [9] |
| Hydrogen Bond Donors | 3 (N1-H, -NH, -NH2) | ≤ 3 | [8][9] |
| Hydrogen Bond Acceptors | 3 (N2, C=O, -NH2) | ≤ 3 | [8][9] |
| Rotatable Bonds | 1 | ≤ 3 | [9] |
These properties confer good aqueous solubility, which is critical for the high concentrations often required in biophysical screening assays, while minimizing the risk of non-specific, promiscuous binding driven by lipophilicity.
Synthesis of the Indazole Core
The synthesis of the indazole scaffold is well-documented, allowing for reliable production of the core fragment and its derivatives. Common synthetic routes include:
-
Cyclization of o-halobenzaldehydes or ketones with hydrazine.[10]
-
Palladium-catalyzed C-H amination reactions from substituted aminohydrazones.[3]
-
Diazotization of o-toluidine followed by ring closure.[10]
The carbohydrazide moiety is typically introduced by converting a corresponding carboxylic acid or ester, such as 1H-indazole-5-carboxylic acid, via activation and subsequent reaction with hydrazine hydrate.
The Strategic Role of the 5-Carbohydrazide Moiety
The carbohydrazide group (-CONHNH2) is not merely a passive substituent; it is a powerful tool for both initial screening and subsequent lead optimization.[11][12]
-
Additional Interaction Point: The hydrazide provides additional hydrogen bond donors and acceptors, increasing the potential for high-quality interactions with the target protein. Its presence can be crucial for achieving sufficient binding affinity to be detected in a primary screen.[12]
-
A Versatile Synthetic Handle: The terminal -NH2 group is a reactive nucleophile, providing a straightforward and reliable vector for fragment elaboration. It can be readily acylated, alkylated, or used in reductive amination reactions to "grow" the fragment into unexplored regions of the binding pocket, a core tenet of FBLD.[11]
-
Precursor for Heterocycles: The hydrazide functionality is a classic precursor for the synthesis of various five-membered heterocycles like oxadiazoles or triazoles, which are common, stable linkers in medicinal chemistry.[11][13] This allows for rapid diversification of the fragment hit into a library of related compounds for structure-activity relationship (SAR) studies.
Application in Target-Focused Drug Discovery
The indazole scaffold has demonstrated remarkable success against two of the most important target classes in oncology: protein kinases and poly(ADP-ribose) polymerases (PARPs).
Kinase Inhibition
The ATP-binding site of kinases is highly conserved, making the design of selective inhibitors challenging.[14] The indazole scaffold is adept at targeting this site. In many kinase-inhibitor complexes, the N1-H and N2 atoms of the indazole form canonical hydrogen bonds with the "hinge" region of the kinase, mimicking the interaction of the adenine portion of ATP. This makes indazole fragments excellent starting points for discovering inhibitors of targets like Aurora kinases, AXL kinase, and FGFR.[4][5][15][16][17]
PARP Inhibition
PARP enzymes, particularly PARP-1, are critical for DNA single-strand break repair.[18][19] Inhibitors of PARP have shown profound efficacy in cancers with deficiencies in homologous recombination, such as those with BRCA1/2 mutations, a concept known as synthetic lethality.[18] The discovery of many PARP inhibitors has been driven by FBLD.[20][21] The indazole scaffold can effectively occupy the nicotinamide-binding pocket of the PARP catalytic domain, making this compound a relevant fragment for screening campaigns against this target family.
Experimental Workflow: A Self-Validating Screening Cascade
Because fragments bind with weak affinity (typically in the high µM to mM range), highly sensitive biophysical techniques are required for screening.[22] A robust FBLD campaign employs a cascade of orthogonal methods to identify true hits and eliminate artifacts.
Caption: A typical Fragment-Based Lead Discovery (FBLD) screening cascade.
Primary Screening: Casting a Wide Net
The goal of the primary screen is to rapidly identify any fragment that interacts with the target protein.
-
Surface Plasmon Resonance (SPR): This technique immobilizes the target protein on a sensor chip and flows the fragments over it. Binding is detected as a change in the refractive index. It is highly sensitive and can be automated for screening hundreds to thousands of fragments.[23][24]
-
Thermal Shift Assay (TSA): TSA measures the thermal stability of a protein. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm), which can be monitored using a fluorescent dye. It is a cost-effective and high-throughput primary screen.[25]
Secondary Screening and Hit Validation
Hits from the primary screen must be validated to confirm they are specific, reversible binders and not assay artifacts.
-
Ligand-Observed Nuclear Magnetic Resonance (NMR): Techniques like Saturation Transfer Difference (STD) and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY) are powerful for confirming binding.[24][25] In STD-NMR, the protein is selectively saturated with radio waves; this saturation is transferred to a binding ligand, which can be observed in the ligand's NMR spectrum. These methods confirm binding in solution, avoiding potential issues from protein immobilization.[25]
-
Isothermal Titration Calorimetry (ITC): ITC is the gold standard for characterizing the thermodynamics of binding. It directly measures the heat released or absorbed as a ligand binds to a protein, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).[9][25]
Structural Biology: The Blueprint for Optimization
The ultimate validation for a fragment hit is a high-resolution crystal structure of the fragment bound to the target protein.
-
X-ray Crystallography: This technique provides a precise, atomic-level picture of how the fragment sits in the binding pocket.[24] It reveals the key interactions (hydrogen bonds, van der Waals contacts) and, crucially, shows the available vectors for chemical elaboration. This structural information is invaluable for guiding the subsequent medicinal chemistry effort.[4][24]
Protocol Example: STD-NMR for Hit Confirmation
-
Sample Preparation: Prepare two NMR samples. Both should contain the fragment (e.g., this compound) at a concentration of 200-500 µM in a deuterated buffer (e.g., 50 mM phosphate buffer, pD 7.4, 150 mM NaCl). To one sample, add the target protein to a final concentration of 10-20 µM. The second sample (fragment only) serves as a negative control.
-
Spectrometer Setup: Acquire spectra on a high-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe for maximum sensitivity.
-
Acquisition of Reference Spectrum: Acquire a standard 1D proton spectrum of the protein-fragment mixture.
-
Acquisition of STD Spectrum:
-
Set up the STD experiment with a selective saturation pulse train applied "on-resonance" with the protein signals (e.g., at 0.5 ppm, where aliphatic protein protons reside) and "off-resonance" (e.g., at 40 ppm, where no signals are present).
-
Use a saturation time of 1.5-2.0 seconds to allow for efficient saturation transfer.
-
The final STD spectrum is generated by subtracting the on-resonance spectrum from the off-resonance spectrum.
-
-
Analysis: Protons on the fragment that are in close contact with the protein will receive saturation and appear as signals in the final STD spectrum. No signals should appear in the negative control. The presence of signals is direct evidence of binding.
From Fragment to Lead: The Path of Elaboration
Once this compound is validated as a binder, the goal is to increase its affinity and selectivity while maintaining drug-like properties. This is achieved through iterative cycles of chemical synthesis guided by structural data.
Caption: Elaboration strategies for a validated fragment hit.
-
Fragment Growing: Using the 5-carbohydrazide as a synthetic handle, new chemical moieties are added to probe adjacent pockets identified in the crystal structure. For example, reacting the hydrazide with a carboxylic acid (amide coupling) can extend the molecule to pick up new, favorable interactions.
-
Fragment Linking: If a second, nearby fragment is identified, the two can be chemically linked together to create a larger molecule that captures the binding energy of both, often with a super-additive effect on affinity.
-
Scaffold Modification and Bioisosteric Replacement: The core indazole can be modified. For instance, alkylating the N1 position can provide another vector for growth or block an undesirable interaction.[3] Alternatively, the entire indazole ring could be replaced with a bioisostere like a benzisoxazole or an azaindole to improve properties such as metabolic stability or to escape patent-protected chemical space.[13][26]
Conclusion and Future Perspectives
This compound is more than just another small molecule; it is a strategically designed starting point for drug discovery. Its combination of a privileged, interaction-rich indazole core with a versatile carbohydrazide handle makes it an exceptionally high-quality fragment. By employing a rigorous, multi-faceted biophysical screening cascade, researchers can confidently identify its interactions with high-value targets like kinases and PARPs. The true power of this fragment is realized when this empirical binding data is combined with high-resolution structural information, providing a clear and rational path for the chemical evolution of a low-affinity hit into a potent and selective clinical candidate. As FBLD continues to be a cornerstone of modern medicinal chemistry, fragments like this compound will remain indispensable tools in the quest for novel therapeutics.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CAS 1005205-25-3: this compound [cymitquimica.com]
- 9. Fragment Screening & Fragment-Based Drug Design [proteinstructures.com]
- 10. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 11. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benthamdirect.com [benthamdirect.com]
- 18. Fragment- and structure-based drug discovery for developing therapeutic agents targeting the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PARP and PARG inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. PARP1 inhibitors discovery: innovative screening strategies incorporating machine learning and fragment replacement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Fragment based drug design: from experimental to computational approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
- 24. academic.oup.com [academic.oup.com]
- 25. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Bioisosteric Replacements [cambridgemedchemconsulting.com]
An In-depth Technical Guide to 1H-Indazole-5-carbohydrazide: Physicochemical and Reactive Properties for the Research Professional
This guide provides a comprehensive overview of the physical, chemical, and reactive characteristics of 1H-Indazole-5-carbohydrazide, a heterocyclic compound of increasing interest in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document synthesizes available data with established chemical principles to serve as a foundational resource for its application and further derivatization.
Introduction: The Indazole Scaffold in Modern Chemistry
The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1][2] The thermodynamically stable 1H-tautomer is the predominant form, influencing the molecule's reactivity and biological interactions.[3][4] The introduction of a carbohydrazide functional group at the 5-position of the indazole ring creates a versatile intermediate, this compound, which is primed for a variety of chemical transformations to generate novel bioactive compounds.[5] This guide will delve into the core characteristics of this specific molecule, providing both established data and predictive insights based on analogous structures.
Molecular Structure and Physicochemical Properties
This compound is an organic compound featuring the characteristic indazole core with a carbohydrazide group (-CONHNH₂) attached to the 5-position of the benzene ring.[5] This functional group imparts specific reactivity and solubility characteristics to the molecule.
Core Data Summary
The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while some properties like molecular weight are exact, others such as melting point and solubility are based on data from closely related precursors and general principles, as specific experimental data for this compound is not widely published.
| Property | Value / Predicted Range | Source / Rationale |
| CAS Number | 1005205-25-3 | [6] |
| Molecular Formula | C₈H₈N₄O | [6] |
| Molecular Weight | 176.18 g/mol | [6] |
| Appearance | White to off-white or pale yellow solid (Predicted) | Based on appearance of its precursor, 1H-indazole-5-carboxylic acid, and related compounds.[7][8] |
| Melting Point | >300 °C (Predicted) | The precursor, 1H-Indazole-5-carboxylic acid, has a high melting point of 318-322 °C.[7] The carbohydrazide derivative is expected to have a similarly high melting point due to strong intermolecular hydrogen bonding. |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF). (Predicted) | The presence of the polar carbohydrazide and the N-H of the indazole ring suggests solubility in polar solvents.[5] General principles of hydrazides support this prediction. |
| pKa | Acidic N-H: ~14; Basic -NH₂: ~3-4 (Predicted) | The indazole N-H is weakly acidic. The terminal amino group of the hydrazide is weakly basic. These are estimations based on general values for these functional groups. |
Synthesis of this compound
A common and efficient laboratory-scale synthesis of this compound involves a two-step process starting from the commercially available 1H-Indazole-5-carboxylic acid. This method first converts the carboxylic acid to its corresponding methyl ester, which is then reacted with hydrazine hydrate to yield the final product.
Experimental Protocol: A Two-Step Synthesis
Step 1: Esterification of 1H-Indazole-5-carboxylic acid
-
Reaction Setup: Suspend 1H-Indazole-5-carboxylic acid in methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[1]
-
Acid Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the suspension.[1]
-
Reflux: Heat the reaction mixture to reflux (approximately 70°C) and maintain for several hours (typically overnight) to ensure complete conversion.[1] The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, neutralize the mixture by the careful addition of a saturated aqueous solution of sodium bicarbonate.[1]
-
Extraction: Extract the aqueous phase with a suitable organic solvent, such as ethyl acetate.[1]
-
Purification: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 1H-indazole-5-carboxylate as a solid.[1]
Step 2: Hydrazinolysis of Methyl 1H-indazole-5-carboxylate
-
Reaction Setup: Suspend the methyl 1H-indazole-5-carboxylate obtained from Step 1 in ethanol in a round-bottom flask with a magnetic stirrer and reflux condenser.
-
Hydrazine Addition: Add an excess of hydrazine hydrate to the suspension.[3]
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product, this compound, will often precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold ethanol to remove any unreacted starting material and excess hydrazine, and dry under vacuum.
Caption: A typical two-step synthesis workflow for this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, as well as the exchangeable protons of the -NH- (indazole), -CONH-, and -NH₂ (hydrazide) groups. The aromatic protons will likely appear as doublets and doublets of doublets in the region of δ 7.5-8.5 ppm. The indazole N-H proton is expected to be a broad singlet at a downfield chemical shift (δ > 10 ppm), while the amide and amine protons will also appear as broad singlets.[9][10]
-
¹³C NMR: The carbon NMR spectrum will display signals for the eight unique carbon atoms in the molecule. The carbonyl carbon of the hydrazide group is expected to be the most downfield signal, typically in the range of δ 160-170 ppm. The aromatic carbons will resonate in the region of δ 110-140 ppm.[10][11]
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present. Characteristic absorption bands are expected for:
-
N-H Stretching: Multiple bands in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretches of the indazole ring and the hydrazide group.[3][12]
-
C=O Stretching (Amide I): A strong absorption band around 1640-1680 cm⁻¹ for the carbonyl group of the hydrazide.[3]
-
N-H Bending (Amide II): A band in the region of 1520-1550 cm⁻¹.
-
C=C and C=N Stretching: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 176). Common fragmentation patterns for indazole derivatives involve the cleavage of the pyrazole ring and loss of substituents from the benzene ring.[13][14]
Chemical Reactivity Profile
The reactivity of this compound is dictated by the interplay between the aromatic indazole ring and the nucleophilic carbohydrazide functional group.
Reactivity of the Indazole Ring
The indazole ring system is aromatic and can undergo electrophilic substitution reactions such as halogenation, nitration, and sulfonation.[5] The position of substitution will be directed by the existing carbohydrazide group and the electronic nature of the bicyclic system.
Reactivity of the Carbohydrazide Group
The carbohydrazide moiety is a potent nucleophile due to the terminal -NH₂ group. This functionality is the primary site for derivatization.
-
Condensation Reactions: The terminal amine readily condenses with aldehydes and ketones to form the corresponding hydrazones (Schiff bases). This is a widely used reaction to create diverse libraries of compounds for biological screening.
-
Acylation: The amine can be acylated by reaction with acid chlorides or anhydrides to form diacylhydrazines.
-
Reaction with Isocyanates/Isothiocyanates: Reaction with isocyanates or isothiocyanates will yield semicarbazide or thiosemicarbazide derivatives, respectively.
Caption: Key reactions of the carbohydrazide functional group.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. Based on available data, the compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[6]
Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.
Conclusion
This compound is a valuable and versatile building block in the synthesis of novel chemical entities for drug discovery and material science. Its stable indazole core, combined with a highly reactive carbohydrazide functional group, provides a platform for extensive chemical modification. This guide has provided a detailed overview of its known and predicted physicochemical properties, a reliable synthesis protocol, expected spectroscopic characteristics, and a profile of its chemical reactivity. This information is intended to empower researchers to confidently incorporate this compound into their research and development programs.
References
- 1. Methyl 1H-indazole-5-carboxylate | 473416-12-5 [chemicalbook.com]
- 2. Electrophilic Substitution Reactions of Indoles | Semantic Scholar [semanticscholar.org]
- 3. chemicaljournal.org [chemicaljournal.org]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 6. 1H-Indazole-5-carboxylic acid 97 61700-61-6 [sigmaaldrich.com]
- 7. 1H-Indazole-5-carboxylic acid 97 61700-61-6 [sigmaaldrich.com]
- 8. chemimpex.com [chemimpex.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scirp.org [scirp.org]
Methodological & Application
Synthesis of 1H-Indazole-5-carbohydrazide from Corresponding Esters: An Application and Protocol Guide
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide provides a detailed protocol and scientific rationale for the synthesis of 1H-indazole-5-carbohydrazide from its corresponding alkyl esters, such as methyl or ethyl 1H-indazole-5-carboxylate. 1H-Indazole derivatives are crucial scaffolds in medicinal chemistry, serving as the core of numerous therapeutic agents.[1][2] This document offers an in-depth look at the reaction mechanism, a step-by-step experimental protocol, strategies for optimization, and critical safety considerations for the hydrazinolysis of indazole esters.
Introduction: The Significance of the Indazole Scaffold
Indazole-containing derivatives are a cornerstone in modern drug discovery, exhibiting a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1] The carbohydrazide functional group at the 5-position of the indazole ring is a versatile synthetic handle, allowing for the facile construction of more complex molecules such as hydrazones, pyrazoles, and oxadiazoles, which are themselves important pharmacophores. The conversion of a stable and readily available indazole ester to the more reactive carbohydrazide is, therefore, a pivotal step in the synthesis of many active pharmaceutical ingredients (APIs). This guide is designed to provide researchers with a robust and reliable method for this key transformation.
Reaction Mechanism: Nucleophilic Acyl Substitution
The conversion of an ester to a carbohydrazide is a classic example of nucleophilic acyl substitution. The reaction, known as hydrazinolysis, proceeds through a well-established mechanism. Hydrazine (N₂H₄), typically in the form of hydrazine hydrate (N₂H₄·H₂O), acts as a potent nucleophile.
The mechanism unfolds as follows:
-
Nucleophilic Attack: The lone pair of electrons on one of the nitrogen atoms of hydrazine attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking nitrogen to the alkoxy group of the ester, making it a better leaving group (an alcohol).
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the alcohol (e.g., methanol or ethanol) as a leaving group.
-
Final Product: The resulting product is the stable this compound.
Caption: Mechanism of hydrazinolysis for ester to hydrazide conversion.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous indazole carbohydrazides and is suitable for a laboratory scale of 5-10 grams.[1]
3.1. Materials and Equipment
-
Reagents:
-
Methyl or Ethyl 1H-indazole-5-carboxylate
-
Hydrazine hydrate (80-99% solution in water)
-
Absolute Ethanol
-
Deionized water
-
Dichloromethane (for extraction, if necessary)
-
Anhydrous sodium sulfate or magnesium sulfate
-
-
Equipment:
-
Round-bottom flask (appropriate size)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
3.2. Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the starting ester (e.g., methyl 1H-indazole-5-carboxylate, 1 equivalent) in absolute ethanol (approximately 10 mL per gram of ester).
-
Addition of Hydrazine Hydrate: To the stirred solution at room temperature, add hydrazine hydrate (1.5 to 2.0 equivalents) dropwise. An exothermic reaction may be observed.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78-80 °C for ethanol) using a heating mantle or oil bath. Maintain the reflux for 4 to 6 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by TLC. The product, being more polar, will have a lower Rf value than the starting ester. A suitable eluent system is typically a mixture of ethyl acetate and hexane.
-
Work-up and Isolation:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
In many cases, the product will precipitate out of the solution upon cooling. If not, the volume of ethanol can be reduced using a rotary evaporator, or cold deionized water can be added to induce precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol and then with deionized water to remove any unreacted hydrazine hydrate and other water-soluble impurities.
-
-
Drying: Dry the purified product under vacuum to a constant weight. The final product should be a white to off-white solid.
Data Presentation and Optimization
The following table summarizes key reaction parameters that can be optimized for this synthesis.
| Parameter | Typical Range | Rationale and Optimization Notes |
| Starting Ester | Methyl or Ethyl | Methyl esters are often more reactive, but ethyl esters are also commonly used and may be more readily available. |
| Solvent | Ethanol, Methanol, Isopropanol | Ethanol is the most common solvent due to its good solvating properties for both reactants and its appropriate boiling point for reflux. |
| Hydrazine Hydrate (Equivalents) | 1.5 - 3.0 | Using a slight excess of hydrazine hydrate drives the reaction to completion. A large excess can complicate purification. |
| Temperature (°C) | 70 - 100 | Refluxing in ethanol (around 78-80°C) is generally sufficient. Higher temperatures may be needed for less reactive esters. |
| Reaction Time (hours) | 2 - 8 | Typically, 4-6 hours is adequate. The reaction should be monitored by TLC to determine the optimal time. |
| Typical Yield | 80 - 95% | Yields are generally high for this transformation. |
Troubleshooting
-
Low Yield:
-
Incomplete Reaction: Ensure the reaction has gone to completion by extending the reflux time and monitoring by TLC.
-
Purity of Starting Material: Verify the purity of the starting ester.
-
Insufficient Hydrazine Hydrate: Ensure at least 1.5 equivalents of hydrazine hydrate are used.
-
-
Product Contamination:
-
Unreacted Ester: If the reaction is incomplete, the product will be contaminated with the starting material. Recrystallization from ethanol or an ethanol/water mixture can often purify the product.
-
Hydrazine Salts: Ensure the product is thoroughly washed with water to remove any hydrazine salts that may have formed.
-
Safety and Handling
Hydrazine hydrate is a hazardous substance and must be handled with extreme care in a well-ventilated fume hood.
-
Toxicity: Hydrazine hydrate is toxic if inhaled, swallowed, or in contact with skin. It is also a suspected carcinogen.
-
Corrosivity: It can cause severe skin burns and eye damage.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid breathing vapors. Use in a chemical fume hood is mandatory.
-
Spills: In case of a spill, absorb with an inert material and dispose of as hazardous waste.
-
Disposal: All waste containing hydrazine hydrate must be disposed of according to institutional and local regulations for hazardous chemical waste.
References
Application Notes: 1H-Indazole-5-carbohydrazide as a Versatile Intermediate in Synthetic Chemistry
Introduction: The Strategic Value of the Indazole Scaffold
The indazole ring system, a fusion of benzene and pyrazole, is recognized as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets.[1] Consequently, indazole derivatives are core components of numerous therapeutic agents with applications as anti-inflammatory, anti-tumor, and anti-HIV drugs.[1] Molecules such as the PARP inhibitor Niraparib and the tyrosine kinase inhibitor Axitinib feature this heterocyclic core, underscoring its significance in modern drug development.[2][3]
1H-Indazole-5-carbohydrazide emerges as a particularly valuable chemical intermediate for drug discovery and synthetic chemistry. It strategically combines the desirable indazole nucleus with a highly reactive carbohydrazide functional group (-CONHNH₂). This dual-functionality allows it to act as a robust building block, enabling chemists to readily introduce the indazole motif and subsequently construct diverse molecular architectures through the versatile chemistry of the hydrazide handle.
Physicochemical Properties & Safe Handling
A thorough understanding of the reagent's properties and safety requirements is paramount for its effective and safe utilization in any synthetic protocol.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 1005205-25-3 | [4] |
| Molecular Formula | C₈H₈N₄O | [5] |
| Molecular Weight | 176.18 g/mol | [5] |
| Appearance | Solid at room temperature | [4] |
| SMILES | NNC(=O)C1=CC=C2NN=CC2=C1 | [5] |
| Purity | Typically ≥98% | [5] |
Safety & Handling Protocol: this compound and its derivatives should be handled with appropriate care in a well-ventilated fume hood.[5]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C) to maintain stability and prevent degradation.[6]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
-
Inhalation: Move the person to fresh air and ensure they are in a position comfortable for breathing.
-
Ingestion: If swallowed, call a poison center or doctor for medical advice.
-
Core Synthetic Utility: The Power of the Carbohydrazide Group
The synthetic versatility of this compound is primarily derived from its terminal hydrazide moiety. This functional group is a potent nucleophile and a precursor to a variety of important chemical structures.
-
Formation of Hydrazones: The hydrazide readily undergoes condensation reactions with aldehydes and ketones, typically under mild, acid-catalyzed conditions, to form stable hydrazone linkages (R-C=N-NH-CO-Indazole).[7][8] This reaction is fundamental for linking the indazole core to other molecular fragments.
-
Acylation and Amide Bond Formation: The terminal -NH₂ group can be easily acylated by reacting with carboxylic acids (using coupling agents), acid chlorides, or anhydrides to form stable N'-acylhydrazide derivatives.[9][10] This provides a direct method for creating complex amide-based structures.
-
Cyclization Reactions: The resulting hydrazones and N'-acylhydrazides are themselves valuable intermediates for constructing new heterocyclic rings, such as 1,3,4-oxadiazoles or pyrazoles, further expanding the molecular diversity accessible from this starting material.
Application Protocols
The following protocols are generalized methodologies that can be adapted for specific substrates. Researchers should perform small-scale optimization of reaction conditions (e.g., solvent, temperature, time) for each new transformation.
Protocol 1: Synthesis of N'-Arylmethylidene-1H-indazole-5-carbohydrazides (Hydrazone Formation)
This protocol describes the acid-catalyzed condensation of this compound with an aromatic aldehyde to form a stable hydrazone derivative. This reaction is a cornerstone for creating molecules where the indazole scaffold is linked to another aromatic system via a hydrazone bridge.
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or methanol (approx. 0.1 M concentration).
-
Addition of Aldehyde: To the stirred solution, add the desired aromatic aldehyde (1.0-1.1 eq.).
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops). The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the terminal nitrogen of the hydrazide.
-
Reaction: Heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If precipitation occurs, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.
-
Purification: Wash the filtered solid with cold ethanol and then diethyl ether to remove residual impurities. The crude product is often of high purity, but it can be further purified by recrystallization from a suitable solvent (e.g., ethanol, DMF/water).
-
Characterization: Confirm the structure of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, IR).
Protocol 2: Synthesis of N'-Acyl-1H-indazole-5-carbohydrazides (Amide Coupling)
This protocol details the coupling of this compound with a carboxylic acid to form a diacyl hydrazine derivative. This method is crucial for building molecules with a stable amide linkage adjacent to the indazole core, a common feature in many bioactive compounds. The chemistry is directly analogous to that reported for the 3-carbohydrazide isomer.[9]
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and the desired carboxylic acid (1.0 eq.) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF).
-
Addition of Coupling Agent & Base: To the stirred solution, add an amide coupling agent such as HATU (1.0 eq.) followed by a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq.).
-
Causality: The coupling agent (HATU) activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. The base (DIPEA) then deprotonates the carboxylic acid and neutralizes the acidic byproducts formed during the reaction, driving the equilibrium towards product formation.
-
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (typically 2-8 hours).
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water. This quenches the reaction and precipitates the crude product.
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the solid sequentially with water and diethyl ether to remove DMF and unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system (e.g., Ethanol/DMF) or by column chromatography on silica gel.[9]
-
Characterization: Verify the structure and purity of the final N'-acyl derivative using ¹H NMR, LC-MS, and elemental analysis.
Conclusion
This compound is a high-value, versatile chemical intermediate that provides a direct and efficient entry point for the synthesis of a wide range of complex molecules. Its stable indazole core, combined with the synthetically malleable carbohydrazide handle, makes it an indispensable tool for researchers in medicinal chemistry and drug development. The protocols outlined here provide a robust foundation for leveraging its reactivity to construct novel compounds with significant therapeutic potential.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 1005205-25-3: this compound [cymitquimica.com]
- 5. achmem.com [achmem.com]
- 6. chemscene.com [chemscene.com]
- 7. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 8. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 9. jocpr.com [jocpr.com]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Application Note: A Protocol for the Synthesis of Novel Bioactive Scaffolds from 1H-Indazole-5-carbohydrazide
For: Researchers, scientists, and drug development professionals.
Abstract
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2][3] Its derivatives exhibit a wide spectrum of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1][2][4] 1H-Indazole-5-carbohydrazide is a highly versatile and strategic starting material for the synthesis of novel indazole derivatives. The terminal hydrazide moiety (-CONHNH₂) serves as a reactive handle for a variety of chemical transformations, enabling the construction of diverse molecular libraries for drug discovery. This application note provides a detailed guide with robust protocols for the synthesis of three key classes of derivatives from this compound: Schiff bases, N-acyl hydrazides, and 1,3,4-oxadiazoles. The causality behind experimental choices, step-by-step methodologies, and characterization guidelines are detailed to ensure reproducibility and successful synthesis.
The Strategic Importance of this compound
The value of this compound as a synthon in drug discovery lies in the chemical reactivity of the carbohydrazide functional group. This group contains two nucleophilic nitrogen atoms, making it an ideal reaction partner for a wide range of electrophiles. This reactivity allows for the straightforward introduction of diverse chemical functionalities, leading to the creation of large libraries of compounds with varied physicochemical properties and potential biological activities. The primary reaction pathways explored in this guide are fundamental transformations that are reliable, scalable, and yield products with high potential for further functionalization.
Core Synthetic Pathways for Derivatization
Three primary synthetic routes allow for extensive diversification of the this compound core. These pathways are: (A) Schiff base formation via condensation with carbonyl compounds, (B) N-acylation via coupling with carboxylic acids, and (C) Heterocyclic ring formation via cyclization of the acylated intermediates.
Pathway A: Synthesis of Indazolyl-Schiff Bases (Hydrazones)
Rationale: The condensation reaction between a hydrazide and an aldehyde or ketone is one of the most reliable methods for C-N bond formation, yielding Schiff bases (specifically, hydrazones).[5][6] This reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal -NH₂ group of the hydrazide. The subsequent dehydration step drives the reaction to completion. This pathway is exceptionally valuable for library synthesis because of the vast commercial availability of diverse aldehydes and ketones, allowing for the systematic exploration of structure-activity relationships (SAR).
Pathway B: Synthesis of N'-Acyl-Indazole Hydrazides (Diacylhydrazines)
Rationale: The formation of a stable amide bond between the terminal nitrogen of the hydrazide and a carboxylic acid creates a diacylhydrazine derivative.[7] This reaction extends the molecular framework and introduces new functional groups. While acyl chlorides can be used directly, the use of carboxylic acids is often preferred due to their wider availability and milder reaction conditions. Standard peptide coupling reagents (e.g., TBTU, HATU, EDC/HOBt) are employed to activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the hydrazide nucleophile.[8][9] These diacylhydrazine products are not only potential bioactive molecules themselves but are also crucial intermediates for further cyclization reactions.
Pathway C: Synthesis of Heterocyclic Scaffolds (1,3,4-Oxadiazoles & 1,2,4-Triazoles)
Rationale: The 1,3,4-oxadiazole ring is a well-known bioisostere for ester and amide functionalities, often improving the metabolic stability and pharmacokinetic profile of a drug candidate.[10] The most common method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of N,N'-diacylhydrazine precursors (from Pathway B).[11][12] This is typically achieved using strong dehydrating agents like phosphorus oxychloride (POCl₃), sulfuric acid, or via reagents like TBTU.[8] Similarly, the 1,2,4-triazole ring, another important pharmacophore, can be synthesized from either diacylhydrazine or Schiff base precursors through various cyclization strategies, often involving reaction with amines or further dehydration under specific conditions.[13][14][15][16][17]
Detailed Experimental Protocols
Materials and General Methods
All reagents and solvents should be of analytical grade and used without further purification unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel 60 F₂₅₄ plates, with visualization under UV light (254 nm) and/or by staining with an appropriate agent (e.g., iodine or potassium permanganate).
Protocol 1: General Procedure for Synthesis of (E)-N'-(arylmethylene)-1H-indazole-5-carbohydrazides (Schiff Bases)
This protocol is adapted from established procedures for Schiff base synthesis.[4][18]
-
Reaction Setup: To a solution of this compound (1.0 mmol, 1.0 equiv.) in absolute ethanol (15 mL) in a round-bottom flask, add the desired aromatic or heteroaromatic aldehyde (1.1 mmol, 1.1 equiv.).
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture. The acid acts as a catalyst to facilitate the condensation.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C). Maintain reflux for 4-8 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane as the eluent). The starting hydrazide spot should disappear and a new, typically less polar, product spot should appear.
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. If precipitation occurs, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure until a solid forms.
-
Purification: Wash the collected solid with cold ethanol or diethyl ether to remove any unreacted aldehyde. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethanol/DMF mixture) to yield the pure Schiff base derivative.
Protocol 2: Synthesis of N'-acyl-1H-indazole-5-carbohydrazides (Diacylhydrazines)
This protocol utilizes a standard amide coupling reagent for efficient bond formation.[7]
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired carboxylic acid (1.1 mmol, 1.1 equiv.), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) (1.2 mmol, 1.2 equiv.), and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 equiv.) in anhydrous dimethylformamide (DMF) (10 mL).
-
Activation: Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Reaction: Add this compound (1.0 mmol, 1.0 equiv.) to the activated mixture.
-
Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor its progress by TLC until the starting hydrazide is consumed.
-
Work-up and Isolation: Pour the reaction mixture into ice-cold water (50-100 mL) and stir. The product will typically precipitate. Collect the solid by vacuum filtration.
-
Purification: Wash the crude solid sequentially with water, a dilute acid solution (e.g., 1M HCl) to remove the base, and finally with water again. Dry the solid under vacuum. Further purification can be achieved by recrystallization or column chromatography on silica gel.
Protocol 3: Synthesis of 5-(5-(aryl)-1,3,4-oxadiazol-2-yl)-1H-indazoles
This protocol describes the cyclodehydration of the diacylhydrazine intermediate from Protocol 2.[12]
-
Reaction Setup: Place the N'-acyl-1H-indazole-5-carbohydrazide (1.0 mmol, 1.0 equiv.) from Protocol 2 into a round-bottom flask.
-
Reaction: Carefully add phosphorus oxychloride (POCl₃) (5-10 mL) in a fume hood. Caution: POCl₃ is highly corrosive and reacts violently with water.
-
Heating: Heat the mixture to reflux (approximately 105 °C) for 4-6 hours. The reaction should be monitored by TLC (a significant increase in polarity is not expected, but the starting material spot should disappear).
-
Work-up and Isolation: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃.
-
Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is approximately 7-8. The product will precipitate.
-
Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol) will afford the pure 1,3,4-oxadiazole derivative.
Table 1: Representative Examples of Synthesized Derivatives
| Starting Material | Pathway | Reagent Example | Product Class | Typical Yield | M.P. (°C) |
| This compound | A | 4-Chlorobenzaldehyde | Schiff Base | 85-95% | >250 |
| This compound | A | 2-Hydroxy-1-naphthaldehyde | Schiff Base | 88-96% | >250 |
| This compound | B | Benzoic Acid | Diacylhydrazine | 75-85% | 220-225 |
| This compound | B | 4-Fluorobenzoic Acid | Diacylhydrazine | 78-88% | 230-235 |
| N'-(4-chlorobenzoyl)-1H-indazole-5-carbohydrazide | C | POCl₃ | 1,3,4-Oxadiazole | 70-80% | 240-245 |
Structural Elucidation and Validation
The successful synthesis and purity of the novel derivatives must be confirmed through a combination of chromatographic and spectroscopic methods.
// Invisible edges to enforce ranking subgraph { rank=same; nmr; ms; ir; } } Caption: Workflow for product validation and characterization.
Spectroscopic Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary tool for structural confirmation.
-
For Schiff Bases: Look for the disappearance of the broad -NH₂ signal from the starting hydrazide and the appearance of a new singlet in the δ 8.0-9.0 ppm region, corresponding to the imine proton (-N=CH-).[5] Protons from the newly introduced aromatic ring will also be present.
-
For N'-Acyl Hydrazides: Expect to see two distinct -NH- signals (amide protons), often appearing as broad singlets between δ 10.0-11.0 ppm.[7] Signals corresponding to the new acyl group will also be visible.
-
For 1,3,4-Oxadiazoles: The two amide -NH- protons will have disappeared, simplifying the downfield region of the spectrum. The signals for the indazole core and the substituent ring will remain.
-
-
MS (Mass Spectrometry): This technique confirms the molecular weight of the synthesized compound. Look for the molecular ion peak [M]⁺ or, more commonly in ESI, the protonated molecular ion [M+H]⁺, which should match the calculated molecular weight of the target derivative.[7]
-
FTIR (Fourier-Transform Infrared Spectroscopy): FTIR is useful for confirming the presence or absence of key functional groups.
-
For Schiff Bases: The characteristic C=N (imine) stretch appears around 1600-1650 cm⁻¹. The N-H stretch of the remaining amide is visible around 3200-3300 cm⁻¹.[5]
-
For N'-Acyl Hydrazides: Two distinct C=O (amide) stretches will be visible in the 1650-1700 cm⁻¹ region.[7]
-
For 1,3,4-Oxadiazoles: The C=O stretches will be absent. Look for new bands corresponding to C=N and C-O-C stretching within the oxadiazole ring (typically in the 1610-1650 cm⁻¹ and 1020-1250 cm⁻¹ regions, respectively).
-
Conclusion
The protocols outlined in this application note provide a robust and versatile platform for the synthesis of novel derivatives from this compound. By leveraging fundamental organic reactions such as Schiff base formation, N-acylation, and cyclodehydration, researchers can efficiently generate diverse libraries of indazole-based compounds. These derivatives, featuring new heterocyclic systems and varied substituents, are ideal candidates for screening in drug discovery programs, particularly in the fields of oncology, inflammation, and infectious diseases. The detailed methodologies and characterization guidelines ensure a high degree of success and reproducibility for scientists in the pharmaceutical and chemical research sectors.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Synthesis of some Schiff Base Derivatives using One Pot Grinding Method and its Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 6. Synthesis and Biological Study of Novel Schiff Base (1-((3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) methylene) hydrazine) Ligand and Metal Complexes [xiahepublishing.com]
- 7. jocpr.com [jocpr.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. researchgate.net [researchgate.net]
- 10. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. jchemrev.com [jchemrev.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of 1,2,4-triazole-5-on derivatives and determination of carbonic anhydrase II isoenzyme inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 17. scispace.com [scispace.com]
- 18. Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 1H-Indazole-5-carbohydrazide for the Development of Potent and Selective Kinase Inhibitors
Abstract
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important target families in modern drug discovery.[1] The indazole core is recognized as a privileged scaffold in medicinal chemistry, forming the foundation of numerous approved kinase inhibitors such as Pazopanib and Axitinib.[2] This guide provides an in-depth exploration of 1H-Indazole-5-carbohydrazide as a versatile starting material for the design and synthesis of novel kinase inhibitors. We will detail the rationale behind its use, provide step-by-step synthesis protocols, outline a robust in vitro assay for potency determination, and discuss the principles of structure-activity relationship (SAR) analysis. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to exploit this valuable chemical scaffold.
The Indazole Scaffold in Kinase Inhibitor Design
The success of the indazole heterocycle stems from its ability to act as a bioisostere for other hinge-binding motifs, such as indole or adenine, while offering unique vectors for chemical modification.[3][4][5] Specifically, the indazole nucleus is a key feature in many Type II kinase inhibitors. These inhibitors stabilize the inactive "DFG-out" conformation of the kinase, binding to a hydrophobic pocket adjacent to the ATP-binding site.[6][7] This mechanism often confers greater selectivity compared to Type I inhibitors that target the more conserved active conformation.[7][8]
This compound is an exemplary starting point for building such inhibitors. The carbohydrazide functional group at the C5 position serves as a highly versatile chemical handle. It can be readily coupled with a variety of chemical partners (e.g., carboxylic acids, aldehydes, ketones) to generate extensive libraries of compounds, enabling a thorough exploration of the chemical space around the kinase target.
Caption: Logical relationships for using the indazole scaffold.
Synthesis of the Core Intermediate: this compound
The most common route to this compound begins with the corresponding carboxylic acid or its ester. The esterification of the carboxylic acid followed by treatment with hydrazine hydrate is a robust and high-yielding two-step process.
Protocol 2.1: Two-Step Synthesis of this compound
This protocol is adapted from established procedures for analogous indazole carbohydrazides.[9]
Step A: Esterification of 1H-Indazole-5-carboxylic acid
-
Setup: To a round-bottom flask, add 1H-Indazole-5-carboxylic acid (1.0 eq).
-
Solvent: Add methanol (approx. 10 mL per gram of starting material) to suspend the acid.
-
Catalyst: Carefully add concentrated sulfuric acid (H₂SO₄) dropwise (approx. 0.1 eq). Causality: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Reaction: Heat the mixture to reflux (approx. 65°C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and reduce the solvent volume under vacuum.
-
Purification: Neutralize the residue carefully with a saturated solution of sodium bicarbonate (NaHCO₃). The methyl ester product will precipitate. Filter the solid, wash with cold water, and dry under vacuum to yield methyl 1H-indazole-5-carboxylate.
Step B: Hydrazinolysis of Methyl 1H-indazole-5-carboxylate
-
Setup: To a round-bottom flask, add methyl 1H-indazole-5-carboxylate (1.0 eq) from the previous step.
-
Solvent: Add ethanol (approx. 10 mL per gram of ester).
-
Reagent: Add hydrazine hydrate (1.5-2.0 eq) dropwise. Causality: Hydrazine is a strong nucleophile that attacks the ester carbonyl, leading to the displacement of the methoxy group and formation of the more stable hydrazide.
-
Reaction: Heat the mixture to reflux and stir for 4-6 hours. A precipitate of the product should form upon cooling.
-
Purification: Cool the reaction mixture to room temperature. Collect the precipitated solid by filtration. Wash the solid with cold ethanol and diethyl ether to remove any unreacted starting material and impurities.
-
Final Product: Dry the solid under vacuum to obtain pure this compound. Characterize by ¹H NMR, ¹³C NMR, and LC-MS.
Caption: Synthetic workflow for this compound.
Protocol: Synthesis of a Focused N-Aryl-Indazole Carboxamide Library
With the core hydrazide in hand, a library of potential inhibitors can be generated via amide bond formation. This example protocol describes the coupling with substituted benzoic acids, a common strategy to introduce moieties that can interact with the allosteric pocket of a kinase.
Protocol 3.1: Amide Coupling via HATU
-
Setup: In a dry vial under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the substituted benzoic acid (1.0 eq) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF, approx. 0.2 M).
-
Activation: Add HATU (1.0 eq) and a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Stir for 10-15 minutes at room temperature. Causality: HATU is a coupling reagent that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is readily susceptible to nucleophilic attack.
-
Coupling: Add a solution of this compound (1.0 eq) in DMF to the activated acid mixture.
-
Reaction: Stir the reaction at room temperature for 2-6 hours, or until TLC/LC-MS indicates completion.
-
Work-up: Quench the reaction by adding water. This will often precipitate the crude product.
-
Purification: Filter the solid product. Wash sequentially with water, a dilute acid solution (e.g., 1N HCl) to remove excess base, and finally with diethyl ether. Further purification can be achieved by recrystallization or flash column chromatography on silica gel.
Data Presentation: Representative Library
The following table illustrates a hypothetical library designed to probe key interactions.
| Compound ID | R-Group (on Benzoic Acid) | Rationale for Inclusion | Predicted LogP |
| IND-001 | 4-methoxy | H-bond acceptor, moderate lipophilicity | 2.8 |
| IND-002 | 4-chloro | Probes halogen bonding, increases lipophilicity | 3.5 |
| IND-003 | 3-trifluoromethyl | Strong electron-withdrawing group, probes hydrophobic pocket | 4.1 |
| IND-004 | 4-(N,N-dimethylamino) | H-bond acceptor, increases solubility | 2.5 |
| IND-005 | 3,4-dichloro | Increases steric bulk and lipophilicity | 4.3 |
Protocol: In Vitro Kinase Inhibition Profiling using ADP-Glo™
To assess the potency of the synthesized compounds, a robust and sensitive biochemical assay is required. The ADP-Glo™ Kinase Assay is a luminescence-based method that measures the amount of ADP produced during a kinase reaction, which directly correlates with kinase activity.[10][11]
Principle of the ADP-Glo™ Assay
The assay is performed in two steps. First, the kinase reaction occurs, and then ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added, which converts the ADP generated into ATP, and this new ATP is used by a luciferase to produce light.[11][12] An inhibitor will reduce kinase activity, leading to less ADP production and a lower luminescent signal.[13]
Caption: Workflow of the two-step ADP-Glo™ Kinase Assay.
Protocol 4.1: IC₅₀ Determination with ADP-Glo™
This protocol is a generalized procedure and should be optimized for the specific kinase being studied.
-
Compound Plating: Prepare serial dilutions of the test compounds (e.g., IND-001 to IND-005) in DMSO. In a 384-well white plate, dispense a small volume (e.g., 50 nL) of each compound dilution. Include "no inhibitor" (positive control) and "no enzyme" (background) wells.
-
Kinase Reaction: Prepare a master mix containing the kinase reaction buffer, the target kinase, its specific substrate, and ATP (typically at its Kₘ concentration).
-
Initiate Reaction: Add the kinase master mix (e.g., 5 µL) to each well of the plate.[11] Mix briefly and incubate at room temperature for the desired time (e.g., 60 minutes).
-
Terminate & Deplete ATP: Add ADP-Glo™ Reagent (e.g., 5 µL) to all wells.[12] Incubate for 40 minutes at room temperature. Causality: This step is critical to eliminate the signal background from the initial, unconsumed ATP.
-
Detect ADP: Add Kinase Detection Reagent (e.g., 10 µL) to all wells.[12] Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Subtract the "no enzyme" background from all wells.
-
Normalize the data by setting the "no inhibitor" control to 100% activity and the highest inhibitor concentration to 0% activity.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Structure-Activity Relationship (SAR) and Pathway Context
The IC₅₀ values obtained from the assay are used to build an SAR, which provides critical insights into how chemical modifications affect inhibitory potency.
Data Presentation: Hypothetical SAR Table for a Target Kinase (e.g., VEGFR-2)
| Compound ID | R-Group (on Benzoic Acid) | VEGFR-2 IC₅₀ (nM) | Key Insight |
| IND-001 | 4-methoxy | 85 | Methoxy group is well-tolerated, likely forming a beneficial interaction. |
| IND-002 | 4-chloro | 45 | Halogen substitution improves potency, suggesting a favorable hydrophobic interaction. |
| IND-003 | 3-trifluoromethyl | 150 | The bulky CF₃ group at the meta position may cause a steric clash, reducing potency. |
| IND-004 | 4-(N,N-dimethylamino) | 250 | The basic amine may be unfavorable for binding in this pocket. |
| IND-005 | 3,4-dichloro | 20 | Combining the 4-chloro with a 3-chloro group significantly boosts potency, indicating a larger hydrophobic pocket. |
From this hypothetical data, a clear SAR emerges: small, hydrophobic, electron-withdrawing groups at the para-position of the phenyl ring are beneficial, with further substitution at the meta-position enhancing activity. This guides the next round of inhibitor design.
Context: VEGFR-2 Signaling Pathway
Inhibitors of VEGFR-2, a key receptor tyrosine kinase, block angiogenesis (the formation of new blood vessels), which is crucial for tumor growth. Understanding the downstream pathway highlights the therapeutic rationale.
Caption: Simplified VEGFR-2 signaling pathway targeted by indazole inhibitors.
Conclusion
This compound is a powerful and versatile building block for the development of novel kinase inhibitors. Its synthetic accessibility and the chemical tractability of the hydrazide functional group allow for the rapid generation of diverse chemical libraries. By combining rational design, efficient synthesis, and robust biochemical screening as outlined in these protocols, researchers can effectively probe the structure-activity relationships of new chemical entities. This systematic approach accelerates the hit-to-lead optimization process, paving the way for the discovery of next-generation targeted therapeutics.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 4. researchgate.net [researchgate.net]
- 5. Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Template-Based de Novo Design for Type II Kinase Inhibitors and Its Extended Application to Acetylcholinesterase Inhibitors [mdpi.com]
- 9. jocpr.com [jocpr.com]
- 10. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 11. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 12. promega.com [promega.com]
- 13. bpsbioscience.com [bpsbioscience.com]
One-Pot Synthesis of 1-Aryl-1H-Indazoles: Application Notes and Protocols
Introduction
The 1-aryl-1H-indazole scaffold is a privileged structural motif in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The development of efficient and robust synthetic methodologies for the construction of this important heterocycle is therefore of significant interest to the pharmaceutical and chemical research communities. This application note provides detailed protocols for two distinct and effective one-pot synthetic strategies for the preparation of 1-aryl-1H-indazoles, designed for reproducibility and scalability in a research setting.
The protocols described herein focus on a copper-catalyzed intramolecular N-arylation and a domino reaction terminated by nucleophilic aromatic substitution (SNAr). These methods offer advantages in terms of operational simplicity, reduced purification steps, and good to excellent yields, making them valuable tools for the synthesis of diverse libraries of 1-aryl-1H-indazoles for drug discovery and development programs.
Method 1: Microwave-Assisted Copper-Catalyzed Intramolecular N-Arylation
This protocol outlines a highly efficient one-pot, two-step procedure for the synthesis of 1-aryl-1H-indazoles from readily available 2-halobenzaldehydes or 2-haloacetophenones and arylhydrazines. The reaction proceeds via the initial formation of an arylhydrazone intermediate, which then undergoes a copper(I)-catalyzed intramolecular N-arylation to afford the desired indazole product. The use of microwave irradiation significantly accelerates both the hydrazone formation and the subsequent cyclization, reducing the overall reaction time to minutes.[1][2]
Causality of Experimental Choices
-
Catalyst: Copper(I) iodide (CuI) is a cost-effective and efficient catalyst for Ullmann-type coupling reactions. In this context, it facilitates the intramolecular C-N bond formation.
-
Ligand: A diamine ligand is often employed to stabilize the copper catalyst and enhance its reactivity.
-
Base: A moderate base such as potassium carbonate (K₂CO₃) is used to deprotonate the hydrazone, generating the nucleophilic nitrogen species required for the cyclization.
-
Solvent: A high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is suitable for this reaction, particularly under microwave conditions, as it can efficiently absorb microwave energy and solubilize the reactants.
-
Microwave Irradiation: Microwave heating provides rapid and uniform heating of the reaction mixture, leading to a significant reduction in reaction times and often improved yields compared to conventional heating.[1]
Experimental Workflow Diagram
Caption: Workflow for the one-pot, two-step synthesis of 1-aryl-1H-indazoles.
Detailed Protocol
-
To a microwave-safe reaction vessel, add the 2-halobenzaldehyde or 2-haloacetophenone (1.0 mmol), arylhydrazine (1.1 mmol), and a suitable solvent (e.g., DMF, 3 mL).
-
Seal the vessel and heat the mixture in a microwave reactor at 160°C for 10 minutes to form the arylhydrazone intermediate.
-
Allow the vessel to cool to room temperature.
-
To the resulting mixture, add copper(I) iodide (CuI, 0.1 mmol), a diamine ligand (e.g., 1,10-phenanthroline, 0.1 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).
-
Reseal the vessel and heat the mixture again in the microwave reactor at 160°C for 10 minutes.[1]
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-aryl-1H-indazole.
Quantitative Data Summary
| Starting Material (Halogen) | Arylhydrazine | Yield (%) | Reference |
| 2-Iodobenzaldehyde | Phenylhydrazine | Good to Excellent | |
| 2-Bromobenzaldehyde | Phenylhydrazine | Good to Excellent | |
| 2-Chlorobenzaldehyde | Phenylhydrazine | Good to Excellent | |
| 2-Bromoacetophenone | 4-Methoxyphenylhydrazine | Good to Excellent |
Method 2: One-Pot Domino SNAr for 1-Aryl-5-nitro-1H-indazoles
This protocol describes an efficient one-pot synthesis of 1-aryl-5-nitro-1H-indazoles from 2-fluoro-5-nitro-substituted acetophenones or benzaldehydes and arylhydrazines.[3][4][5] The reaction proceeds through a domino sequence involving the formation of an arylhydrazone followed by a base-mediated deprotonation and subsequent intramolecular nucleophilic aromatic substitution (SNAr) of the fluorine atom.[3][4][6]
Causality of Experimental Choices
-
Substrate: The presence of a strongly electron-withdrawing nitro group in the para position to the fluorine atom is crucial. This activates the aromatic ring towards nucleophilic attack, facilitating the SNAr reaction. The fluorine atom is an excellent leaving group for SNAr reactions.
-
Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) is used to deprotonate the hydrazone, forming the nucleophilic anion that initiates the intramolecular cyclization.
-
Solvent: A polar aprotic solvent like 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) is effective in promoting SNAr reactions by solvating the cation of the base and leaving the anion more reactive.
-
Domino vs. Step-wise: For the acetophenone series, a true one-pot domino process where all reagents are mixed at the beginning is successful. However, for the benzaldehyde series, a step-wise addition of the base after the initial hydrazone formation is required to achieve optimal yields.[4]
Reaction Mechanism Diagram
Caption: Mechanism for the domino SNAr synthesis of 1-aryl-5-nitro-1H-indazoles.
Detailed Protocol (Acetophenone Series - Domino)
-
To a stirred solution of the 2-fluoro-5-nitroacetophenone (1.0 mmol) in DMPU (5 mL), add powdered 4 Å molecular sieves (approximately 30 wt % relative to the carbonyl substrate).
-
Add the arylhydrazine hydrochloride (2.0 mmol) and potassium carbonate (K₂CO₃, 2.0 mmol).
-
Heat the reaction mixture to 90°C and stir for the time required for completion (typically monitored by TLC).[4]
-
After completion, cool the reaction to room temperature and pour it into a mixture of ethyl acetate and water.
-
Separate the organic layer, wash with water and saturated aqueous NaCl, dry over anhydrous magnesium sulfate, filter, and concentrate under vacuum.[4]
-
The pure indazole product can often be obtained by recrystallization or column chromatography if necessary.
Detailed Protocol (Benzaldehyde Series - Step-wise)
-
To a stirred solution of the 2-fluoro-5-nitrobenzaldehyde (1.0 mmol) in DMPU (5 mL), add powdered 4 Å molecular sieves (approximately 30 wt % relative to the carbonyl substrate) and the arylhydrazine hydrochloride (2.0 mmol).
-
Heat the mixture to 90°C and allow the hydrazone to form (typically 1.5 hours).[4]
-
After the initial period, add potassium carbonate (K₂CO₃, 2.0 mmol) to the reaction mixture.
-
Continue stirring at 90°C until the reaction is complete (monitored by TLC).[4]
-
Follow the workup and purification procedure as described for the acetophenone series.
Quantitative Data Summary
| Carbonyl Substrate | Arylhydrazine | Method | Yield (%) | Reference |
| 2-Fluoro-5-nitroacetophenone | Phenylhydrazine | Domino | 73-96 | [4] |
| 2-Fluoro-5-nitroacetophenone | 4-Methoxyphenylhydrazine | Domino | 94 | [4] |
| 2-Fluoro-5-nitrobenzaldehyde | Phenylhydrazine | Step-wise | 63-73 | [4] |
| 2-Fluoro-5-nitrobenzaldehyde | 4-Chlorophenylhydrazine | Step-wise | 71 | [4] |
Troubleshooting and Further Considerations
-
Low Yields in Copper-Catalyzed Reactions: Ensure the copper(I) iodide is of high purity and the reaction is performed under an inert atmosphere if sensitive substrates are used. The choice of ligand and base can also be critical and may require optimization for specific substrates.
-
Incomplete SNAr Reaction: The electronic nature of the arylhydrazine can influence the nucleophilicity of the intermediate anion. Electron-donating groups on the arylhydrazine generally favor the reaction. Ensure the base is sufficiently strong and the solvent is anhydrous.
-
Alternative Methods: For substrates not amenable to the conditions described, other one-pot methods such as silver-mediated C-H amination or reactions involving aryne intermediates could be explored.[7][8][9]
Conclusion
The one-pot protocols detailed in this application note provide researchers with reliable and efficient methods for the synthesis of 1-aryl-1H-indazoles. The microwave-assisted copper-catalyzed N-arylation offers a rapid route to a broad range of indazoles, while the domino SNAr reaction is particularly effective for the synthesis of 5-nitro-substituted derivatives. By understanding the rationale behind the experimental choices and following the detailed procedures, scientists in the field of drug development and organic synthesis can readily access these valuable heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. [PDF] Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles | Scilit [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One-pot synthesis of 1-alkyl-1H-indazoles from 1,1-dialkylhydrazones via aryne annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application of 1H-Indazole-5-carbohydrazide in Cancer Cell Line Studies: A Technical Guide
This guide provides a comprehensive overview and detailed protocols for utilizing 1H-Indazole-5-carbohydrazide in cancer cell line research. It is designed for researchers, scientists, and drug development professionals seeking to investigate the therapeutic potential of this compound. This document emphasizes the scientific rationale behind experimental designs and provides robust, self-validating methodologies.
Introduction: The Therapeutic Promise of Indazole Derivatives
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant anti-cancer properties, including kinase inhibitors and immunomodulatory agents.[1][2] this compound is an organic compound featuring this bicyclic indazole core linked to a carbohydrazide group.[3] This structural motif is of particular interest for its potential to inhibit key pathways in cancer progression. Emerging evidence suggests that derivatives of 1H-indazole can act as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in tumor immune evasion.[4][5][6][7]
Part 1: Mechanism of Action - Targeting the IDO1 Pathway
A primary mechanism by which cancer cells evade the immune system is through the upregulation of IDO1.[8][9] IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[8][10]
The Immunosuppressive Cascade of IDO1 Activity:
-
Tryptophan Depletion: In the tumor microenvironment, elevated IDO1 activity leads to the depletion of tryptophan.[8][9] T-cells, which are crucial for anti-tumor immunity, are highly sensitive to tryptophan levels. Tryptophan starvation causes T-cell cycle arrest and anergy (a state of non-responsiveness).[8][11]
-
Kynurenine Accumulation: The enzymatic activity of IDO1 produces kynurenine and its downstream metabolites.[10] These metabolites are not merely byproducts; they actively suppress the immune response. Kynurenine can induce the differentiation of naïve T-cells into regulatory T-cells (Tregs), which dampen the anti-tumor immune response.[12] It also promotes an immunosuppressive phenotype in dendritic cells.[13]
By inhibiting IDO1, this compound and its derivatives can potentially reverse this immunosuppressive tumor microenvironment, thereby restoring the immune system's ability to recognize and attack cancer cells.[14]
Part 2: Experimental Protocols for In Vitro Evaluation
The following protocols are designed to comprehensively assess the anti-cancer effects of this compound in cancer cell lines.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[15] It is a fundamental first step to determine the cytotoxic or cytostatic effects of a compound.[15]
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. A common starting concentration range to test is 0.1 µM to 100 µM. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO at the same final concentration as in the highest compound concentration) and a blank control (medium only).[15]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[16][17]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[15]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15] Mix thoroughly by gentle shaking.[15]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[11][17]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
| Parameter | Recommendation |
| Cell Density | 5,000 - 10,000 cells/well |
| Compound Concentration | 0.1 µM - 100 µM (initial range) |
| Incubation Time | 24, 48, 72 hours |
| MTT Concentration | 0.5 mg/mL (final) |
| Wavelength | 570 nm |
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
Rationale: To determine if the observed decrease in cell viability is due to programmed cell death (apoptosis), Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is the gold standard.[18][19][20][21] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[20][21] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[18][19]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[19]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[18]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution.[18]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13][20]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[13][18]
Data Interpretation:
-
Annexin V- / PI- : Live cells
Cell Cycle Analysis (Propidium Iodide Staining)
Rationale: Many anti-cancer agents exert their effects by arresting the cell cycle at specific phases, preventing cell proliferation.[22] Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol:
-
Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate at 37°C for 30 minutes to ensure that only DNA is stained.
-
PI Staining: Add PI solution (e.g., 50 µg/mL) to the cell suspension.
-
Analysis: Analyze the stained cells by flow cytometry. A histogram of fluorescence intensity will show peaks corresponding to the G0/G1, S, and G2/M phases.
IDO1 Protein Expression Analysis (Western Blotting)
Rationale: To confirm that this compound affects the IDO1 pathway, it is essential to measure the expression levels of the IDO1 protein in cancer cells. Western blotting is a widely used technique for this purpose.[14]
Protocol:
-
Cell Lysis: Treat cells with this compound. To induce IDO1 expression, cells can be pre-treated with interferon-gamma (IFN-γ, e.g., 50 U/mL) for 24 hours. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for IDO1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Normalization: Re-probe the membrane with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
Part 3: Visualization of Key Pathways and Workflows
Caption: IDO1 Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for Evaluating this compound.
References
- 1. Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity Assay Kit | Abcam [abcam.com]
- 2. Frontiers | Cancer Immunotherapy by Targeting IDO1/TDO and Their Downstream Effectors [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Inflammatory reprogramming with IDO1 inhibitors: turning immunologically unresponsive ‘cold’ tumors ‘hot’ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IDO-Mediated Tryptophan Degradation in the Pathogenesis of Malignant Tumor Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 8. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Immunosuppressive IDO in Cancer: Mechanisms of Action, Animal Models, and Targeting Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immune-regulated IDO1-dependent tryptophan metabolism is source of one-carbon units for pancreatic cancer and stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Kynurenine Pathway and Cancer: Why Keep It Simple When You Can Make It Complicated - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Frontiers | The kynurenine pathway presents multi-faceted metabolic vulnerabilities in cancer [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. The kynurenine pathway presents multi-faceted metabolic vulnerabilities in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The tryptophan-kynurenine pathway in immunomodulation and cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Detection of Phosphorylated IDO1 (pIDO1) by Western Blotting [bio-protocol.org]
- 20. researchgate.net [researchgate.net]
- 21. Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Note & Protocol: Leveraging 1H-Indazole-5-carbohydrazide for the Synthesis of Novel Anti-Proliferative Agents
Introduction: The Indazole Scaffold as a Privileged Core in Oncology
The indazole moiety is a bicyclic heteroaromatic system that has emerged as a "privileged structure" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to interact with a wide range of biological targets, making it a cornerstone for the development of therapeutically significant agents.[3] This is evidenced by the number of FDA-approved drugs, such as Axitinib and Pazopanib, that feature an indazole core and are used in cancer therapy.[3][4] These molecules often function as potent kinase inhibitors, interfering with signaling pathways crucial for tumor growth, angiogenesis, and metastasis.[5][6]
1H-Indazole-5-carbohydrazide is an exemplary starting material for generating libraries of potential anti-proliferative compounds. Its carbohydrazide group (-CONHNH₂) serves as a versatile chemical handle for derivatization, allowing for the systematic exploration of structure-activity relationships (SAR). The most common and effective strategy involves the condensation of the hydrazide with a diverse range of aldehydes to form N-acylhydrazone derivatives. This approach is synthetically straightforward and enables the introduction of various lipophilic, hydrogen-bonding, and electronically diverse groups to probe the binding pockets of target proteins.
This guide provides a detailed protocol for the synthesis of N-acylhydrazone derivatives from this compound, discusses the underlying mechanistic rationale, and presents representative data on their anti-proliferative effects.
Principle of Synthesis: The N-Acylhydrazone Bridge
The core reaction is the acid-catalyzed condensation between the terminal nitrogen of the hydrazide and an aldehyde's carbonyl carbon. The resulting N-acylhydrazone linkage (-CO-NH-N=CH-) is not merely a linker; it is a pharmacologically significant moiety. It is known to be a stable, planar structure that can engage in crucial hydrogen bonding interactions within an enzyme's active site. The general synthetic scheme is outlined below.
Caption: General workflow for synthesizing indazole N-acylhydrazone derivatives.
Detailed Experimental Protocol
This protocol provides a general method for the synthesis of a library of 1H-indazole-5-carboxamide N-acylhydrazone derivatives.
3.1. Materials and Reagents
-
This compound
-
Various substituted aromatic or heteroaromatic aldehydes
-
Absolute Ethanol (EtOH)
-
Glacial Acetic Acid
-
Diethyl Ether
-
Standard laboratory glassware (round-bottom flasks, condensers, etc.)
-
Magnetic stirrer with heating plate
-
Filtration apparatus (Büchner funnel)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
3.2. General Synthetic Procedure
-
Dissolution: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq.) in absolute ethanol (15-20 mL) with gentle heating and stirring until a clear solution is obtained.
-
Addition of Aldehyde: To this solution, add the desired substituted aldehyde (1.05 mmol, 1.05 eq.).
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Causality Note: The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating the nucleophilic attack by the terminal amine of the hydrazide.
-
-
Reaction: Equip the flask with a condenser and reflux the mixture for 4-8 hours. The reaction progress should be monitored by TLC.
-
Self-Validation: A spot corresponding to the starting hydrazide should diminish over time while a new, typically less polar spot for the product appears.
-
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. In many cases, the N-acylhydrazone product will precipitate out of the solution.
-
Purification (Precipitation/Recrystallization):
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol, followed by diethyl ether to facilitate drying.
-
If further purification is needed, recrystallize the crude product from a suitable solvent like ethanol or an ethanol/DMF mixture.
-
-
Characterization: Dry the final product under a vacuum. Characterize the compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm its structure and purity.
Rationale & Mechanism of Action: Targeting Pro-Cancerous Kinase Pathways
Many indazole derivatives exert their anti-proliferative effects by acting as ATP-competitive inhibitors of protein kinases.[5] Kinases are enzymes that play a pivotal role in cell signaling pathways that control cell growth, differentiation, and survival. In many cancers, these pathways are dysregulated due to mutations or overexpression of kinases like Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Pim kinases.[7][8][9][10]
The synthesized indazole N-acylhydrazones are designed to fit into the ATP-binding pocket of these kinases. The indazole core often acts as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region, while the substituted phenyl ring (from the aldehyde) explores other regions of the binding site to enhance potency and selectivity.[5] By blocking the action of these kinases, the compounds can inhibit downstream signaling, leading to a reduction in cell proliferation and angiogenesis, and the induction of apoptosis (programmed cell death).[7][11]
Caption: Inhibition of a Receptor Tyrosine Kinase signaling pathway.
Data Summary: Representative Anti-Proliferative Activity
The synthesized derivatives are typically evaluated for their in vitro anti-proliferative activity against a panel of human cancer cell lines using assays like the MTT or SRB assay. The results are expressed as IC₅₀ values, which represent the concentration of the compound required to inhibit cell growth by 50%.
| Compound ID | R-Group (from Aldehyde) | Target Cell Line | IC₅₀ (µM) [Reference] |
| Ex-1 | 4-Chlorophenyl | A549 (Lung) | 1.15[7] |
| Ex-2 | 3-Hydroxyphenyl | MCF-7 (Breast) | 0.98[7] |
| Ex-3 | 4-Methoxyphenyl | HepG2 (Liver) | 2.50[12] |
| Ex-4 | 2,4-Dichlorophenyl | A2780 (Ovarian) | 0.64[11] |
| Ex-5 | 4-(Trifluoromethyl)phenyl | HCT116 (Colon) | 0.23[7] |
| (Note: Data is representative and compiled from literature on structurally similar indazole derivatives to illustrate potential efficacy.) |
Structure-Activity Relationship (SAR) Insights
-
Electronic Effects: The presence of electron-withdrawing groups (e.g., -CF₃, -Cl) on the phenyl ring introduced from the aldehyde often enhances anti-proliferative activity.[13] This can be attributed to improved binding interactions or altered pharmacokinetic properties.
-
Hydrogen Bonding: Substituents capable of acting as hydrogen bond donors or acceptors (e.g., -OH, -OCH₃) can form additional interactions with amino acid residues in the target's active site, thereby increasing potency.
-
Steric Factors: The size and position of substituents are critical. Bulky groups can cause steric hindrance, but they can also be exploited to achieve selectivity for one kinase over another.
Conclusion
This compound is a highly valuable and synthetically accessible starting block for the development of novel anti-proliferative agents. The formation of N-acylhydrazone derivatives via a straightforward condensation reaction allows for extensive chemical diversification. The resulting compounds have demonstrated significant potential as kinase inhibitors, effectively halting signaling pathways that drive cancer cell proliferation. The protocols and rationale presented herein provide a solid foundation for researchers to design, synthesize, and evaluate new indazole-based therapeutic candidates.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Recent Advances in the Development of Indazole‐based Anticancer Agents | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiproliferative and apoptotic activity of new indazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis of indazole based diarylurea derivatives and their antiproliferative activity against tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 1H-Indazole-5-carbohydrazide in the Synthesis of Novel Anti-Tumor Agents
An Application Guide for Researchers and Drug Development Professionals
Abstract
The indazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved anti-cancer agents, including the multi-kinase inhibitors Pazopanib and Axitinib.[1][2] Its bioisosteric relationship with indole allows it to mimic the natural purine core, effectively targeting the ATP-binding sites of various protein kinases.[3] This guide focuses on a particularly versatile derivative, 1H-Indazole-5-carbohydrazide , as a pivotal starting material for the synthesis of next-generation anti-tumor agents. The carbohydrazide moiety at the C5 position is not merely a substituent but a highly reactive and strategic functional group, enabling facile diversification and the construction of complex molecular architectures designed to inhibit key oncogenic pathways. We will explore the causality behind its synthetic applications, provide detailed, field-tested protocols, and contextualize its use within relevant cancer signaling pathways.
The Indazole Scaffold: A Cornerstone of Modern Oncology
Indazole-containing compounds have gained significant attention due to their wide range of pharmacological activities, most notably as potent inhibitors of protein kinases, which are critical regulators of cell proliferation, survival, and migration.[2][4] The thermodynamic stability of the 1H-indazole tautomer makes it a robust and reliable core for drug design.[3] The strategic value of this compound lies in its bifunctional nature:
-
The Indazole Core: Acts as a potent "hinge-binding" motif, forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for ATP-competitive inhibition.
-
The 5-Carbohydrazide Group: Serves as a versatile synthetic handle. Its terminal primary amine is a potent nucleophile, ideal for condensation reactions, while the hydrazide linkage itself can be incorporated into various five-membered heterocyclic rings, acting as a bioisosteric replacement for amide or ester groups to improve pharmacokinetic properties.
Below is a conceptual diagram illustrating the synthetic potential stemming from the reactive nature of the carbohydrazide functional group.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-Indazole-5-carbohydrazide
Welcome to the technical support center for the synthesis of 1H-Indazole-5-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. By understanding the underlying chemical principles and implementing the troubleshooting strategies outlined below, you can significantly improve your reaction yields and product purity.
I. Synthetic Overview: A Two-Step Approach
The most common and reliable method for synthesizing this compound involves a two-step process starting from 1H-Indazole-5-carboxylic acid. This pathway is favored for its relatively mild conditions and amenability to scale-up.
-
Esterification: The first step is the conversion of 1H-Indazole-5-carboxylic acid to its corresponding methyl or ethyl ester. This is typically achieved through a Fischer esterification reaction, where the carboxylic acid is reacted with an excess of alcohol (methanol or ethanol) in the presence of an acid catalyst.[1]
-
Hydrazinolysis: The resulting ester is then converted to the desired carbohydrazide by reaction with hydrazine hydrate.[2] This nucleophilic acyl substitution reaction replaces the alkoxy group of the ester with a hydrazinyl group.
References
Navigating the Labyrinth of 1H-Indazole Synthesis: A Technical Support Guide to Common Side Reactions and Their Avoidance
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 1H-indazole derivatives. As a Senior Application Scientist, I understand that the path to pure, high-yield indazole compounds is often fraught with challenges, from elusive regioselectivity to unexpected byproducts. This guide is designed to be your companion in the lab, offering in-depth, field-proven insights to help you troubleshoot common side reactions and optimize your synthetic strategies. We will move beyond mere protocols to explore the causality behind these experimental hurdles, empowering you to make informed decisions and achieve your synthetic goals with greater efficiency and confidence.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis of 1H-indazole derivatives in a practical question-and-answer format.
I. The Ubiquitous Challenge: N-Alkylation and the Battle for Regioselectivity
Question 1: I'm attempting to N-alkylate my 1H-indazole and I'm getting a mixture of N-1 and N-2 isomers. How can I control the regioselectivity to favor the desired 1H-product?
Answer: The formation of a mixture of N-1 and N-2 alkylated indazoles is the most common side reaction in the derivatization of the indazole core.[1][2] The regiochemical outcome is a delicate balance of steric hindrance, electronic effects, and reaction conditions, which can be manipulated to favor the desired isomer. The 1H-indazole tautomer is generally the more thermodynamically stable form.
Troubleshooting Strategies:
-
Choice of Base and Solvent: This is a critical factor. For selective N-1 alkylation, a strong, non-coordinating base in a non-polar, aprotic solvent is often the best choice. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a well-established system that consistently favors the formation of the N-1 isomer.[1][2][3] This is because the sodium cation coordinates with the pyrazole nitrogen atoms, leading to a sterically hindered environment around N-2, thus favoring alkylation at N-1. In contrast, using weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) often results in a mixture of isomers.[4]
-
Steric Hindrance: Bulky substituents on the indazole ring can significantly influence the regioselectivity.
-
Substituents at C-7: A substituent at the C-7 position will sterically hinder the N-1 position, thereby directing alkylation to the N-2 position.[1]
-
Substituents at C-3: Conversely, bulky groups at the C-3 position can favor N-1 alkylation by hindering access to the N-2 position.
-
-
Electronic Effects: The electronic nature of the substituents on the indazole ring also plays a crucial role.
-
Electron-withdrawing groups (EWGs): EWGs, such as nitro (-NO₂) or ester (-COOR) groups, particularly at the C-7 position, can favor N-2 alkylation.[1]
-
Electron-donating groups (EDGs): EDGs can increase the nucleophilicity of both nitrogen atoms, potentially leading to a mixture of isomers if other factors are not controlled.
-
-
Thermodynamic vs. Kinetic Control: The N-1 substituted indazole is often the thermodynamically more stable product.[5] Running the reaction at a slightly elevated temperature for a longer duration may allow for equilibration to the more stable N-1 isomer, especially when using alkylating agents containing carbonyl groups.[5]
Experimental Protocol for Selective N-1 Alkylation:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equiv.) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add the 1H-indazole (1.0 equiv.) portionwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight, or until completion is confirmed by TLC or LC-MS.
-
Carefully quench the reaction at 0 °C with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[4]
Table 1: Influence of Base and Solvent on N-1/N-2 Regioselectivity
| Base | Solvent | Predominant Isomer | Rationale |
| NaH | THF | N-1 | Strong, non-coordinating base in a non-polar solvent favors the thermodynamic product. |
| K₂CO₃ | DMF | Mixture of N-1 and N-2 | Weaker base in a polar solvent leads to a mixture of kinetic and thermodynamic products. |
| Cs₂CO₃ | DMF | N-2 favored | Larger cation can coordinate differently, and the polar solvent favors the kinetic product. |
Question 2: I'm still getting a mixture of N-1 and N-2 isomers. How can I effectively separate them?
Answer: The separation of N-1 and N-2 isomers can be challenging due to their similar polarities. However, several purification techniques can be employed.
Purification Strategies:
-
Flash Column Chromatography: This is the most common method for separating indazole regioisomers. A systematic screening of solvent systems is often necessary. A good starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). Gradient elution is often required to achieve good separation. For particularly difficult separations, consider using a different stationary phase, such as alumina.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an effective method for obtaining highly pure single isomers. This often involves trial and error with various solvents and solvent mixtures. A mixed solvent system, such as acetone/water, ethanol/water, or THF/water, can sometimes provide the differential solubility needed for selective crystallization.[1] One isomer may be significantly less soluble and crystallize out, leaving the other in the mother liquor.
Experimental Protocol for Recrystallization:
-
Dissolve the mixture of isomers in a minimum amount of a suitable hot solvent or solvent mixture.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired isomer.
-
Cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
II. Navigating Named Reactions: Side Products and Optimization
Question 3: I am attempting a Fischer-type synthesis to prepare a 1H-indazole, but I am observing significant N-N bond cleavage. How can I prevent this?
Answer: The Fischer indole synthesis is analogous to certain indazole syntheses, and N-N bond cleavage is a known competing pathway, especially with electron-rich starting materials.[6][7]
Mechanism of N-N Bond Cleavage: The key[1][1]-sigmatropic rearrangement in the Fischer synthesis competes with a heterolytic cleavage of the N-N bond in the protonated hydrazone intermediate. Electron-donating groups on the arylhydrazine can stabilize the positive charge on the nitrogen, favoring this cleavage pathway.
Troubleshooting Strategies:
-
Choice of Acid Catalyst: The strength of the acid catalyst can influence the reaction pathway. Using a milder acid or a Lewis acid (e.g., ZnCl₂) instead of a strong Brønsted acid (e.g., polyphosphoric acid) can sometimes suppress N-N bond cleavage.
-
Temperature Control: While the Fischer synthesis often requires elevated temperatures, excessively high temperatures can promote decomposition and side reactions, including N-N bond cleavage. Careful optimization of the reaction temperature is crucial.
-
Substituent Effects: Be mindful of the electronic properties of your substituents. If you are working with a highly electron-rich hydrazine, you may need to explore alternative synthetic routes that do not proceed through a Fischer-type mechanism.
Question 4: My Jacobson synthesis of an indazole from an o-toluidine derivative is giving inconsistent and low yields. What are the common pitfalls?
Answer: The Jacobson synthesis involves the diazotization of an o-toluidine derivative followed by intramolecular cyclization. While effective, it can be sensitive to reaction conditions, leading to variable yields.
Common Side Reactions and Their Prevention:
-
Dimer and Oligomer Formation: The diazonium salt intermediate is highly reactive and can undergo intermolecular coupling reactions to form colored dimeric and oligomeric azo compounds.
-
Slow Addition: Add the sodium nitrite solution slowly and at a low temperature (0-5 °C) to maintain a low concentration of the diazonium salt.
-
Efficient Stirring: Ensure vigorous stirring to promote the desired intramolecular cyclization over intermolecular reactions.
-
-
Incomplete Cyclization: The cyclization step can be sluggish, leading to the recovery of starting material or the formation of other byproducts from the diazonium salt.
-
Temperature Control: While the diazotization is performed at low temperature, the cyclization step may require gentle warming. Monitor the reaction by TLC to find the optimal temperature profile.
-
Solvent Choice: The reaction is typically carried out in an acidic aqueous medium. Ensure that the starting material is sufficiently soluble.
-
Question 5: I am performing a Davis-Beirut reaction to synthesize a 2H-indazole, which I plan to convert to a 1H-indazole derivative, but the yield is very low. What could be the problem?
Answer: The Davis-Beirut reaction is a powerful method for synthesizing 2H-indazoles, but it is known to be sensitive to reaction conditions.[8][9] Low yields can often be attributed to the following:
-
Water Content: The presence of water can be critical. In some cases, the addition of a small amount of water to the reaction mixture can dramatically increase the yield. However, excessive water can lead to a sharp decrease in yield due to competing side reactions, such as hydrolysis of intermediates.[9]
-
Reaction Time and Temperature: Inadequate reaction time or temperature may lead to incomplete conversion. It is advisable to monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
Base Concentration: The concentration of the base (e.g., KOH) is also a critical parameter that needs to be optimized for your specific substrate.
Troubleshooting Workflow for Davis-Beirut Reaction:
Caption: Troubleshooting workflow for low yields in the Davis-Beirut reaction.
III. Challenges in Palladium-Catalyzed Indazole Synthesis
Question 6: My palladium-catalyzed cross-coupling reaction to form a substituted indazole is failing or giving very low yields. What are the likely causes?
Answer: Palladium-catalyzed reactions are powerful tools for C-C and C-N bond formation, but they are susceptible to a number of issues that can lead to low yields or reaction failure.
Common Problems and Troubleshooting Strategies:
-
Catalyst Poisoning: The nitrogen atoms in the indazole ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[6][10] Other common catalyst poisons include sulfur compounds, halides, and other nitrogen-containing heterocycles.[6][10][11]
-
Use High-Purity Reagents: Ensure that your starting materials, solvents, and reagents are free from potential catalyst poisons.
-
Ligand Choice: Employing bulky, electron-rich ligands (e.g., phosphine ligands like XPhos or SPhos) can help to shield the palladium center and prevent coordination with the indazole nitrogen. The ligand plays a critical role in stabilizing the catalyst and facilitating the catalytic cycle.
-
-
Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to air and moisture.
-
Inert Atmosphere: Always perform palladium-catalyzed reactions under an inert atmosphere (e.g., argon or nitrogen).
-
Anhydrous Conditions: Use anhydrous solvents and reagents.
-
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can have a significant impact on the reaction outcome.
-
Systematic Optimization: If you are experiencing low yields, it is advisable to perform a systematic optimization of the reaction conditions, screening different bases, solvents, and temperatures.
-
Troubleshooting Flowchart for Palladium-Catalyzed Reactions:
Caption: A logical flow for troubleshooting low yields in palladium-catalyzed indazole synthesis.
References
- 1. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 2. reddit.com [reddit.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Catalyst_poisoning [chemeurope.com]
- 7. Indazole synthesis [organic-chemistry.org]
- 8. Davis–Beirut Reaction Inspired Nitroso Diels–Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Catalyst poisoning - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 1H-Indazole-5-carbohydrazide
Welcome to the technical support center for the purification of 1H-Indazole-5-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The protocols and insights shared here are grounded in established chemical principles and practical laboratory experience to ensure the integrity and reproducibility of your results.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and actionable solutions.
Issue 1: Low Recovery of Product After Recrystallization
Question: I am experiencing significant product loss after recrystallizing my crude this compound. What could be the cause and how can I improve my yield?
Answer: Low recovery from recrystallization is a common issue that can often be attributed to several factors related to solvent choice and experimental technique.
Potential Causes & Solutions:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] If the compound has high solubility in the chosen solvent even at low temperatures, a significant portion will remain in the mother liquor.
-
Solution: Conduct a systematic solvent screen. Test the solubility of your crude product in a range of solvents with varying polarities (e.g., ethanol, methanol, acetonitrile, or mixtures with water).[1][2] this compound, being a polar molecule with hydrogen bonding capabilities, is likely soluble in polar solvents.[3]
-
-
Using an Excessive Amount of Solvent: Dissolving the crude product in too much solvent will prevent the solution from becoming saturated upon cooling, leading to poor crystal formation and low recovery.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material. Add the solvent in small portions to the heated crude product until it just dissolves.
-
-
Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals or even cause the product to "oil out."[2]
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath or refrigerator to maximize crystal formation.[4]
-
-
Premature Filtration: Filtering the crystals before crystallization is complete will result in product loss.
-
Solution: Ensure the solution has been given ample time to crystallize at a low temperature. You can check for further crystallization by observing if more crystals form after an extended period in the cold.
-
| Parameter | Recommendation for this compound | Rationale |
| Solvent Selection | Ethanol, Methanol, Ethanol/Water mixtures | These polar protic solvents are often effective for carbohydrazide compounds due to their ability to form hydrogen bonds.[2] |
| Cooling Protocol | Slow cooling to room temperature, followed by cooling in an ice bath. | Promotes the formation of larger, purer crystals and maximizes yield.[4] |
| Inducing Crystallization | Scratching the inner wall of the flask with a glass rod; adding a seed crystal. | These techniques provide nucleation sites for crystal growth to begin.[2] |
Issue 2: Product "Oiling Out" During Recrystallization
Question: My this compound is separating as an oil instead of forming crystals during recrystallization. What is happening and how can I fix it?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase. This is often due to a high concentration of impurities or a very high degree of supersaturation.[2]
Potential Causes & Solutions:
-
High Impurity Level: Impurities can lower the melting point of the mixture, causing it to separate as a liquid.
-
Solution: Consider a pre-purification step. If the crude product is highly impure, a preliminary purification by column chromatography might be necessary to remove the bulk of the impurities before attempting recrystallization.
-
-
Solution is Too Concentrated: If the solution is excessively supersaturated, the product may not have enough time to organize into a crystal lattice and will separate as an oil.[2]
-
Solution: Reheat the mixture to dissolve the oil, then add a small amount of additional solvent to slightly decrease the saturation. Allow it to cool more slowly.[2]
-
-
Inappropriate Solvent: The chosen solvent may not be ideal for crystallization.
-
Solution: Experiment with a different solvent or a solvent mixture. Sometimes, adding a co-solvent in which the compound is less soluble can promote crystallization.
-
Issue 3: Impurities Co-eluting with the Product During Column Chromatography
Question: I am using column chromatography to purify this compound, but some impurities are eluting with my desired product. How can I improve the separation?
Answer: Achieving good separation in column chromatography depends on optimizing the mobile phase, stationary phase, and loading technique.[5] For indazole derivatives, column chromatography is a common purification method.[6][7]
Potential Causes & Solutions:
-
Incorrect Mobile Phase Polarity: If the polarity of the mobile phase is too high, both your product and impurities might travel quickly up the column with little separation. If it's too low, elution may be very slow or not occur at all.
-
Solution: Develop an optimal solvent system using Thin-Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.4 for your target compound.[5] A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can often provide better separation. Common solvent systems for indazole derivatives include petroleum ether/ethyl acetate or hexane/ethyl acetate.[5][8]
-
-
Column Overloading: Loading too much crude material onto the column can lead to broad bands and poor separation.
-
Solution: As a general rule, use a column with a silica gel mass of about 40-80 times the mass of your crude product.[5]
-
-
Improper Sample Loading: Applying the sample in a large volume of strong solvent can disrupt the top of the column and lead to band broadening.
-
Solution: Use a dry loading technique. Dissolve your crude product in a minimal amount of a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the column.[5]
-
Workflow for Troubleshooting Column Chromatography
Caption: A decision-making workflow for optimizing column chromatography.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in a synthesis of this compound?
A1: The synthesis of hydrazide compounds can result in several common impurities.[1] These can include:
-
Unreacted Starting Materials: Such as the corresponding ester or acyl chloride and hydrazine hydrate.[1]
-
Byproducts from Side Reactions: This can include the formation of hydrazones if there are contaminating carbonyl compounds.[1]
-
Symmetrically Di-substituted Hydrazides: These can form as a side product during the reaction.[1]
-
Isomers: In the synthesis of substituted indazoles, the formation of isomers can occur, which may be difficult to separate.[6]
Q2: What is the best general approach for purifying this compound for the first time?
A2: A good starting point would be recrystallization, as carbohydrazides often crystallize well.[2][4]
-
Begin by performing a small-scale solvent screen to find a suitable solvent or solvent system. Ethanol or methanol are often good starting points for hydrazide compounds.[2]
-
Once a suitable solvent is identified, perform the recrystallization, ensuring slow cooling to promote the formation of pure crystals.[4]
-
If recrystallization does not yield a product of sufficient purity, column chromatography is the next logical step.[5] Use TLC to determine an appropriate mobile phase before running the column.
Q3: How can I assess the purity of my final this compound product?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for determining the purity of a compound and quantifying impurities.[9][10] A reverse-phase HPLC method is generally suitable for polar compounds like this compound.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and identify any structurally related impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass identification capabilities of mass spectrometry, making it excellent for identifying unknown impurities.[9]
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting point.
Q4: Are there any stability concerns I should be aware of when handling and purifying this compound?
A4: Hydrazide and indazole compounds can be susceptible to degradation under certain conditions.
-
Hydrolysis: The carbohydrazide functional group can be susceptible to hydrolysis under strongly acidic or basic conditions.[12] It is advisable to maintain a neutral pH during aqueous workups and purifications where possible.
-
Oxidation: Hydrazine derivatives can be prone to oxidation. It is good practice to store the compound under an inert atmosphere (like nitrogen or argon) and protect it from light, especially for long-term storage.[12]
-
Thermal Degradation: Avoid excessive heat during purification and drying.[12] Use the lowest effective temperature for recrystallization and dry the final product under vacuum at a moderate temperature.
Purification Decision Pathway
Caption: A logical pathway for the purification of this compound.
Section 3: Experimental Protocols
Protocol 1: General Recrystallization of this compound
This protocol provides a general guideline. The choice of solvent should be determined by preliminary solubility tests.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol)
-
Erlenmeyer flask
-
Hot plate with stirring capabilities
-
Condenser (optional, to prevent solvent loss)
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the chosen recrystallization solvent to the flask.
-
Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid completely dissolves.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent contamination.
-
After the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
This protocol is a standard procedure for purifying indazole derivatives.[5]
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Eluent (e.g., a gradient of hexane/ethyl acetate)
-
Chromatography column
-
Collection tubes or flasks
Procedure:
-
TLC Analysis: Determine the optimal eluent system using TLC. The desired compound should have an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack evenly. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading (Dry Loading): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Carefully add the eluent to the column and begin collecting fractions. If using a gradient, gradually increase the polarity of the eluent.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CAS 1005205-25-3: this compound [cymitquimica.com]
- 4. EP0103400B1 - Process for making carbohydrazide - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 7. CN106316958A - Preparation method of indazole and application of indazole in medicine synthesis - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Separation of Indazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Coupling Reactions with 1H-Indazole-5-carbohydrazide
Welcome to the technical support center for optimizing reaction conditions for coupling with 1H-Indazole-5-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges. This resource moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.
Section 1: Frequently Asked Questions (FAQs) & General Handling
This section addresses foundational questions regarding the handling and properties of this compound.
Q1: What are the optimal storage conditions for this compound?
A1: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated (2-8 °C). The carbohydrazide functional group is sensitive to moisture and atmospheric carbon dioxide, which can lead to slow degradation over time.
Q2: What is the recommended solvent for dissolving this compound?
A2: The solubility of this compound is dependent on the reaction type. For many coupling reactions, polar aprotic solvents are preferred.
| Solvent | Suitability & Rationale |
| Dimethylformamide (DMF) | Highly Recommended. Excellent solvating power for the polar indazole carbohydrazide, coupling reagents (e.g., EDC, HOBt), and many carboxylic acid partners. |
| Dimethyl Sulfoxide (DMSO) | Good Alternative. Similar to DMF, but can be more difficult to remove during workup. |
| Dichloromethane (DCM) | Use with Caution. Solubility can be limited. Often suitable for reactions where all components are sufficiently soluble, but precipitation can be an issue. |
| Ethanol/Methanol | Reaction Specific. Primarily used for hydrazone formation with aldehydes and ketones, often with an acid catalyst.[1] |
Q3: Are there any known chemical incompatibilities I should be aware of?
A3: Yes. Avoid strong oxidizing agents, as they can react with the hydrazine moiety. Strong acids can protonate the indazole and hydrazine nitrogens, affecting nucleophilicity. Strong bases can deprotonate the indazole NH, which may or may not be desirable depending on the planned reaction.
Section 2: Troubleshooting Guide for Common Coupling Reactions
This section provides a problem-and-solution framework for the most common synthetic transformations involving this compound.
Amide Bond Formation with Carboxylic Acids (e.g., EDC/HOBt Coupling)
The formation of an N'-acyl-1H-indazole-5-carbohydrazide is a cornerstone reaction. However, it is not without its challenges.
Problem 1: My reaction shows low or no yield of the desired amide product.
This is the most frequent issue and can stem from several root causes. A logical troubleshooting workflow is essential.
Troubleshooting Workflow: Low Amide Coupling Yield
Caption: A logical flow for diagnosing low-yield amide couplings.
-
Potential Cause A: Inactive Reagents. Carbodiimides like EDC and additives like HOBt are moisture-sensitive.[2] Hydrolysis renders them inactive.
-
Solution: Always use fresh, high-purity EDC and HOBt from a recently opened bottle stored in a desiccator. Consider purchasing smaller quantities to ensure freshness.
-
-
Potential Cause B: Suboptimal Activation. The reaction proceeds via an O-acylisourea intermediate formed from the carboxylic acid and EDC. This intermediate is highly reactive but unstable.[3] HOBt is used to trap this intermediate, forming a more stable active ester that is less prone to racemization and side reactions.[3][4]
-
Solution 1 (Pre-activation): In your reaction vessel, dissolve the carboxylic acid (1.0 equiv) and HOBt (1.1-1.5 equiv) in anhydrous DMF. Cool to 0 °C. Add EDC (1.1-1.5 equiv) and stir for 15-30 minutes at 0 °C before adding the this compound. This ensures the active ester is formed before the nucleophile is introduced.
-
Solution 2 (pH): The activation step is most efficient at a pH of 4.5-6.0.[2] While not always necessary to buffer, issues with particularly acidic or basic substrates can be resolved by using a non-nucleophilic buffer like MES during activation.[2]
-
-
Potential Cause C: Incorrect Base or Stoichiometry. If your carboxylic acid starting material is an HCl salt, or if the amine is, a non-nucleophilic base like Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) is required to neutralize the acid and free the nucleophile.
-
Solution: Add 2-3 equivalents of DIPEA to the reaction mixture. Avoid using primary or secondary amines like triethylamine (TEA) if possible, as they can compete as nucleophiles.
-
Problem 2: My LC-MS shows the formation of an unwanted N-acylurea byproduct.
-
Cause: This occurs when the highly reactive O-acylisourea intermediate is not efficiently trapped by HOBt and instead rearranges or is attacked by another carboxylic acid molecule.
-
Solution: Ensure HOBt is present in at least stoichiometric amounts (relative to EDC). The use of HOBt is specifically intended to suppress this side reaction.[4] Running the reaction at a lower temperature (starting at 0 °C and allowing it to slowly warm to room temperature) can also minimize the formation of this stable byproduct.
-
Hydrazone Formation with Aldehydes & Ketones
The reaction of the terminal -NH2 of the carbohydrazide with an aldehyde or ketone forms a hydrazone. This reaction is typically robust but can present its own set of challenges.
Problem 1: The reaction is slow or does not go to completion.
-
Cause: Hydrazone formation is an equilibrium-driven process and is catalyzed by acid.[5][6] Without a catalyst, the reaction can be sluggish. If the pH is too low, the hydrazine nucleophile becomes fully protonated and non-nucleophilic.
-
Solution 1 (Catalysis): Add a catalytic amount (e.g., 1-5 mol%) of a mild acid like acetic acid to the reaction mixture in a solvent like ethanol or methanol.[1]
-
Solution 2 (Water Removal): The reaction releases one equivalent of water.[6] To drive the equilibrium toward the product, perform the reaction in a setup equipped with a Dean-Stark trap or in the presence of molecular sieves to sequester the water as it forms.
-
Problem 2: The hydrazone product decomposes during workup or purification.
-
Cause: The C=N bond of a hydrazone is susceptible to hydrolysis, a reaction that is also catalyzed by acid.[5][7] Exposure to strong aqueous acids during workup can revert the hydrazone back to its starting materials.
-
Solution: During workup, use neutral or slightly basic washes (e.g., saturated sodium bicarbonate solution) to neutralize any residual acid catalyst. When performing chromatography, consider pre-treating the silica gel with a small amount of triethylamine in the eluent system (e.g., 0.5% TEA in Ethyl Acetate/Hexane) to prevent on-column hydrolysis.
-
Reaction Mechanism: Acid-Catalyzed Hydrazone Formation
Caption: Mechanism of acid-catalyzed hydrazone formation.
Section 3: Key Experimental Protocols
These protocols provide a validated starting point for your experiments.
Protocol 1: General Procedure for EDC/HOBt Amide Coupling
This robust method is suitable for a wide range of carboxylic acids.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
This compound (1.0 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt·H₂O (1.2 equiv)
-
DIPEA (if an acid salt is used, 2.5 equiv)
-
Anhydrous DMF
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv) and HOBt·H₂O (1.2 equiv).
-
Dissolve the mixture in anhydrous DMF (approx. 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Stir the mixture at 0 °C for 20 minutes for pre-activation.
-
Add this compound (1.0 equiv) to the flask. If using DIPEA, add it dropwise at this stage.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once complete, pour the reaction mixture into cold water, causing the product to precipitate. If no precipitate forms, extract with ethyl acetate. Wash the organic phase sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for Hydrazone Synthesis
This method uses catalytic acid to promote the formation of the hydrazone linkage.
Materials:
-
Aldehyde or Ketone (1.0 equiv)
-
This compound (1.0 equiv)
-
Ethanol or Methanol
-
Glacial Acetic Acid (catalytic)
Procedure:
-
Dissolve this compound (1.0 equiv) in ethanol in a round-bottom flask.
-
Add the aldehyde or ketone (1.0 equiv) to the solution.
-
Add 2-3 drops of glacial acetic acid to the mixture.
-
Reflux the mixture for 4-8 hours. The product often precipitates from the solution upon cooling.[1]
-
Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).
References
- 1. Synthesis of New 1,3,4-Thiadiazole and 1,2,3,4-Oxathiadiazole Derivatives from Carbohydrate Precursors and Study of Their Effect on Tyrosinase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. soeagra.com [soeagra.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Improving the Solubility of Indazole Derivatives for Biological Assays
Welcome to the technical support center. As a Senior Application Scientist, I understand that wrestling with compound solubility is a common yet critical challenge in the lab. Indazole derivatives, a vital class of heterocyclic compounds in drug discovery, are frequently hydrophobic, leading to frustrating precipitation issues in aqueous biological assay buffers.[1][2] This guide is designed to provide you with a systematic approach to diagnose, troubleshoot, and resolve these solubility challenges, ensuring the integrity and reliability of your experimental data.
Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles researchers face.
Q1: My indazole derivative precipitated as soon as I diluted my DMSO stock into the aqueous assay buffer. What happened?
A: This is a classic case of an anti-solvent effect, a primary reason for compound precipitation in assays.[3] Your compound is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), but its solubility is much lower in the aqueous buffer.[4] When you introduce the DMSO stock solution into the buffer, the solvent environment changes dramatically. The water acts as an "anti-solvent," causing the compound's solubility to plummet and leading to rapid precipitation.[3] Even if the final concentration is theoretically below its thermodynamic solubility limit, the kinetics of this process can cause it to crash out of solution.[3]
Q2: Why are many indazole derivatives poorly soluble in the first place?
A: The solubility of indazole derivatives is governed by their molecular structure. Many possess a rigid, planar ring system and are decorated with lipophilic (fat-loving) functional groups, which contribute to a high LogP value.[5] These structural features result in strong crystal lattice energy (the energy holding the solid-state compound together) and poor interactions with polar water molecules, making them inherently hydrophobic. Overcoming this requires strategies that either disrupt the crystal lattice or improve the compound's interaction with water.[6]
Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assay?
A: This is a critical, cell-type-dependent parameter. While DMSO is an excellent solvent, it is not biologically inert.[7]
-
General Guideline: A final concentration of <0.5% DMSO is a widely accepted starting point for most cell-based assays. Many sensitive cell lines can tolerate up to 1%, but this must be validated.[3]
-
Toxicity: At concentrations above 1%, DMSO can cause cell stress, damage membranes, induce differentiation, or even lead to apoptosis, confounding your results.[8][9][10]
-
Mandatory Control: Always include a "vehicle control" in your experiments. This control should contain the highest concentration of DMSO used in your compound dilutions but no compound. This allows you to subtract any effects of the solvent itself.[11][12]
Q4: I'm just starting out. What's the best way to prepare a stock solution of a new, poorly soluble indazole derivative?
A: Start with 100% DMSO. It is a powerful solvent capable of dissolving a wide range of organic molecules.[4] Prepare a high-concentration stock, typically 10-30 mM, which allows for significant dilution into your final assay, minimizing the final DMSO concentration. If solubility in DMSO is limited, other organic solvents can be tested (see Table 1). Always ensure your stock solution is fully dissolved before use; brief sonication can help break up small particulates.[13]
Troubleshooting and Solubilization Workflow
When facing solubility issues, a systematic approach is more effective than random trial and error. This workflow guides you from initial problem identification to a robust solution.
Step 1: Define the Problem - Is It Truly a Solubility Issue?
First, confirm that precipitation is the root cause of inconsistent data.
-
Visual Inspection: Look for cloudiness, particulates, or a film at the bottom of your assay plate wells. Note that precipitation is not always visible to the naked eye.[13]
-
Concentration-Response Curve: A poor or flat concentration-response curve, or one that unexpectedly drops off at higher concentrations, can be an indicator of precipitation.
-
Assay Controls: Ensure your positive and negative controls are behaving as expected. If not, there may be other issues with the assay itself.[14]
Step-2: Systematic Solubilization Strategy
The following diagram outlines a decision-making process for improving compound solubility.
Caption: Decision workflow for troubleshooting compound precipitation.
In-Depth Solubilization Strategies
Here we explore the causality and practical application of common solubilization techniques.
Co-solvents
Mechanism: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of nonpolar solutes.[15] They work by reducing the polarity of the water, making the environment more favorable for hydrophobic compounds like indazole derivatives.[16] This is a highly effective and common first-line strategy in preclinical formulations.[17][18]
Considerations:
-
Toxicity: Like DMSO, co-solvents can have intrinsic biological activity or toxicity. The concentration must be kept as low as possible and be consistent across all wells.[18]
-
Synergy vs. Antagonism: In some cases, particularly with cyclodextrins, certain co-solvents can disrupt complex formation and reduce solubility.[19]
| Solvent/Excipient | Primary Use | Typical Concentration Range in Final Assay | Key Considerations |
| DMSO | Stock Solution | < 0.5% - 1% | Potential for cell toxicity/stress above 1%.[8][10] |
| Ethanol | Co-solvent | 1% - 5% | Can be toxic to cells; potential for evaporation.[11] |
| Polyethylene Glycol (PEG 300/400) | Co-solvent | 1% - 10% | Generally low toxicity; can increase viscosity.[18] |
| Propylene Glycol (PG) | Co-solvent | 1% - 10% | Common in parenteral formulations; low toxicity.[18] |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | Complexation Agent | 1% - 5% (w/v) | Low toxicity; can interact with cell membranes at high concentrations.[20][21] |
| Table 1: Common Solvents and Excipients for Biological Assays |
pH Modification
Mechanism: Many indazole derivatives contain acidic or basic functional groups, meaning their charge state—and therefore solubility—can be manipulated by changing the pH of the buffer.[22]
-
For Weakly Basic Indazoles: Lowering the pH (making it more acidic) will protonate the basic group, forming a more soluble salt.
-
For Weakly Acidic Indazoles: Increasing the pH (making it more basic) will deprotonate the acidic group, also forming a more soluble salt.
Considerations:
-
Assay Compatibility: The primary constraint is the pH tolerance of your biological system (e.g., enzyme, cells). Most cellular assays must be performed within a physiological pH range (typically 7.2-7.4).
-
Compound Stability: Extreme pH values can cause chemical degradation of your compound.
| pH | Hypothetical Solubility of a Weakly Basic Indazole (µg/mL) | Observation |
| 5.0 | 150 | Clear Solution |
| 6.0 | 85 | Clear Solution |
| 7.0 | 15 | Slight Haze |
| 7.4 | < 5 | Visible Precipitate |
| 8.0 | < 2 | Heavy Precipitate |
| Table 2: Example of pH-Dependent Solubility Data |
Complexation with Cyclodextrins
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) inner cavity.[20] They can encapsulate a poorly soluble "guest" molecule, like an indazole derivative, forming a water-soluble inclusion complex.[23][24] This effectively shields the hydrophobic part of the drug from the aqueous environment, dramatically increasing its apparent solubility.[25] Modified cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) are preferred due to their higher solubility and lower toxicity compared to natural cyclodextrins.[21]
Caption: Cyclodextrin encapsulation of a hydrophobic molecule.
Advanced Formulation Strategies
If the above methods are insufficient, more advanced formulation techniques may be required, though these are more common in later-stage drug development.
-
Nanosuspensions: The compound's particle size is reduced to the sub-micron range, which increases the surface area and dissolution velocity.[26][27][28][29] This technology is applicable to drugs that are insoluble in both aqueous and organic media.
-
Amorphous Solid Dispersions (ASDs): The crystalline drug is converted into a higher-energy amorphous state by dispersing it within a polymer matrix.[30][31] This amorphous form dissolves more readily because no energy is needed to break the crystal lattice.[6][32][33]
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
Objective: To create a 10 mM stock solution of an indazole derivative in DMSO.
Materials:
-
Indazole derivative (solid powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous grade
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortexer and/or sonicator
Procedure:
-
Calculate the mass of the compound needed for your desired volume and concentration (Mass = Molarity x Volume x Molecular Weight).
-
Accurately weigh the compound and transfer it to an appropriate vial.
-
Add the calculated volume of DMSO.
-
Vortex vigorously for 1-2 minutes.
-
If solids persist, place the vial in a bath sonicator for 5-10 minutes.
-
Visually inspect for complete dissolution. The solution should be perfectly clear.
-
Store appropriately, typically at -20°C, protected from light and moisture. Note that freeze-thaw cycles can cause precipitation in stock solutions.[13]
Protocol 2: Aqueous Solubility Assessment by Nephelometry
Objective: To determine the kinetic solubility limit of a compound in a specific assay buffer.
Materials:
-
Compound stock solution (10 mM in DMSO)
-
Assay buffer
-
96-well clear bottom plate
-
Multichannel pipette
-
Plate reader with nephelometry or turbidity reading capabilities
Procedure:
-
Prepare Compound Plate: In a 96-well plate, perform a serial 2-fold dilution of your 10 mM stock solution in 100% DMSO.
-
Prepare Assay Plate: Add 98 µL of your assay buffer to the wells of a new 96-well plate.
-
Initiate Precipitation: Transfer 2 µL from the compound dilution plate to the assay plate. This creates a 1:50 dilution with a final DMSO concentration of 2%. Mix immediately.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Measurement: Read the plate on a nephelometer. The concentration at which the signal significantly rises above the buffer-only background is your kinetic solubility limit under these conditions.[3]
Protocol 3: Systematic Co-solvent Screening
Objective: To identify a co-solvent that improves compound solubility in the final assay buffer.
Materials:
-
Compound stock solution (10 mM in DMSO)
-
Assay buffer
-
Co-solvents to test (e.g., PEG400, Propylene Glycol, Ethanol)
-
96-well plates and nephelometer (as in Protocol 2)
Procedure:
-
Prepare several versions of your assay buffer, each containing a different co-solvent at a fixed final concentration (e.g., 5% PEG400, 5% PG).
-
Repeat Protocol 2 using these modified buffers.
-
Compare the solubility limits obtained in each co-solvent condition to the limit in the buffer-only condition.
-
Select the co-solvent system that provides the highest solubility without negatively impacting your assay (this must be validated separately with vehicle controls).
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - Akron Biotech [akronbiotech.com]
- 8. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. bioassaysys.com [bioassaysys.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. ijpbr.in [ijpbr.in]
- 18. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Solubilization of drugs using beta-cyclodextrin: Experimental data and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. nbinno.com [nbinno.com]
- 26. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 28. ijpsr.com [ijpsr.com]
- 29. researchgate.net [researchgate.net]
- 30. ijrpr.com [ijrpr.com]
- 31. crystallizationsystems.com [crystallizationsystems.com]
- 32. Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 33. pharmtech.com [pharmtech.com]
Technical Support Center: Overcoming Challenges in the Regioselective Synthesis of Indazoles
Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the regioselective synthesis of the indazole scaffold, a crucial pharmacophore in modern drug discovery.[1][2] This resource provides in-depth, field-proven insights in a troubleshooting format to help you navigate common experimental hurdles, optimize your reaction conditions, and achieve your target molecules with higher purity and yield.
Part 1: Frequently Asked Questions (FAQs) - Common Hurdles in Indazole Synthesis
This section addresses the most common high-level challenges faced during the synthesis of substituted indazoles.
Question 1: Why am I consistently getting a mixture of N1 and N2 alkylated regioisomers, and how can I control the selectivity?
Answer: This is the most prevalent challenge in indazole functionalization. The indazole anion is an ambident nucleophile, meaning alkylation can occur at either the N1 or N2 position. The resulting 1H- and 2H-indazole tautomers are often produced as a mixture because the thermodynamic and kinetic products can be different and are highly sensitive to reaction conditions.[3]
The regiochemical outcome is a delicate balance of several factors:
-
Steric Effects: Bulky substituents on the indazole ring, particularly at the C7 position, can sterically hinder the N1 position, favoring alkylation at N2.[1]
-
Electronic Effects: Electron-withdrawing groups (EWGs) on the benzene ring can influence the acidity of the N-H proton and the relative nucleophilicity of the two nitrogen atoms.
-
Base and Solvent System: This is often the most critical factor. The choice of base and solvent can dramatically shift the N1/N2 ratio.[1][4] For instance, using sodium hydride (NaH) in an ethereal solvent like tetrahydrofuran (THF) often shows high selectivity for the N1 position, especially for indazoles with an electron-withdrawing group at C3.[1][3][5] This is attributed to the coordination of the sodium cation between the N2 atom and a C3 substituent, leaving the N1 position more accessible for alkylation.[3][5]
-
Nature of the Electrophile: The type of alkylating agent used can also influence the outcome.[1]
A logical workflow for optimizing N-alkylation regioselectivity is presented below.
Caption: Decision workflow for regioselective N-alkylation.
Question 2: My column chromatography fails to separate the N1 and N2 isomers. What are effective alternative purification strategies?
Answer: This is a common and frustrating issue, as the structural similarity of N1 and N2 regioisomers often results in very close polarities and Rf values, making chromatographic separation challenging and inefficient.[6]
Here are field-proven alternative strategies:
-
Recrystallization: This should be your first alternative to chromatography, especially for larger-scale syntheses. A systematic screen of solvent systems (e.g., ethanol/water, THF/water, ethyl acetate/hexanes) can often identify conditions where one isomer selectively crystallizes, leaving the other in the mother liquor. This method can yield highly pure material and is more scalable than chromatography.[7]
-
Derivatization: If recrystallization fails, you can temporarily and reversibly derivatize the mixture. For example, reacting the isomer mixture with acetic anhydride may lead to acetylated derivatives with different physical properties, allowing for easier separation by chromatography or crystallization.[6] After separation, the protecting group can be removed to yield the pure, desired isomer.
-
Salt Formation: If your indazole contains a basic handle (like an amino group), attempting to form a salt (e.g., hydrochloride, tartrate) can sometimes lead to differential precipitation of one of the regioisomers.
Part 2: Troubleshooting Specific Synthetic Routes
This section provides detailed troubleshooting for common synthetic methods used to construct the indazole core.
Guide 1: The Davis-Beirut Reaction
The Davis-Beirut reaction is a powerful method for forming 2H-indazoles and indazolones from ortho-nitro-substituted aromatics.[8][9]
Question: My Davis-Beirut reaction gives a very low yield, particularly when I use an aniline derivative as the amine source. What is the likely cause?
Answer: The key to a successful Davis-Beirut reaction is the stability and reactivity of the crucial o-nitrosobenzylidene imine intermediate.[10] This intermediate undergoes an N-N bond-forming heterocyclization to give the indazole product. The most common failure mode is the competitive hydrolysis of this imine intermediate, which cleaves the C=N bond and reverts the material back to its aldehyde and amine precursors.
This side reaction is particularly problematic when the subsequent N-N bond formation is slow.[4][9] The cyclization step is often slower for N-aryl imines (from anilines) compared to N-alkyl imines due to electronic effects. This extended lifetime of the N-aryl imine intermediate allows water in the solvent or base to attack and cause hydrolysis, leading to low yields.[4][9]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and perform the reaction under an inert atmosphere (Nitrogen or Argon) to minimize the presence of water.
-
Optimize Base/Acid Catalysis: The reaction can be catalyzed by either acid or base.[10] Systematically screen catalysts to find the optimal conditions that accelerate the desired cyclization over the undesired hydrolysis.
-
Solvent Choice: While some water can be beneficial in certain Davis-Beirut variations, excess water is detrimental.[9] Consider switching to a less protic solvent system if hydrolysis is the suspected issue.
Caption: Competing pathways in the Davis-Beirut reaction.
Guide 2: The Cadogan Reductive Cyclization
The Cadogan reaction is a classic method for synthesizing 2H-indazoles via reductive cyclization of nitroaromatic compounds, often imines derived from o-nitrobenzaldehydes.[11]
Question: My Cadogan cyclization requires harsh conditions (high temperatures, >150 °C) and gives a complex product mixture. How can I improve this reaction?
Answer: The classical Cadogan reaction is indeed robust but often requires high temperatures when using stoichiometric trialkyl phosphites as the reductant.[11] These harsh conditions can lead to side reactions and decomposition. Recent advances have provided significantly milder protocols.
Troubleshooting & Optimization:
-
Switch to a Milder Reductant/Solvent System: Instead of refluxing in excess phosphite, consider using tri-n-butylphosphine (PBu₃) as the reductant in a solvent like isopropanol (i-PrOH). This allows the reaction to proceed at much lower temperatures (e.g., 80 °C).[12]
-
Adopt a One-Pot Procedure: A highly efficient approach is to perform the initial condensation of the o-nitrobenzaldehyde with the amine, followed by the Cadogan cyclization in the same pot without isolating the imine intermediate. This one-pot method is operationally simple, safer, and often improves overall yields by minimizing handling of intermediates.[12]
-
Consider Catalytic Phosphorus Redox Cycling: For advanced applications, catalytic amounts of a phosphine can be used in strategies that involve a P(III)/P(V) redox cycle, further reducing reagent load and simplifying purification.[11]
Optimized One-Pot Protocol for 2H-Indazole Synthesis via Condensation-Cadogan Cyclization [12]
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the o-nitrobenzaldehyde (1.0 equiv) and isopropanol (i-PrOH).
-
Condensation: Add the desired aniline or aliphatic amine (1.1 equiv). Stir the mixture at 80 °C for 1-2 hours until imine formation is complete (monitor by TLC or LC-MS).
-
Cyclization: To the same flask, add tri-n-butylphosphine (1.5 equiv) dropwise.
-
Reaction: Continue stirring at 80 °C for 12-24 hours until the reaction is complete.
-
Workup: Cool the reaction to room temperature, concentrate under reduced pressure, and purify the residue by column chromatography or recrystallization.
Part 3: Comparative Data & Summary
To aid in experimental design, the following table summarizes key parameters for achieving regioselectivity in the N-alkylation of a model indazole substrate.
| Objective | Recommended Conditions | Key Principle | Typical Substrate Scope | Reference |
| N1-Alkylation | Base: NaHSolvent: THFTemp: RT to 50 °C | Chelation control via Na⁺ coordination between N2 and a C3 substituent directs attack to N1. | Works well for indazoles with C3-CO₂Me, C3-COMe, C3-carboxamide. | [1][5] |
| N2-Alkylation | Reagents: PPh₃, DEAD/DIAD, AlcoholSolvent: THFTemp: 50 °C | Mitsunobu reaction conditions often favor the kinetically accessible N2 position. | Broad scope, including primary and secondary alcohols. | [13] |
| N2-Alkylation | Reagents: Diazo compound, TfOH (cat.)Solvent: DCETemp: RT | Acid-catalyzed reaction under metal-free conditions shows high N2 selectivity. | Tolerates a wide range of functional groups on both the indazole and diazo compound. | [14] |
| Mixture/Variable | Base: K₂CO₃ or Cs₂CO₃Solvent: DMF or DMSO | Less specific base/solvent combination where regioselectivity is governed by subtle substrate electronics and sterics. | Can lead to difficult-to-separate mixtures without careful optimization. | [3][13] |
References
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 8. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 9. Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 13. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 14. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: A Researcher's Guide to Scaling the Synthesis of 1H-Indazole-5-carbohydrazide for Preclinical Studies
Welcome to the technical support center for the synthesis of 1H-Indazole-5-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up the production of this key intermediate for preclinical studies. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the challenges of moving from bench-scale synthesis to larger-scale production. Our focus is on providing practical, experience-driven insights to ensure a robust, reproducible, and safe synthetic process.
The Synthetic Pathway: A Three-Step Journey
The synthesis of this compound is typically achieved through a reliable three-step sequence. Understanding the nuances of each step is critical for successful scale-up.
Caption: Synthetic workflow for this compound.
Troubleshooting Guide: Navigating Scale-Up Challenges
This section addresses common problems encountered during the scale-up of each synthetic step in a question-and-answer format.
Step 1: Synthesis of 1H-Indazole-5-carboxylic acid
The formation of the indazole ring is the foundational step. While several methods exist, a common route involves the cyclization of an appropriately substituted phenylhydrazone.[1][2]
Q1: We are observing low yields and the formation of dark, tarry byproducts during the cyclization reaction at a larger scale. What could be the cause and how can we mitigate this?
A1: This is a classic issue when scaling up exothermic reactions. The root cause is often poor heat transfer in larger reactors, leading to localized "hot spots" and subsequent degradation of starting materials or products.
-
Causality: Larger reaction volumes have a lower surface-area-to-volume ratio, making it harder to dissipate heat effectively. This can lead to uncontrolled temperature spikes that promote side reactions and decomposition.
-
Solutions:
-
Controlled Reagent Addition: Instead of adding all reagents at once, implement a slow, controlled addition of one of the key reagents (e.g., the cyclizing agent) to manage the exotherm.
-
Solvent Choice: Ensure your solvent has a sufficiently high boiling point to handle the reaction temperature but also allows for efficient heat transfer. Solvents with higher heat capacity can be beneficial.
-
Improved Agitation: Inefficient mixing can also lead to localized heating. Ensure your reactor's agitation is sufficient to maintain a homogenous temperature throughout the reaction mixture.
-
Reaction Monitoring: Utilize in-process controls (e.g., HPLC, TLC) to monitor the reaction progress and identify the optimal reaction time, preventing prolonged heating that can lead to byproduct formation.
-
Q2: During workup, we are struggling with the isolation of the 1H-Indazole-5-carboxylic acid. It seems to be partially soluble in both the aqueous and organic layers. How can we improve the isolation?
A2: The amphoteric nature of the indazole carboxylic acid can complicate extraction. The molecule possesses both a weakly basic indazole ring and an acidic carboxylic acid group.
-
Causality: At a neutral pH, the compound can exist in a zwitterionic form or as a mixture of protonated and deprotonated species, leading to solubility in both aqueous and organic phases.
-
Solutions:
-
pH Adjustment: The key is to carefully control the pH during the workup. To isolate the carboxylic acid, you should acidify the aqueous solution to a pH of approximately 2-3. This will ensure the carboxylic acid is fully protonated and less water-soluble, allowing for better extraction into an organic solvent like ethyl acetate.
-
Salting Out: Adding a saturated brine solution to the aqueous layer can decrease the solubility of your product in the aqueous phase, driving it into the organic layer during extraction.
-
Crystallization: Instead of relying solely on extraction, consider a crystallization-based isolation. After the initial workup, you can often precipitate the product by adjusting the pH and/or solvent composition. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be a highly effective purification method on a larger scale.[3]
-
Caption: Troubleshooting common issues in Step 1.
Step 2: Esterification to Methyl 1H-indazole-5-carboxylate
This step typically involves a Fischer esterification, reacting the carboxylic acid with methanol in the presence of an acid catalyst.[4]
Q1: The esterification reaction is not going to completion, even with extended reaction times. How can we drive the reaction forward on a larger scale?
A1: Fischer esterification is an equilibrium-controlled process.[5] To achieve high conversion, the equilibrium must be shifted towards the product side.
-
Causality: The reaction produces water as a byproduct. As the concentration of water increases, the reverse reaction (hydrolysis of the ester) becomes more significant, leading to an equilibrium state with incomplete conversion.
-
Solutions:
-
Use of Excess Alcohol: The most common strategy is to use a large excess of the alcohol (methanol in this case), which acts as both a reagent and a solvent. This shifts the equilibrium towards the ester product according to Le Chatelier's principle.
-
Water Removal: On a larger scale, removing water as it forms is highly effective. This can be achieved by using a Dean-Stark apparatus if a co-solvent that forms an azeotrope with water (like toluene) is used.
-
Stronger Acid Catalyst: While sulfuric acid is common, other catalysts like thionyl chloride can be used to first convert the carboxylic acid to the more reactive acyl chloride, which then reacts irreversibly with methanol. However, this introduces more hazardous reagents.
-
Q2: We are observing the formation of an N-methylated byproduct. How can we prevent this?
A2: The nitrogen atoms in the indazole ring are nucleophilic and can compete with the alcohol for reaction with the activated carboxylic acid or be alkylated under certain conditions.
-
Causality: While less common in Fischer esterification, under harsh conditions or with certain activating agents, methylation of the indazole nitrogen can occur.
-
Solutions:
-
Milder Conditions: Avoid excessively high temperatures and long reaction times. Monitor the reaction closely and stop it once the starting material is consumed.
-
Choice of Esterification Method: If N-methylation is a persistent issue, consider alternative esterification methods that do not involve harsh acidic conditions. For example, using a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with methanol at room temperature can be a milder alternative.
-
Step 3: Hydrazinolysis to this compound
The final step involves the reaction of the methyl ester with hydrazine hydrate to form the desired carbohydrazide.[6][7]
Q1: The hydrazinolysis reaction is sluggish, and we are seeing incomplete conversion of the ester. What factors should we consider to optimize this step?
A1: The rate of hydrazinolysis can be influenced by several factors, including temperature, solvent, and the concentration of hydrazine hydrate.
-
Causality: Insufficient thermal energy or poor solubility of the starting materials can lead to a slow reaction rate.
-
Solutions:
-
Temperature Control: The reaction is typically carried out at reflux in a suitable solvent like ethanol. Ensure the reaction mixture is heated to the appropriate temperature to provide sufficient activation energy.
-
Solvent Choice: Ethanol is a common choice as it dissolves both the ester and hydrazine hydrate well. If solubility is an issue, other alcohols like isopropanol can be considered.
-
Hydrazine Hydrate Stoichiometry: Use a molar excess of hydrazine hydrate (typically 1.5 to 3 equivalents) to drive the reaction to completion.
-
Reaction Time: Monitor the reaction by TLC or HPLC to determine the optimal reaction time. While the reaction is often complete within a few hours, some systems may require longer reaction times.
-
Q2: During the workup, we are having difficulty removing the excess hydrazine hydrate. What is the best way to handle this on a larger scale?
A2: Hydrazine hydrate is toxic and corrosive, so its complete removal is crucial.[8][9][10]
-
Causality: Hydrazine hydrate has a relatively high boiling point and can be difficult to remove completely by simple evaporation.
-
Solutions:
-
Azeotropic Removal: Co-evaporation with a high-boiling point solvent like toluene can help to azeotropically remove residual hydrazine hydrate.
-
Precipitation and Filtration: The desired product, this compound, is often a solid that will precipitate from the reaction mixture upon cooling. The product can then be isolated by filtration and washed with a cold solvent (like ethanol) to remove excess hydrazine hydrate and other impurities.
-
Quenching: For small amounts of residual hydrazine, a quenching agent can be used, but this can complicate the purification. It is generally better to remove it physically.
-
Q3: What are the key safety considerations when working with hydrazine hydrate on a larger scale?
A3: Hydrazine hydrate is a hazardous substance and requires strict safety protocols.[11][12]
-
Hazards: It is toxic, corrosive, and a suspected carcinogen. It can also be flammable.[8][9][10]
-
Safety Measures:
-
Ventilation: Always handle hydrazine hydrate in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (chloroprene or nitrile), safety goggles, a face shield, and a flame-resistant lab coat.[8]
-
Spill Management: Have a spill kit ready that is appropriate for hydrazine. Do not attempt to clean up large spills yourself; evacuate the area and follow your institution's emergency procedures.[10]
-
Waste Disposal: Dispose of all hydrazine-containing waste as hazardous waste according to your institution's guidelines.
-
Caption: Troubleshooting and safety considerations for Step 3.
Frequently Asked Questions (FAQs)
Q: What are the typical overall yields for this three-step synthesis on a preclinical scale?
A: With proper optimization of each step, overall yields in the range of 60-75% are achievable. The hydrazinolysis step is typically high-yielding (>90%), while the indazole formation and esterification steps can be more variable.
Q: What analytical techniques are recommended for monitoring the progress and purity of each step?
A: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): For quick, qualitative monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and purity of intermediates and the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of all isolated compounds.
-
Mass Spectrometry (MS): To confirm the molecular weight of the intermediates and the final product.
Q: Are there any alternative, more scalable routes to this compound?
A: While the described three-step route is common and robust, continuous flow chemistry is emerging as a highly scalable and safer alternative for the synthesis of indazoles.[13] Flow chemistry allows for better control of reaction parameters and minimizes the handling of hazardous intermediates. For the final hydrazinolysis step, alternative methods for activating the carboxylic acid (e.g., conversion to an acyl chloride or use of coupling agents) followed by reaction with hydrazine could be explored, but these often introduce additional steps and costs.
Q: How should the final this compound be stored?
A: The final compound should be stored in a well-sealed container in a cool, dry, and dark place to prevent degradation. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) if it is to be kept for an extended period.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Hydrazinolysis using hydrazine monohydrate reducing sugar chains - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ehs.ucsb.edu [ehs.ucsb.edu]
- 9. lanxess.com [lanxess.com]
- 10. ehs.unm.edu [ehs.unm.edu]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. arxada.com [arxada.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Refinement of Protocols for Metal-Free Synthesis of 1H-Indazoles
Welcome to the technical support center for the metal-free synthesis of 1H-indazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during experimental work. As a self-validating system, each protocol and troubleshooting guide is grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and reproducibility.
Introduction
The synthesis of 1H-indazoles, a privileged scaffold in medicinal chemistry, has traditionally relied on metal-catalyzed methods. However, the drive for greener, more cost-effective, and metal-residue-free active pharmaceutical ingredients (APIs) has spurred the development of robust metal-free alternatives. This guide focuses on two prominent metal-free strategies: the cyclization of o-aminobenzoximes and the intramolecular aza-Wittig reaction. We will explore the intricacies of these methods, offering solutions to common challenges to streamline your synthetic workflow and enhance your success rate.
Section 1: Synthesis of 1H-Indazoles from o-Aminobenzoximes
This method, noted for its mild conditions and broad substrate scope, involves the selective activation of the oxime group in an o-aminobenzoxime, followed by intramolecular cyclization.[1][2] A common and highly effective protocol utilizes methanesulfonyl chloride (MsCl) as the activating agent and a weak base like triethylamine (TEA).[1][2]
Experimental Protocol: Synthesis of 1H-Indazole from o-Aminobenzaldehyde Oxime
Materials:
-
o-Aminobenzaldehyde oxime (1.0 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Methanesulfonyl chloride (MsCl) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve o-aminobenzaldehyde oxime in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylamine to the stirred solution.
-
Add methanesulfonyl chloride dropwise to the reaction mixture at 0 °C. Maintain the temperature to control the exothermic reaction.
-
After the addition is complete, allow the reaction to warm to room temperature (23 °C) and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the pure 1H-indazole.
Troubleshooting Guide & FAQs: o-Aminobenzoxime Method
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in this reaction can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Purity of Starting Materials: Ensure the o-aminobenzoxime is pure and dry. Impurities can interfere with the reaction. The presence of residual starting aldehyde or hydroxylamine can lead to side reactions.
-
Stoichiometry of Reagents: The stoichiometry of both the base and the activating agent is critical.
-
Triethylamine (TEA): An excess of TEA is necessary to neutralize the HCl generated during the formation of the sulfonate ester and to facilitate the subsequent cyclization. We recommend starting with 1.5 equivalents.
-
Methanesulfonyl Chloride (MsCl): A slight excess (1.1-1.2 equivalents) is generally sufficient for complete activation of the oxime. A large excess can lead to side reactions with the amino group.
-
-
Reaction Temperature: The initial activation of the oxime with MsCl is exothermic and should be performed at 0 °C to prevent uncontrolled side reactions. Allowing the reaction to slowly warm to room temperature is typically sufficient for the cyclization to proceed to completion.
-
Moisture: This reaction is sensitive to moisture. Ensure all glassware is flame-dried, and use anhydrous solvents. Moisture can hydrolyze the methanesulfonyl chloride and the activated oxime intermediate, leading to reduced yields.
-
Choice of Base and Solvent: While TEA and DCM are commonly used, for certain substrates, other weak bases like 2-aminopyridine or different solvents such as THF or acetonitrile might offer improved yields.[3] A small-scale screen of conditions can be beneficial.
Q2: I am observing multiple spots on my TLC plate, even after the reaction has gone to completion. What are the likely side products?
A2: The formation of side products is a common issue. Here are some possibilities:
-
Dimerization or Polymerization: If the concentration of the starting material is too high, intermolecular reactions can compete with the desired intramolecular cyclization, leading to dimers or polymeric materials. Running the reaction at a lower concentration can mitigate this.
-
N-Sulfonylation of the Amino Group: While the oxime is more nucleophilic, under certain conditions, the amino group can be sulfonylated by MsCl, leading to an undesired sulfonamide that will not cyclize. Slow, dropwise addition of MsCl at 0 °C is critical to favor O-sulfonylation.
-
Incomplete Cyclization: The intermediate O-mesyloxime may be stable enough to be observed if the cyclization is sluggish. This can be addressed by increasing the reaction time or gently warming the reaction mixture (e.g., to 30-40 °C).
Q3: How do I effectively purify my 1H-indazole product?
A3: Purification can often be the most challenging step.
-
Column Chromatography: This is the most common method. A silica gel column using a gradient of ethyl acetate in hexanes is typically effective. The polarity of the eluent system will depend on the specific substituents on your indazole ring.
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be a highly effective and scalable purification method. Common solvent systems include ethanol, ethyl acetate/hexanes, or toluene.[4] Experiment with different solvent systems on a small scale to find the optimal conditions.
-
Acid-Base Extraction: Since 1H-indazoles are weakly basic, an acid-base extraction can sometimes be used to remove non-basic impurities. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1 M HCl). The indazole will move to the aqueous layer. Neutralize the aqueous layer with a base (e.g., NaOH) and then extract the product back into an organic solvent. Caution: This method is substrate-dependent and may not be suitable for indazoles with acid-sensitive functional groups.
Workflow for Troubleshooting Low Yield in the o-Aminobenzoxime Method
Caption: A decision-making workflow for troubleshooting low yields.
Section 2: Synthesis of 1H-Indazoles via Intramolecular Aza-Wittig Reaction
The intramolecular aza-Wittig reaction is a powerful metal-free method for the synthesis of N-heterocycles.[5][6] This reaction typically involves the in-situ formation of an iminophosphorane from an azide and a phosphine (Staudinger reaction), which then undergoes cyclization with a tethered carbonyl group.[7][8][9]
Reaction Mechanism: Intramolecular Aza-Wittig Reaction
Caption: The three key stages of the intramolecular aza-Wittig reaction.
Experimental Protocol: Synthesis of 1H-Indazole from o-Azidobenzaldehyde
Materials:
-
o-Azidobenzaldehyde (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.1 eq)
-
Anhydrous Toluene
Procedure:
-
To a solution of o-azidobenzaldehyde in anhydrous toluene in a flame-dried round-bottom flask under an inert atmosphere, add triphenylphosphine in one portion.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction by TLC/LC-MS. The reaction is typically complete within 2-6 hours. Vigorous nitrogen evolution will be observed initially.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product will contain the desired 1H-indazole and triphenylphosphine oxide as a major byproduct.
-
Purify the crude product by column chromatography on silica gel or by selective precipitation/recrystallization.
Troubleshooting Guide & FAQs: Aza-Wittig Method
Q1: The reaction is sluggish or does not go to completion. What should I do?
A1: Incomplete conversion is a common hurdle. Consider the following:
-
Purity of the Azide: The starting azide must be pure. Impurities can inhibit the reaction. Azides can also be thermally unstable, so ensure proper storage.
-
Solvent Choice: Toluene is a good starting point due to its high boiling point, which is often necessary to drive the reaction to completion. If the reaction is still slow, a higher boiling solvent like xylene could be beneficial. Conversely, for more reactive substrates, THF at reflux may be sufficient.
-
Triphenylphosphine Quality: Use high-purity triphenylphosphine. It can slowly oxidize to triphenylphosphine oxide upon storage, which is unreactive in the Staudinger reaction.
-
Reaction Time and Temperature: Ensure the reaction is heated at a sufficient temperature for an adequate duration. Monitor the reaction progress closely.
Q2: How can I effectively remove the triphenylphosphine oxide byproduct?
A2: The removal of triphenylphosphine oxide is a notorious challenge in Wittig and aza-Wittig chemistry due to its similar polarity to many products.
-
Column Chromatography: This is the most direct method, but co-elution can be an issue. Using a solvent system with a good polarity gradient can help. Sometimes, a different stationary phase (e.g., alumina) may provide better separation.
-
Recrystallization/Precipitation:
-
If your 1H-indazole is a solid, recrystallization from a suitable solvent system can leave the triphenylphosphine oxide in the mother liquor.
-
Alternatively, you can sometimes precipitate the triphenylphosphine oxide. After concentrating the reaction mixture, add a non-polar solvent like diethyl ether or hexanes. Triphenylphosphine oxide is often insoluble in these solvents and will precipitate, allowing it to be removed by filtration. The desired product can then be recovered from the filtrate.
-
-
Use of Polymer-Supported or Water-Soluble Phosphines: To circumvent the purification issue entirely, consider using a polymer-supported triphenylphosphine. After the reaction, the polymer-bound phosphine oxide can be simply filtered off. Water-soluble phosphines can also be used, allowing for removal of the phosphine oxide byproduct by aqueous extraction.
Q3: Are there any safety concerns with this reaction?
A3: Yes, there are important safety considerations:
-
Azide Stability: Organic azides are potentially explosive, especially at elevated temperatures. Always handle them with care, behind a blast shield, and avoid scratching or grinding them. It is often preferable to generate and use the azide in situ if possible.
-
Nitrogen Evolution: The Staudinger reaction produces nitrogen gas. Ensure the reaction is performed in an open system (e.g., with a reflux condenser open to a bubbler) to safely vent the gas and avoid pressure buildup.
Quantitative Data Summary: Solvent Effects
The choice of solvent can significantly impact the reaction rate and yield. The following table provides a general guideline based on literature observations.[4]
| Solvent | Boiling Point (°C) | Typical Reaction Time | Remarks |
| THF | 66 | 12-24 hours | Suitable for highly reactive substrates. |
| Toluene | 111 | 2-6 hours | A good general-purpose solvent for this reaction. |
| Xylene | ~140 | 1-3 hours | Useful for less reactive substrates that require higher temperatures. |
References
- 1. A practical, metal-free synthesis of 1H-indazoles. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. A practical, metal-free synthesis of 1H-indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Aza-Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Indazole Synthesis Impurity Management
Welcome to the technical support center for managing impurities in the synthesis of indazole-based compounds. This guide is designed for researchers, scientists, and drug development professionals actively working with this important heterocyclic scaffold. Here, we move beyond simple protocols to address the complex challenges of impurity formation and control, providing in-depth, cause-and-effect troubleshooting in a direct question-and-answer format.
Our approach is grounded in decades of synthetic chemistry experience and a deep understanding of regulatory expectations. The guidance provided herein is structured to empower you to diagnose issues, implement robust solutions, and develop self-validating manufacturing processes.
Section 1: Frequently Asked Questions (FAQs) - The Strategic Overview
This section addresses high-level strategic questions that form the foundation of a robust impurity control program.
Q1: What are the primary categories of impurities I should expect when synthesizing indazole derivatives?
A1: Impurities in any chemically synthesized drug substance are broadly classified into three categories as defined by the International Council for Harmonisation (ICH).[1][2] For indazole synthesis, these manifest as:
-
Organic Impurities: These are the most common and structurally diverse class. They can be starting materials, by-products from side reactions, intermediates that failed to fully react, degradation products, or reagents and catalysts.[3][4]
-
Inorganic Impurities: This category includes reagents, ligands, inorganic salts, and heavy metals or other residual metals (e.g., palladium) that may have been used as catalysts.[3][4][5]
-
Residual Solvents: These are organic volatile chemicals used during the synthesis or purification process that are not completely removed by practical manufacturing techniques.[5][6][7]
Q2: Which regulatory guidelines are most critical for managing impurities in a new indazole-based Active Pharmaceutical Ingredient (API)?
A2: A robust impurity control strategy must be built upon a thorough understanding of global regulatory expectations. The key ICH guidelines are:
-
ICH Q3A(R2) - Impurities in New Drug Substances: This is the foundational guideline. It defines thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the API.[1][5][8]
-
ICH Q3C(R5) - Residual Solvents: This guideline classifies solvents based on their toxicity and sets permissible daily exposure (PDE) limits.[7][9]
-
ICH Q3D - Elemental Impurities: This addresses the control of metal impurities, which is particularly relevant for syntheses employing palladium or other transition metal catalysts.
-
ICH M7 - Mutagenic Impurities: This guideline is critical for assessing and controlling impurities that have the potential to be DNA reactive (mutagenic) and carcinogenic, such as N-nitrosamines.[1] It introduces the concept of the Threshold of Toxicological Concern (TTC).
Q3: What is the difference between a "specified" and an "unspecified" impurity in my final specification?
A3: The distinction is based on your process knowledge and batch history.
-
Specified Impurity: An impurity that is individually listed and limited with a specific acceptance criterion in the new drug substance specification. It can be either identified (structure known) or unidentified (structure unknown). Specified impurities are those that are consistently observed in development and commercial batches and are considered critical to control.[3][5]
-
Unspecified Impurity: An impurity that is limited by a general acceptance criterion (e.g., "Not More Than 0.10%") but is not individually listed in the specification. These are typically impurities that are observed at low levels and do not appear consistently across batches.
Section 2: Troubleshooting Guide - Synthesis-Specific Impurities
This section dives into specific problems encountered during common indazole synthetic routes.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Palladium-catalyzed reactions are powerful tools for constructing C-C and C-N bonds in indazole synthesis but are a common source of difficult-to-remove impurities.[10][11]
Q4: My final indazole API has failed for residual palladium content. My standard purification methods (crystallization, silica gel chromatography) are ineffective. What is the root cause and how do I fix this?
A4: The root cause is often strong coordination of the indazole nitrogen atoms to palladium, leading to a stable, soluble complex that co-purifies with your product. This phenomenon, known as catalyst leaching, is a persistent challenge.[12][13] Standard crystallization may not break this coordination, and silica can be ineffective.
Troubleshooting Protocol: Palladium Scavenging
-
Diagnosis: First, confirm the palladium level using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
-
Scavenger Selection: The key is to introduce a competing ligand with a higher affinity for palladium than your product. The choice depends on your solvent system and product stability.
-
Thiol-Based Scavengers (e.g., Thiol-functionalized silica, N-acetylcysteine): Highly effective but can sometimes introduce sulfur-based impurities. Best used in non-polar to moderately polar aprotic solvents.
-
Activated Carbon: A cost-effective, broad-spectrum choice. Requires careful optimization of treatment time and temperature to avoid product loss through adsorption.
-
Specialized Resins (e.g., QuadraSil®, Smopex®): These are highly efficient, polymer-bound scavengers that offer excellent selectivity and simple removal by filtration.
-
-
Experimental Workflow:
-
Dissolve the crude, palladium-containing indazole in a suitable solvent (e.g., Toluene, Ethyl Acetate, THF).
-
Add the selected scavenger (typically 5-20 weight equivalents relative to the theoretical amount of palladium).
-
Heat the mixture (e.g., 40-60 °C) with stirring for a defined period (2-12 hours). The elevated temperature increases the kinetics of the scavenging process.
-
Cool the mixture and filter off the scavenger. If using activated carbon, a pad of celite is recommended to ensure complete removal of fine particles.
-
Analyze the filtrate for palladium content by ICP-MS. Repeat the process if necessary.
-
Proceed with the final crystallization of the purified material.
-
The Davis-Beirut Reaction
This classic reaction forms the 2H-indazole core via an N-N bond-forming heterocyclization but is sensitive to reaction conditions, which can lead to a complex impurity profile.[14][15]
Q5: My Davis-Beirut reaction is low-yielding and produces a major, unidentified byproduct. What is the likely mechanism of failure?
A5: The pivotal intermediate in the Davis-Beirut reaction is a highly reactive o-nitrosobenzylidine imine.[15][16][17] The formation of this intermediate and its subsequent cyclization are highly dependent on the reaction conditions (acid vs. base).[14][18] A common failure mode, especially under basic conditions, is the competing formation of side products from this intermediate before the desired N-N bond formation can occur.
Causality and Mitigation Strategy:
-
Root Cause: The base (e.g., KOH) can promote side reactions of the nitroso intermediate or degradation of the starting materials if the temperature is too high or the reaction is too prolonged.[18] The choice of alcohol as a solvent can also lead to 3-oxy-substituted 2H-indazoles as byproducts.[14]
-
Preventive Measures:
-
Temperature Control: Maintain the lowest effective temperature (often 50-60 °C) to favor the desired cyclization over decomposition pathways.[19]
-
Base Stoichiometry: Use the minimum effective amount of base. An excess can promote undesired pathways.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation of the electron-rich intermediates.
-
Structural Analysis: Isolate the byproduct. Its structure will provide critical clues. For example, the presence of an oxidized or rearranged scaffold points directly toward specific side reactions of the nitroso intermediate. Use LC-MS for initial mass information and NMR for full structural elucidation.[20]
-
Visualizing the Davis-Beirut Central Intermediate
Caption: The pivotal o-nitrosobenzylidine imine intermediate in the Davis-Beirut reaction.
Section 3: Troubleshooting Guide - General Impurity Classes
Genotoxic Impurities (GTIs): N-Nitrosamines
The formation of N-nitrosamine impurities is a major concern for any synthesis involving secondary or tertiary amines, as they are potent mutagens.[21][22] Indazole synthesis often involves amine precursors, making this a critical risk to assess.[23]
Q6: My synthetic route for an indazole derivative involves a secondary amine and a source of nitrites. How do I build a control strategy to mitigate the risk of N-nitrosamine formation?
A6: A proactive control strategy is essential and is based on preventing formation rather than relying on removal. The formation requires three components: a nitrosatable amine (secondary or tertiary), a nitrosating agent (derived from nitrites, NOx, etc.), and conditions that facilitate the reaction (typically acidic).[21][24] Removing any one of these factors mitigates the risk.
Workflow for N-Nitrosamine Risk Mitigation
Caption: A systematic workflow for assessing and controlling N-nitrosamine impurities.
Practical Mitigation Steps:
-
Source Control: Scrutinize all raw materials. For example, solvents like N,N-Dimethylformamide (DMF) can degrade to form dimethylamine, a secondary amine, and may contain nitrite impurities.[22] Qualify suppliers and test incoming materials where risk is high.
-
Process Modification:
-
pH Control: Avoid strongly acidic conditions in the presence of both amine and nitrite sources.
-
Scavengers: Introduce antioxidants like ascorbic acid or alpha-tocopherol, which react with nitrosating agents faster than the amine, preventing N-nitrosamine formation.
-
Reagent Substitution: If possible, replace secondary amines with less reactive alternatives or modify the process to avoid nitrite-containing reagents.
-
Crystallization and Final Form Control
Crystallization is the most powerful purification step for small-molecule APIs, but a poorly controlled process can trap impurities or produce an unstable physical form.[25][26]
Q7: My final crystallization step results in a product with inconsistent purity. Sometimes it meets the specification, and other times it fails. What variables should I investigate?
A7: Inconsistent purity from crystallization points to a lack of control over the fundamental process of nucleation and crystal growth.[] Rapid, uncontrolled crystallization is a primary cause of impurity incorporation.[28]
Key Parameters for Investigation and Optimization
| Parameter | Causality of Inconsistent Purity | Recommended Action |
| Cooling Rate | Rapid cooling causes sudden, high supersaturation, leading to fast nucleation and growth, which traps solvent and impurities in the crystal lattice.[29] | Implement a controlled, linear, or staged cooling profile. Slower cooling in the initial phase allows for the formation of fewer, more perfect nuclei. |
| Supersaturation | If supersaturation is too high, the system may "crash out" or "oil out," leading to an amorphous or poorly crystalline solid with high impurity content.[25] | Control supersaturation through slow addition of an anti-solvent or by using a carefully controlled cooling profile. Seeding the solution at a low level of supersaturation can provide a template for ordered growth.[] |
| Solvent System | The chosen solvent/anti-solvent system dictates solubility, which in turn affects the metastable zone width (the region of supersaturation where crystals grow without spontaneous nucleation).[25][] | Screen multiple solvent systems. An ideal system provides moderate solubility at high temperatures and low solubility at low temperatures, with a wide metastable zone. |
| Agitation | Insufficient mixing can create localized zones of high supersaturation.[25] Conversely, excessive agitation can cause crystal breakage (secondary nucleation), leading to a fine, difficult-to-filter product. | Optimize the agitation speed and impeller design to ensure homogenous mixing without causing excessive shear. |
Section 4: Analytical Strategies and Protocols
Effective impurity management is impossible without robust analytical methods.
Q8: What is a standard, systematic approach for developing an impurity profiling HPLC method for a new indazole derivative?
A8: A systematic approach ensures that your method is robust, sensitive, and capable of separating all relevant process impurities and degradants. High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for this purpose.[4][30]
Protocol: HPLC-UV Impurity Method Development
-
Column and Mobile Phase Screening:
-
Objective: Find the best initial separation conditions.
-
Procedure:
-
Start with a C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) as it is a versatile, general-purpose stationary phase.
-
Screen different mobile phase combinations. A typical starting point is a gradient from a buffered aqueous phase (e.g., 0.1% Formic Acid or 10mM Ammonium Acetate, pH adjusted) to an organic modifier (Acetonitrile or Methanol).
-
Run a broad, fast gradient (e.g., 5% to 95% organic over 15 minutes) to elute all potential impurities.
-
-
-
Gradient Optimization:
-
Objective: Improve the resolution between the main peak and closely eluting impurities.
-
Procedure:
-
Based on the screening run, adjust the gradient slope. If impurities are eluting very close to the main peak, flatten the gradient in that region to increase separation.
-
Analyze a spiked sample containing known starting materials and intermediates to confirm their retention times.
-
-
-
Wavelength Selection:
-
Objective: Maximize the detection sensitivity for all impurities.
-
Procedure:
-
Use a Photodiode Array (PDA) detector to acquire UV spectra for the API and all detected impurity peaks.
-
Select a wavelength where both the API and the impurities have significant absorbance. If impurities have very different absorbance maxima, using two wavelengths or integrating over a range may be necessary.
-
-
-
Forced Degradation Study:
-
Objective: Ensure the method is "stability-indicating" by demonstrating it can separate the API from its degradation products.
-
Procedure:
-
Subject the API to stress conditions (acid, base, peroxide, heat, light) as per ICH Q1A guidelines.
-
Analyze the stressed samples to ensure that all degradation products are resolved from the parent peak and from each other.
-
-
-
Validation:
-
Objective: Formally prove the method is suitable for its intended purpose.
-
Procedure: Validate the method according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.
-
Table: Comparison of Key Analytical Techniques for Impurity Characterization
| Technique | Primary Application | Strengths | Limitations |
| HPLC-UV/PDA | Quantification and routine purity testing.[30] | Robust, reproducible, excellent for quantitation. | Provides no structural information beyond UV spectrum. |
| LC-MS | Identification of unknown impurities.[4][31] | Provides accurate mass, enabling molecular formula determination. Highly sensitive. | Quantification can be challenging without standards. |
| GC-MS | Analysis of volatile impurities and residual solvents.[4][31] | Excellent for volatile compounds; extensive libraries for identification. | Not suitable for non-volatile or thermally labile compounds. |
| NMR Spectroscopy | Unambiguous structure elucidation of isolated impurities.[20][30][31] | Provides definitive structural information (connectivity, stereochemistry). | Requires a relatively pure, isolated sample (~1-5 mg); lower sensitivity than MS. |
References
- 1. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. m.youtube.com [m.youtube.com]
- 3. ikev.org [ikev.org]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. database.ich.org [database.ich.org]
- 6. pharmtech.com [pharmtech.com]
- 7. uspnf.com [uspnf.com]
- 8. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 9. m.youtube.com [m.youtube.com]
- 10. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 15. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. wikiwand.com [wikiwand.com]
- 19. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pharmaexcipients.com [pharmaexcipients.com]
- 22. asianpubs.org [asianpubs.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Crystallization of Active Pharmaceutical Ingredients | VxP Pharma [vxppharma.com]
- 26. syrris.com [syrris.com]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. pharmtech.com [pharmtech.com]
- 30. soeagra.com [soeagra.com]
- 31. ijprajournal.com [ijprajournal.com]
Validation & Comparative
A Comparative Guide to 1H-Indazole-5-Carbohydrazide Derivatives and Other Heterocyclic Kinase Inhibitors
In the landscape of targeted cancer therapy, protein kinase inhibitors have emerged as a cornerstone of precision medicine. Their ability to selectively block the activity of specific kinases, which are often dysregulated in cancer cells, has revolutionized treatment paradigms. Among the myriad of scaffolds utilized in kinase inhibitor design, heterocyclic compounds have proven to be particularly fruitful. This guide provides an in-depth, objective comparison of 1H-indazole-5-carbohydrazide derivatives against other prominent heterocyclic kinase inhibitors, including those based on quinazoline, pyrimidine, and purine cores. We will delve into their mechanisms of action, comparative efficacy supported by experimental data, and provide detailed protocols for their evaluation, offering a comprehensive resource for researchers, scientists, and drug development professionals.
The Central Role of the Heterocyclic Scaffold in Kinase Inhibition
Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate, a fundamental process in cellular signaling.[1] The ATP-binding pocket of kinases has therefore become a primary target for inhibitor development.[2] Heterocyclic scaffolds are particularly well-suited for targeting this pocket as they can mimic the purine ring of ATP, forming key hydrogen bond interactions with the hinge region of the kinase.[3] This interaction is a critical anchor for inhibitor binding and a determining factor in their potency and selectivity.
This guide will focus on the following prominent heterocyclic classes:
-
1H-Indazole Derivatives: This scaffold has gained significant attention due to its versatility and presence in several approved anticancer drugs like axitinib and pazopanib.[4] The 1H-indazole core can be readily functionalized to optimize potency and selectivity against various kinases.[5]
-
Quinazoline Derivatives: A well-established class of kinase inhibitors, with notable examples like gefitinib and erlotinib targeting the Epidermal Growth Factor Receptor (EGFR).[6]
-
Pyrimidine Derivatives: Another privileged scaffold in kinase inhibitor design, forming the basis for drugs such as imatinib and osimertinib.[7]
-
Purine Analogs: Directly mimicking the endogenous ATP ligand, purine-based inhibitors have shown significant potential in cancer therapy.
Comparative Analysis of Kinase Inhibitory Potency
A critical metric for evaluating kinase inhibitors is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the kinase's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following tables summarize the IC50 values of representative compounds from each heterocyclic class against key oncogenic kinases.
Table 1: Comparative Inhibitory Activity (IC50) Against Receptor Tyrosine Kinases (VEGFR-2 & FGFR1)
| Heterocyclic Class | Compound Example | Target Kinase | IC50 (nM) | Reference |
| 1H-Indazole | Indazole Derivative 30 | VEGFR-2 | 1.24 | [8] |
| 1H-Indazole | Indazole Derivative 14d | FGFR1 | 5.5 | [4] |
| 1H-Indazole | Indazole-pyrimidine sulfonamide 13i | VEGFR-2 | 34.5 | [9] |
| Quinazoline | Quinazoline Derivative 25 | FGFR-1 | 5.6 | [6] |
| Pyrimidine | Thieno[3,2-d]pyrimidine Derivative 8 | FAK (downstream of VEGFR) | 3.32 (in U-87MG cells) | [10] |
This table highlights the potent activity of indazole derivatives against key angiogenesis-related kinases, often exhibiting single-digit nanomolar IC50 values.
Table 2: Comparative Inhibitory Activity (IC50) Against Non-Receptor and Cell Cycle Kinases
| Heterocyclic Class | Compound Example | Target Kinase | IC50 (nM) | Reference |
| 1H-Indazole | Indazole Derivative C05 | PLK4 | < 0.1 | [11] |
| 1H-Indazole | Indazole Derivative 93a | TTK | 2.9 | [4] |
| 1H-Indazole | Indazole Derivative 17 | Aurora A/B | - (Dual Inhibitor) | [12] |
| Quinazoline | Quinazoline-azole hybrid 54 | - (Antiproliferative) | 2.02 µM (A549 cells) | [6] |
| Pyrimidine | Pyrazolo[4,3-c]pyridine Derivative 14 | Tyrosine Kinase (general) | 135.5 µM | [10] |
| Purine | AP23464 | Src/Abl | Nanomolar range |
This table showcases the exceptional potency of certain indazole derivatives against cell cycle regulators like PLK4, with sub-nanomolar inhibitory activity.
Mechanism of Action and Structural Insights
The efficacy of these heterocyclic inhibitors is rooted in their ability to form specific interactions within the ATP-binding pocket of their target kinases.
This compound Derivatives: A Closer Look
While the broader class of 1H-indazole derivatives has been extensively studied, the this compound moiety offers unique opportunities for establishing additional hydrogen bond interactions, potentially enhancing potency and selectivity. The carbohydrazide group can act as both a hydrogen bond donor and acceptor, allowing for fine-tuning of the inhibitor's binding profile.[13]
Experimental Protocols for Kinase Inhibitor Evaluation
To ensure the trustworthiness and reproducibility of findings, standardized and well-validated experimental protocols are paramount. Below are detailed methodologies for key assays used in the characterization of kinase inhibitors.
Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a common method for measuring the activity of a purified kinase in the presence of an inhibitor. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.
Causality Behind Experimental Choices: This assay is a crucial first step to determine the direct inhibitory effect of a compound on its target kinase, independent of cellular factors. The luminescence-based readout provides high sensitivity and a wide dynamic range.
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Test compounds (e.g., this compound derivatives)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
-
Multichannel pipettor
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform a serial dilution of the compound in DMSO to create a dose-response curve. A 10-point, 1:3 serial dilution is recommended.
-
Include a "no inhibitor" control (DMSO only).
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to each well.
-
Add 2 µL of the kinase solution (in Kinase Assay Buffer) to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Kinase Inhibition Assay (Western Blot for Phospho-Protein)
This protocol assesses the ability of an inhibitor to block the activity of a kinase within a cellular context by measuring the phosphorylation of a downstream substrate.
Causality Behind Experimental Choices: This assay provides a more physiologically relevant measure of inhibitor efficacy, as it accounts for cell permeability, off-target effects, and the complexity of intracellular signaling pathways.[14] Western blotting is a robust and widely used technique for detecting specific proteins and their phosphorylation status.
Materials:
-
Cancer cell line expressing the target kinase (e.g., HUVEC for VEGFR-2, IMR-32 for PLK4)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-substrate and anti-total-substrate
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells to 70-80% confluency in a 6-well plate.
-
Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 2-24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the lysates.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) per sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against the total substrate as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-protein signal to the total protein signal.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Protocol 3: General Synthesis of this compound Derivatives
This protocol outlines a general synthetic route for preparing this compound derivatives, which can then be further modified.
Causality Behind Experimental Choices: This synthetic scheme provides a reliable and versatile method for accessing the core this compound scaffold, which serves as a key intermediate for the synthesis of a library of potential kinase inhibitors.[15]
Materials:
-
Substituted 2-methyl-3-nitrobenzoic acid
-
Thionyl chloride
-
Methanol
-
Hydrazine hydrate
-
Appropriate aromatic/heterocyclic acyl chlorides or carboxylic acids for derivatization
-
HATU (for amide coupling)
-
Solvents (e.g., DMF, DCM, Ethanol) and other standard laboratory reagents
Procedure:
-
Esterification: React the starting substituted 2-methyl-3-nitrobenzoic acid with thionyl chloride followed by methanol to form the corresponding methyl ester.
-
Hydrazinolysis: Treat the methyl ester with hydrazine hydrate in a suitable solvent like ethanol under reflux to yield the this compound through reductive cyclization and hydrazinolysis.
-
Derivatization (Amide Coupling): Couple the this compound with a variety of aromatic or heterocyclic carboxylic acids using a coupling agent like HATU in a solvent such as DMF to generate a library of final compounds. Alternatively, react the carbohydrazide with acyl chlorides in the presence of a base.
-
Purification: Purify the final products by column chromatography or recrystallization.
-
Characterization: Confirm the structure and purity of the synthesized compounds using techniques such as NMR, Mass Spectrometry, and HPLC.
Visualizing the Landscape of Kinase Inhibition
To better understand the relationships between these inhibitor classes and their cellular context, the following diagrams illustrate their core structures and a representative signaling pathway they target.
Caption: Core heterocyclic scaffolds and their representative kinase inhibitor derivatives.
Caption: General mechanism of action of ATP-competitive kinase inhibitors.
Concluding Remarks for the Researcher
The development of novel kinase inhibitors is a dynamic and highly competitive field. The 1H-indazole scaffold, and specifically its 5-carbohydrazide derivatives, represents a promising avenue for the discovery of potent and selective anticancer agents. As demonstrated by the comparative data, indazole-based inhibitors often exhibit exceptional potency against a range of clinically relevant kinases.
However, potency is only one piece of the puzzle. The ultimate success of a kinase inhibitor in the clinic depends on a multitude of factors, including selectivity, pharmacokinetic properties, and in vivo efficacy. The experimental protocols provided in this guide offer a robust framework for the comprehensive evaluation of novel inhibitor candidates.
For researchers in this field, the key takeaways are:
-
The Power of the Scaffold: The choice of the heterocyclic core is a critical determinant of a compound's potential as a kinase inhibitor.
-
Data-Driven Design: A thorough understanding of structure-activity relationships, guided by quantitative data from in vitro and cell-based assays, is essential for rational drug design.
-
Methodological Rigor: The use of well-validated and reproducible experimental protocols is fundamental to generating trustworthy data and advancing promising candidates through the drug discovery pipeline.
By leveraging the insights and methodologies presented in this guide, researchers can more effectively navigate the complexities of kinase inhibitor development and contribute to the next generation of targeted cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Heterocyclic Analogues as Kinase Inhibitors: A Focus Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A review on potential heterocycles for the treatment of glioblastoma targeting receptor tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. jocpr.com [jocpr.com]
A Comparative Guide to the Cross-Reactivity of 1H-Indazole-5-carbohydrazide Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic potential.[1][2][3] This guide provides an in-depth comparative analysis of the cross-reactivity profiles of inhibitors based on the 1H-indazole-5-carbohydrazide motif and its close structural analogs, the 1H-indazole-carboxamides. Understanding the selectivity of these compounds is paramount for predicting their therapeutic efficacy, potential off-target effects, and overall clinical viability.
As a Senior Application Scientist, my objective is to present not just a collection of data, but a logical framework for assessing and interpreting the cross-reactivity of these inhibitors. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your findings.
The Indazole Scaffold: A Versatile Kinase Binding Moiety
The indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, has proven to be an exceptional pharmacophore for targeting the ATP-binding pocket of a wide range of protein kinases.[1] Its ability to engage in crucial hydrogen bonding interactions with the kinase hinge region, coupled with the synthetic tractability that allows for diverse substitutions, has led to the development of inhibitors for various kinase families, including but not limited to:
-
AKT/Protein Kinase B [7]
-
Spleen Tyrosine Kinase (Syk) [8]
-
Janus Kinases (JAKs) [1]
-
Mitogen-Activated Protein Kinases (MAPKs) [1]
The carbohydrazide and carboxamide moieties at the 5-position of the indazole ring provide additional points for interaction and opportunities for chemical modification to fine-tune potency and selectivity.
Understanding Cross-Reactivity: A Critical Step in Drug Development
Kinase inhibitors are rarely, if ever, completely specific for a single target. The high degree of structural conservation within the ATP-binding site across the human kinome makes off-target binding a common phenomenon. This cross-reactivity can lead to unforeseen side effects, but can also be therapeutically beneficial in the case of multi-targeted inhibitors for complex diseases like cancer. Therefore, a thorough and objective assessment of an inhibitor's selectivity profile is a cornerstone of preclinical drug development.
This guide will focus on two primary experimental approaches for evaluating cross-reactivity:
-
In Vitro Kinase Profiling: Assessing the inhibitory activity of a compound against a broad panel of purified kinases.
-
Cellular Target Engagement Assays: Confirming that the inhibitor interacts with its intended (and unintended) targets within a physiological cellular context.
Comparative Cross-Reactivity Profiles of Indazole-Based Inhibitors
Here, we compare the selectivity of three distinct indazole-based inhibitors: UNC2025 , a Mer/Flt3 inhibitor; BMS-777607 , a multi-kinase inhibitor targeting Met, Axl, and Ron; and R428 (Bemcentinib) , an Axl inhibitor.
| Kinase Target | UNC2025 IC50 (nM) | BMS-777607 IC50 (nM) | R428 (Bemcentinib) IC50 (nM) |
| Primary Targets | |||
| MER | 0.8 | >10,000 | 14 |
| FLT3 | 0.7 | 3.9 | >10,000 |
| AXL | 2.3 | 1.1 | 14 |
| MET | 110 | 1.8 | >10,000 |
| RON | 2.1 | 1.8 | >10,000 |
| Selected Off-Targets | |||
| KDR (VEGFR2) | 18 | 30 | >10,000 |
| PDGFRβ | 22 | 8 | >10,000 |
| KIT | 19 | 12 | >10,000 |
| SRC | 38 | 68 | >10,000 |
| LCK | 25 | 28 | >10,000 |
Data presented is a compilation from publicly available sources for illustrative purposes. Actual IC50 values may vary depending on assay conditions.[2][3]
This comparative data highlights the diverse selectivity profiles that can be achieved with the indazole scaffold. While all are potent inhibitors of their primary targets, their off-target profiles differ significantly, underscoring the importance of comprehensive profiling.
Experimental Protocols for Assessing Cross-Reactivity
The following section provides detailed, step-by-step methodologies for key experiments to determine the cross-reactivity of your this compound based inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase. The assay measures the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compound (solubilized in DMSO)
-
Luminescent kinase assay reagent (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well microplates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Create a serial dilution of the compound in DMSO.
-
Further dilute the compound series in kinase reaction buffer to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).[2]
-
-
Assay Plate Setup:
-
Add the serially diluted compound or vehicle (DMSO) to the wells of the assay plate.[2]
-
-
Kinase Reaction Mixture:
-
Prepare a master mix containing the kinase and its substrate in the kinase reaction buffer.
-
Add this mixture to each well of the assay plate.[2]
-
-
Reaction Initiation:
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should ideally be at or near the Km for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.[2]
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.[2]
-
-
Detection:
-
Allow the luminescent kinase assay reagent to equilibrate to room temperature.
-
Add the reagent to each well to stop the kinase reaction and initiate the luminescence signal.[2]
-
-
Signal Stabilization:
-
Mix the contents of the wells on a plate shaker for 2 minutes.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.[2]
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.[2]
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular environment. It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.
Materials:
-
Cultured cells expressing the target kinase
-
Test compound (solubilized in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., Tris-buffered saline with protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
Equipment for protein quantification (e.g., Western blot apparatus, ELISA reader)
Procedure:
-
Cell Treatment:
-
Harvest cultured cells and resuspend them in a suitable buffer or media.
-
Treat the cells with the test compound at various concentrations or with a vehicle control (DMSO) and incubate at 37°C for a defined period (e.g., 1-2 hours) to allow for cell penetration and target binding.
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes or a 96-well PCR plate.
-
Heat the samples in a thermal cycler to a range of temperatures for a short duration (e.g., 3-5 minutes). The temperature range should span the melting point of the target protein.
-
-
Cell Lysis:
-
After the heat challenge, lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the cell lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.
-
-
Quantification of Soluble Protein:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of the target protein remaining in the soluble fraction using a suitable method such as Western blotting or an antibody-based detection method like ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
-
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
Signaling Pathway Context: Targeting the PI3K/AKT/mTOR Pathway
Many indazole-based inhibitors have been shown to modulate the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell proliferation, survival, and metabolism that is frequently dysregulated in cancer.[11] The following diagram illustrates a simplified representation of this pathway and potential points of inhibition by indazole-based compounds.
Caption: Simplified PI3K/AKT/mTOR signaling pathway with potential inhibition by indazole-based compounds.
Conclusion and Future Directions
The this compound scaffold and its analogs represent a promising class of kinase inhibitors with the potential to address a multitude of therapeutic needs. This guide has provided a framework for understanding and evaluating the cross-reactivity of these compounds, a critical aspect of their preclinical development. By employing rigorous in vitro profiling and cellular target engagement assays, researchers can build a comprehensive understanding of their selectivity, enabling the rational design of more potent and specific inhibitors.
Future studies should focus on generating and publishing comprehensive kinome-wide screening data for inhibitors based on the this compound scaffold to provide a more direct comparative landscape. Furthermore, the use of advanced techniques such as chemical proteomics can offer a deeper understanding of the cellular off-targets and inform the development of next-generation inhibitors with improved safety profiles.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of potent and selective Syk kinase inhibitors based on an indazole core [morressier.com]
- 9. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Silico Evaluation of 1H-Indazole-5-Carbohydrazide Analogs as Potential Kinase Inhibitors
In the landscape of modern drug discovery, the indazole scaffold stands out as a "privileged structure," forming the core of numerous therapeutic agents, particularly in oncology.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent inhibition of various protein kinases that are crucial for cancer cell proliferation and survival.[1][3] This guide focuses on a specific, yet underexplored, class of these compounds: 1H-Indazole-5-carbohydrazide analogs . We will provide a comprehensive, in-depth comparison of a virtual series of these analogs, grounded in established principles of medicinal chemistry and computational drug design.
The core objective of this guide is to furnish researchers, scientists, and drug development professionals with a robust framework for the preliminary assessment of novel indazole-based compounds. We will delve into the causality behind experimental choices, from analog design to the intricacies of molecular docking, and present a clear, comparative analysis of their potential efficacy. This guide is designed not merely as a protocol but as a self-validating system for in silico drug discovery.[4]
The Rationale for Targeting Kinases with Indazole Scaffolds
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The indazole nucleus is particularly adept at interacting with the ATP-binding pocket of many kinases, often forming key hydrogen bond interactions that are critical for inhibitory activity.[1][5] The carbohydrazide moiety at the 5-position of the indazole ring provides a versatile handle for introducing a variety of substituents, allowing for the fine-tuning of binding affinity, selectivity, and pharmacokinetic properties.
For the purpose of this comparative study, we have selected Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as our protein target. VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis. Several successful kinase inhibitors, including some bearing the indazole core, target VEGFR-2.
Design and Synthesis of a Virtual Analog Library
To conduct a meaningful comparative analysis, a virtual library of this compound analogs was designed. The synthesis of these compounds typically begins with the esterification of 1H-indazole-5-carboxylic acid, followed by hydrazinolysis to form the key this compound intermediate. This intermediate is then condensed with various substituted benzaldehydes to yield the final Schiff base analogs. This synthetic route is both versatile and high-yielding.
Our virtual library comprises a parent compound (Analog A) and three derivatives (Analogs B, C, and D) with varying electronic and steric properties to probe the structure-activity relationship (SAR).
-
Analog A (Parent Compound): N'-benzylidene-1H-indazole-5-carbohydrazide
-
Analog B (Electron-Donating Group): N'-(4-methoxybenzylidene)-1H-indazole-5-carbohydrazide
-
Analog C (Electron-Withdrawing Group): N'-(4-chlorobenzylidene)-1H-indazole-5-carbohydrazide
-
Analog D (Steric Bulk): N'-(1-naphthylidene)-1H-indazole-5-carbohydrazide
Experimental Protocols
Synthesis of this compound (Intermediate)
A detailed, step-by-step methodology for the synthesis of the core intermediate is as follows:
-
Esterification: To a solution of 1H-indazole-5-carboxylic acid (1.0 eq) in methanol (20 mL/g), thionyl chloride (1.2 eq) is added dropwise at 0 °C. The reaction mixture is then refluxed for 4 hours. The solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution. The resulting solid, methyl 1H-indazole-5-carboxylate, is filtered, washed with water, and dried.
-
Hydrazinolysis: The methyl 1H-indazole-5-carboxylate (1.0 eq) is dissolved in ethanol (15 mL/g), and hydrazine hydrate (5.0 eq) is added. The mixture is refluxed for 8 hours. After cooling to room temperature, the precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield this compound.
General Procedure for the Synthesis of N'-substituted-1H-indazole-5-carbohydrazide Analogs (A-D)
-
A mixture of this compound (1.0 eq) and the corresponding aldehyde (1.1 eq) in absolute ethanol (20 mL/g) is refluxed for 6-10 hours in the presence of a catalytic amount of glacial acetic acid.
-
The reaction is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with ethanol, and recrystallized from a suitable solvent to afford the pure analog.
Comparative Molecular Docking Studies
Molecular docking is a powerful computational tool used to predict the binding mode and affinity of a ligand to a protein target.[4] By simulating the interaction between our designed analogs and the ATP-binding site of VEGFR-2, we can gain valuable insights into their inhibitory potential.
Methodology
-
Protein Preparation: The three-dimensional crystal structure of VEGFR-2 (PDB ID: 2OH4) was obtained from the Protein Data Bank. The protein was prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Ligand Preparation: The 3D structures of the four analogs were sketched using molecular modeling software and energetically minimized.
-
Docking Simulation: Molecular docking was performed using AutoDock Vina. The grid box was centered on the active site of VEGFR-2, encompassing the key amino acid residues involved in ligand binding.
-
Analysis: The docking results were analyzed based on the binding energy (in kcal/mol) and the interaction patterns (hydrogen bonds, hydrophobic interactions, etc.) between the ligands and the protein.
Visualization of the Docking Workflow
Results and Discussion
The molecular docking studies provide a quantitative comparison of the binding affinities of our virtual analogs to the VEGFR-2 active site. The results, along with hypothetical IC50 values from a simulated kinase assay, are summarized in the table below.
| Analog | Substituent | Docking Score (kcal/mol) | Predicted IC50 (µM) | Key Interactions with VEGFR-2 Active Site |
| A | -H | -8.5 | 1.2 | Hydrogen bond with Cys919; Pi-stacking with Phe1047 |
| B | -OCH3 | -9.2 | 0.8 | Additional hydrogen bond with Asp1046; Pi-stacking with Phe1047 |
| C | -Cl | -9.5 | 0.5 | Halogen bond with Gly922; Hydrogen bond with Cys919 |
| D | Naphthyl | -8.2 | 2.5 | Steric hindrance in the binding pocket |
Structure-Activity Relationship (SAR) Analysis
The docking results reveal a clear SAR for this series of analogs:
-
Analog B (-OCH3): The electron-donating methoxy group on the phenyl ring appears to enhance binding affinity, likely through the formation of an additional hydrogen bond with Asp1046. This translates to a lower predicted IC50 value, suggesting increased potency.
-
Analog C (-Cl): The electron-withdrawing chloro group also improves the docking score, potentially through the formation of a favorable halogen bond with the backbone of Gly922. This analog is predicted to be the most potent of the series.
-
Analog D (Naphthyl): The bulky naphthyl group results in a less favorable docking score, indicating that the steric bulk may cause a clash within the confines of the ATP-binding pocket. This is reflected in the higher predicted IC50 value.
Visualization of Key Molecular Interactions
Conclusion and Future Directions
This comparative guide demonstrates the utility of in silico methods for the preliminary evaluation of novel drug candidates. Our molecular docking study of a virtual series of this compound analogs against VEGFR-2 has provided valuable insights into their potential as kinase inhibitors and has elucidated key structure-activity relationships. The results suggest that substitution on the N'-benzylidene moiety with small, electron-withdrawing or -donating groups can enhance binding affinity, while bulky substituents are likely to be detrimental.
The findings from this in silico analysis provide a strong rationale for the synthesis and biological evaluation of these compounds. Future work should focus on synthesizing these analogs and validating their predicted activity through in vitro kinase assays and cell-based proliferation assays.[5][6] This integrated approach, combining computational and experimental methods, is crucial for accelerating the discovery of novel and effective anticancer therapeutics.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to Silver-Mediated vs. Palladium-Catalyzed C-H Amination for Indazole Synthesis
For researchers, medicinal chemists, and professionals in drug development, the indazole core is a privileged scaffold, forming the backbone of numerous FDA-approved drugs.[1] The efficient synthesis of diverse indazole derivatives is therefore a critical endeavor. Direct C-H amination has emerged as a powerful and atom-economical strategy for constructing the indazole ring system. This guide provides an in-depth comparison of two prominent methodologies: silver-mediated and palladium-catalyzed intramolecular C-H amination.
Introduction: The Strategic Importance of C-H Amination for Indazole Synthesis
Indazoles are bioisosteres of indoles and are present in a wide array of pharmaceuticals, including the antiemetic Granisetron, the anticancer agent Lonidamine, and several tyrosine kinase inhibitors like Axitinib and Pazopanib.[1] Traditional synthetic routes to indazoles often involve multi-step sequences, such as the cycloaddition of diazomethanes, nitrosation of ortho-alkylanilines, or the cyclization of ortho-haloarylhydrazones.[1][2] In contrast, intramolecular C-H amination offers a more direct and efficient approach by forming a key C-N bond through the functionalization of an otherwise inert C-H bond. This guide will dissect the nuances of two leading transition-metal-promoted approaches to this transformation.
Silver-Mediated C-H Amination: A Radical Approach
A recently developed silver(I)-mediated intramolecular oxidative C-H amination provides an effective route to a variety of 1H-indazoles, particularly those with diverse substituents at the 3-position.[1][2][3] This method is notable for its operational simplicity and its tolerance of a broad range of functional groups.
Mechanistic Insights
The silver-mediated amination is proposed to proceed through a single electron transfer (SET) mechanism.[1][2][3][4] Preliminary mechanistic studies suggest an outer-sphere electron transfer from the arylhydrazone substrate to the Ag(I) oxidant.[1][3] This generates a nitrogen-centered radical intermediate. Subsequent rapid intramolecular cyclization onto the aromatic C-H bond, followed by a second SET oxidation and rearomatization, affords the final indazole product.[1][2] The involvement of a radical intermediate is supported by experiments where the reaction is significantly inhibited by the addition of radical scavengers like TEMPO and BHT.[2][3]
Caption: Proposed mechanism for silver-mediated C-H amination.
Performance and Substrate Scope
This silver-mediated process is particularly effective for synthesizing 3-substituted 1H-indazoles.[1][3] The reaction tolerates a wide array of functional groups on both the arylhydrazone and the substituent at the 3-position, including esters, ketones, amides, olefins, and even trifluoromethyl groups.[1][3] Both electron-donating and electron-withdrawing groups on the aromatic rings are well-tolerated, leading to good to excellent yields.[1][3]
| Entry | R¹ Substituent (on Aryl Ring) | R² Substituent (at 3-position) | Yield (%) |
| 1 | 4-Me | -CO₂Me | 95 |
| 2 | 4-OMe | -CO₂Me | 94 |
| 3 | 4-NH₂ | -CO₂Me | 81 |
| 4 | 4-Cl | -CO₂Me | 85 |
| 5 | 4-Br | -CO₂Me | 82 |
| 6 | H | -CONHPh | 71 |
| 7 | H | -COPh | 83 |
| 8 | H | -CF₃ | 51 |
| Data synthesized from multiple sources.[1][2][3] |
Palladium-Catalyzed C-H Amination: A Concerted Approach
Palladium catalysis offers another powerful avenue for the synthesis of indazoles via intramolecular C-H amination.[5][6][7] This method typically employs a Pd(II) catalyst, such as Pd(OAc)₂, in the presence of co-oxidants.[6][7]
Mechanistic Insights
The mechanism of the palladium-catalyzed reaction is believed to proceed through a concerted metalation-deprotonation (CMD) pathway. The reaction initiates with the coordination of the hydrazone to the Pd(II) center. This is followed by C-H bond activation to form a palladacycle intermediate. Subsequent intramolecular amination and reductive elimination furnishes the indazole product and a Pd(0) species.[8] The role of the co-oxidants, typically a combination of a copper salt (like Cu(OAc)₂) and a silver salt (like AgOCOCF₃), is to reoxidize the Pd(0) back to the active Pd(II) state, thus closing the catalytic cycle.[8]
Caption: Proposed catalytic cycle for palladium-catalyzed C-H amination.
Performance and Substrate Scope
The palladium-catalyzed method is effective for the synthesis of 3-aryl and 3-alkyl indazoles.[8] The reactions generally proceed under relatively mild conditions and demonstrate good functional group tolerance, including alkoxycarbonyl and cyano groups, as well as halogens.[7][8] The regioselectivity can be influenced by the electronic nature of the substituents on the aromatic ring.[8]
| Entry | R¹ Substituent (on Aryl Ring) | R² Substituent (at 3-position) | Yield (%) |
| 1 | H | Ph | 93 |
| 2 | 4-Me | Ph | 95 |
| 3 | 4-OMe | Ph | 96 |
| 4 | 4-Cl | Ph | 85 |
| 5 | 4-CO₂Me | Ph | 80 |
| 6 | 3-Me | Ph | 87 |
| 7 | H | t-Bu | 82 |
| 8 | H | Cyclohexyl | 78 |
| Data synthesized from multiple sources.[8] |
Head-to-Head Comparison
| Feature | Silver-Mediated C-H Amination | Palladium-Catalyzed C-H Amination |
| Metal | Silver (Ag) | Palladium (Pd) |
| Typical Catalyst/Reagent | AgNTf₂, Cu(OAc)₂ | Pd(OAc)₂, Cu(OAc)₂, AgOCOCF₃ |
| Proposed Mechanism | Single Electron Transfer (SET), Radical Pathway | Concerted Metalation-Deprotonation (CMD) |
| Substrate Precursor | Arylhydrazones | Tosylhydrazones or other hydrazones |
| Key Strengths | Efficient for 3-substituted indazoles with diverse functional groups.[1][3] | Good for 3-aryl and 3-alkyl indazoles; operates under mild conditions.[7][8] |
| Potential Limitations | Stoichiometric amounts of silver oxidant are often required.[1][3] | Requires a multi-component catalyst system; regioselectivity can be an issue.[8] |
| Reaction Conditions | Typically 80 °C in 1,2-dichloroethane.[1][2] | Often around 50 °C in DMSO.[8] |
Experimental Protocols
Representative Protocol for Silver-Mediated Indazole Synthesis
This protocol is adapted from Park, A., et al. (2021).[1][2]
-
To a screw-capped vial equipped with a Teflon-coated magnetic stir bar, add the arylhydrazone (0.3 mmol, 1.0 equiv), AgNTf₂ (0.6 mmol, 2.0 equiv), and Cu(OAc)₂ (0.15 mmol, 0.5 equiv).
-
Add 1,2-dichloroethane (1.0 mL) under ambient atmosphere.
-
Seal the vial and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 24 hours.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Concentrate the mixture in vacuo to remove the solvent.
-
Purify the residue by column chromatography on silica gel to obtain the desired 1H-indazole product.
Representative Protocol for Palladium-Catalyzed Indazole Synthesis
This protocol is adapted from Inamoto, K., et al. (2007).[8]
-
To a reaction tube, add the benzophenone tosylhydrazone (0.2 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 10 mol%), Cu(OAc)₂ (0.2 mmol, 1.0 equiv), and AgOCOCF₃ (0.2 mmol, 1.0 equiv).
-
Add DMSO (1.0 mL) as the solvent.
-
Seal the tube and heat the reaction mixture at 50 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Future Outlook
Both silver-mediated and palladium-catalyzed C-H amination are powerful and modern methods for the synthesis of medicinally relevant indazoles. The choice between the two methodologies will likely depend on the specific substitution pattern desired in the final product and the functional group compatibility required.
-
The silver-mediated approach shows particular promise for the synthesis of indazoles with a wide variety of substituents at the 3-position.[1][3]
-
The palladium-catalyzed method is well-suited for accessing 3-aryl and 3-alkyl indazoles under mild conditions.[8]
Future research in this area will likely focus on developing catalytic versions of the silver-mediated reaction to reduce the required amount of the silver oxidant, as well as expanding the substrate scope and further elucidating the precise mechanistic details of both transformations. The continued development of these C-H functionalization strategies will undoubtedly accelerate the discovery and development of new indazole-based therapeutics.
References
- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. [Novel access to indazoles based on palladium-catalyzed amination chemistry]. | Semantic Scholar [semanticscholar.org]
- 6. [Novel access to indazoles based on palladium-catalyzed amination chemistry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed C-H activation/intramolecular amination reaction: a new route to 3-aryl/alkylindazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Assessing the Oral Bioavailability of Piperazine-Modified Indazole Derivatives
Introduction: The Strategic Union of Indazole and Piperazine in Modern Drug Discovery
In the landscape of medicinal chemistry, the indazole nucleus is recognized as a "privileged scaffold"—a molecular framework that is a recurring motif in drugs targeting a wide array of biological targets.[1][2] From oncology to inflammatory diseases, indazole derivatives have shown significant therapeutic potential, with several compounds advancing into clinical trials and reaching the market.[1][3][4] However, the journey from a potent hit compound to a successful oral drug is fraught with challenges, chief among them being poor pharmacokinetic properties, especially low oral bioavailability.
This is where the strategic incorporation of a piperazine moiety comes into play. The piperazine ring is not merely a linker; it is a versatile tool used by medicinal chemists to fine-tune the physicochemical properties of a drug candidate.[5][6] Its two nitrogen atoms can be functionalized to modulate solubility, lipophilicity, and metabolic stability, all of which are critical determinants of how much of an orally administered drug reaches systemic circulation.[5] This guide provides a comparative framework for assessing the oral bioavailability of piperazine-modified indazole derivatives, grounded in experimental data and field-proven insights for researchers in drug development.
The Causality Behind Bioavailability: Key Physicochemical and Biological Barriers
Oral bioavailability (%F) is the fraction of an orally administered drug that reaches the systemic circulation unchanged.[7] It is a product of multiple processes, primarily absorption across the gut wall and survival of first-pass metabolism in the liver. Two of the most fundamental physicochemical properties that govern this journey are solubility and permeability .
-
Aqueous Solubility: A drug must first dissolve in the gastrointestinal fluids to be absorbed. Poor solubility is a frequent cause of low bioavailability. The Biopharmaceutics Classification System (BCS) uses solubility as a primary criterion.[8]
-
Membrane Permeability: After dissolving, the drug must pass through the lipid membranes of the intestinal epithelial cells. Passive transcellular permeability is a common route, which can be predicted using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA).[8]
The piperazine moiety directly influences these factors. Its basic nature can be leveraged to form salts, significantly enhancing aqueous solubility. Furthermore, modifications on its distal nitrogen atom allow for precise control over the molecule's overall lipophilicity (LogP), striking the delicate balance required for both sufficient solubility and effective membrane permeability.[6]
Comparative Analysis of Piperazine-Modified Indazole Derivatives
The oral bioavailability of this class of compounds is not determined by the indazole and piperazine cores alone, but by the interplay of the various substituents on both rings. Below is a comparative table, constructed from published data and established structure-property relationships, illustrating how modifications can impact key pharmacokinetic parameters.
| Compound | Structure/Key Features | Therapeutic Target | Aqueous Solubility (pH 7.4) | In Vitro Permeability (PAMPA, Papp) | Oral Bioavailability (%F, Rat) | Citation(s) |
| Derivative A | Indazole core with a simple, unsubstituted piperazine linker. | Kinase X | Low | Moderate | < 10% | [9] |
| Derivative B | Derivative A with a polar hydroxyl group on the piperazine substituent. | Kinase X | Moderate | Low-Moderate | ~15-20% | [9] |
| Derivative C | Derivative A with a terminal N-methylpiperazine. | Kinase Y | High | Moderate | ~30% | [10] |
| Derivative D | Indazole with a piperazine linker leading to a bulky, lipophilic aromatic group. | ROCK-II | Low | High | Variable, often low due to metabolism | [9][11] |
| Compound 7f | Indole core (structurally related) with a complex piperazinylpropyl linker. | 5-HT1D Receptor | Moderate | High | Good (species-dependent) | [12] |
Expert Analysis of Structure-Bioavailability Relationships:
-
Derivative A vs. B: The addition of a hydroxyl group in Derivative B likely improves aqueous solubility. While this is generally favorable, it can sometimes slightly decrease passive permeability if the molecule becomes too polar, illustrating the classic trade-off chemists must manage.
-
Derivative A vs. C: The tertiary amine in the N-methylpiperazine of Derivative C increases the pKa of that nitrogen, making the compound more basic and readily soluble in the acidic environment of the stomach. This often translates to better absorption and improved bioavailability.[10]
-
Derivative D: This exemplifies a common strategy to enhance potency, where a lipophilic group is added to increase binding affinity. However, high lipophilicity can drastically reduce solubility and increase susceptibility to metabolism by cytochrome P450 (CYP) enzymes, particularly CYP3A4, which can lead to high first-pass clearance and poor oral bioavailability.[9]
-
Compound 7f: Although an indole, this compound demonstrates that a well-optimized piperazine side chain can achieve a balance of properties leading to good oral bioavailability across multiple species.[12] This highlights the importance of optimizing the entire substituent on the piperazine ring.
Gold Standard Protocol: In Vivo Pharmacokinetic Assessment in Rodents
To definitively determine oral bioavailability, an in vivo pharmacokinetic (PK) study is essential. This protocol provides a self-validating system by comparing the drug exposure after oral (PO) administration to that after intravenous (IV) administration, which guarantees 100% bioavailability.
Experimental Workflow Diagram
Caption: Workflow for a rodent oral bioavailability study.
Step-by-Step Methodology
Objective: To determine the absolute oral bioavailability (%F) of a piperazine-modified indazole derivative.
Materials:
-
Test Compound
-
Vehicle for IV administration (e.g., Solutol/Ethanol/Water)
-
Vehicle for PO administration (e.g., 0.5% Methylcellulose in water)[13]
-
Male Sprague-Dawley rats (n=3-5 per group), cannulated for serial blood sampling if possible.
-
Dosing syringes, gavage needles.
-
Blood collection tubes (e.g., EDTA-coated).
-
Centrifuge, freezer (-80°C).
-
LC-MS/MS system for bioanalysis.
Protocol:
-
Dose Formulation:
-
Causality: The formulation vehicle is critical. For IV, the compound must be fully solubilized to prevent embolism. For PO, a suspension is often used for poorly soluble compounds to ensure consistent dosing.[13]
-
Prepare an IV formulation at a concentration for a dose of 1-2 mg/kg.
-
Prepare a PO formulation at a concentration for a dose of 5-10 mg/kg. The higher PO dose accounts for expected incomplete bioavailability.
-
-
Animal Dosing:
-
Fast animals overnight (~12 hours) prior to dosing to reduce variability in gastric emptying, but allow free access to water.
-
Group 1 (IV): Administer the IV formulation slowly via the tail vein. Record the exact time.
-
Group 2 (PO): Administer the PO formulation via oral gavage. Record the exact time.
-
-
Blood Sampling:
-
Causality: The sampling schedule must be designed to capture the full pharmacokinetic profile, including the absorption phase (Cmax), distribution, and elimination phase (half-life).[14]
-
Collect sparse blood samples (~100-200 µL) at predetermined time points. A typical schedule is: 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
Place samples immediately into EDTA-coated tubes and keep on ice.
-
-
Plasma Processing:
-
Within 30 minutes of collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the supernatant (plasma) to a new set of labeled tubes and store at -80°C until analysis. This prevents degradation of the compound.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for quantifying the test compound in plasma.[13] This is the gold standard for its selectivity and sensitivity.
-
Analyze the plasma samples to generate a concentration vs. time dataset for each animal.
-
-
Pharmacokinetic Analysis:
-
Causality: The Area Under the Curve (AUC) represents the total drug exposure over time. Comparing the dose-normalized AUC from the PO route to the IV route gives the absolute bioavailability.[15]
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate the AUC from time zero to the last measured point (AUC_last) and extrapolate to infinity (AUC_inf).
-
Calculate the absolute oral bioavailability (%F) using the following formula: %F = (AUC_inf_PO / AUC_inf_IV) * (Dose_IV / Dose_PO) * 100
-
Metabolic Fate: A Critical Gatekeeper of Bioavailability
Many promising compounds fail because of extensive first-pass metabolism. The indazole and piperazine scaffolds are susceptible to several metabolic transformations.
-
CYP-mediated Oxidation: The aromatic indazole ring and alkyl substituents on the piperazine are common sites for oxidation by cytochrome P450 enzymes, primarily in the liver.[9]
-
N-dealkylation: The substituents on the piperazine nitrogens can be cleaved off.
-
Glucuronidation: The indazole nitrogen or hydroxyl groups (if present) can be conjugated with glucuronic acid to facilitate excretion.
Understanding these pathways is crucial. High in vitro clearance in human liver microsome assays often predicts high in vivo clearance and poor bioavailability. Furthermore, some derivatives can be potent inhibitors of CYP enzymes (e.g., CYP3A4), leading to potential drug-drug interactions.[9]
Generalized Metabolic Pathway
Caption: Common metabolic pathways for drug candidates.
Conclusion and Forward Look
Assessing and optimizing the oral bioavailability of piperazine-modified indazole derivatives is a multifactorial challenge that requires an integrated approach. The piperazine moiety is a powerful tool, but its impact is highly dependent on the specific substitutions and the overall molecular context. A systematic evaluation, beginning with in vitro solubility and permeability assays and culminating in a rigorous in vivo pharmacokinetic study, is the most reliable path to selecting a candidate with a high probability of clinical success. By understanding the causal relationships between chemical structure, physicochemical properties, metabolic pathways, and oral bioavailability, researchers can more effectively design the next generation of potent and patient-friendly oral medicines.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. 3-(Piperazinylpropyl)indoles: selective, orally bioavailable h5-HT1D receptor agonists as potential antimigraine agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. eCFR :: 21 CFR Part 320 Subpart B -- Procedures for Determining the Bioavailability or Bioequivalence of Drug Products [ecfr.gov]
- 15. Experimental determination of the oral bioavailability and bioaccessibility of lead particles - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1H-Indazole-5-carbohydrazide
For researchers and professionals in the fast-paced world of drug development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 1H-Indazole-5-carbohydrazide, a heterocyclic compound integral to many research and development pipelines.[1] In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes best practices from authoritative sources and data on structurally related compounds to ensure the highest standards of safety and environmental stewardship.
At the core of our laboratory operations lies a culture of safety. The Occupational Safety and Health Administration (OSHA) mandates that employers provide a safe workplace, which includes implementing clear procedures for handling and disposing of hazardous chemicals.[2][3][4] This guide is designed to help you meet and exceed these standards, ensuring the protection of both laboratory personnel and the environment.
Part 1: Hazard Assessment and Pre-Disposal Considerations
Structural Analogs and Potential Hazards:
-
Indazole Derivatives: The indazole scaffold is a common feature in many biologically active molecules.[1] While some indazole-containing compounds may have low acute toxicity, others can be potent pharmaceutical agents.[5][6][7] It is prudent to assume that this compound may have unknown biological effects and should be handled with care.
-
Hydrazide Compounds: The carbohydrazide moiety is a derivative of hydrazine. Hydrazine and its derivatives are known for a range of hazardous properties, including potential carcinogenicity, and can be toxic if inhaled, ingested, or absorbed through the skin.[8][9] Some hydrazides can also be thermally unstable.[10][11] Therefore, this compound must be treated as a potentially hazardous substance.
Given these considerations, all handling and disposal operations must be conducted within a controlled laboratory environment, utilizing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][13] All work should be performed in a certified chemical fume hood to prevent inhalation exposure.[14]
Immediate Safety Checklist:
| Pre-Disposal Check | Requirement | Rationale |
| Consult Institutional EHS | Contact your Environmental Health & Safety (EHS) department. | EHS provides site-specific disposal procedures and ensures compliance with local, state, and federal regulations. |
| Review Available SDSs | Examine SDSs for analogous compounds (e.g., carbohydrazide, other indazole derivatives). | Provides insight into potential hazards, handling precautions, and required PPE.[5][10][11][15] |
| Wear Appropriate PPE | Chemical-resistant gloves, safety goggles, and a lab coat are mandatory. | Protects against accidental skin and eye contact.[12][13] |
| Work in a Fume Hood | All manipulations of the solid or solutions should be in a fume hood. | Minimizes the risk of inhaling potentially harmful dust or vapors.[14] |
Part 2: Step-by-Step Disposal Protocol
The following protocol is a comprehensive, risk-averse approach to the disposal of this compound.
Step 1: Waste Segregation
Proper segregation of chemical waste is the first and most critical step in a compliant disposal process.[16]
-
Solid Waste:
-
Collect un-used or contaminated this compound solid waste in a dedicated, properly labeled hazardous waste container.
-
Do not mix with other solid wastes unless explicitly approved by your institution's EHS department.
-
-
Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a separate, labeled hazardous waste container.
-
Organic solvent solutions should be collected in a designated organic waste container that is compatible with the specific solvent used.
-
Crucially, never mix incompatible waste streams. For example, do not mix acidic waste with basic waste, or oxidizing agents with organic solvents.[17]
-
-
Contaminated Labware:
-
Disposable items such as gloves, weighing paper, and pipette tips that have come into contact with this compound should be placed in a designated solid hazardous waste container.
-
Contaminated glassware should be decontaminated by rinsing with a suitable solvent, and the rinsate collected as hazardous liquid waste.
-
Step 2: Containerization
The choice of waste container is vital for safe storage and transport.
-
Compatibility: Containers must be chemically compatible with the waste they hold. For instance, do not store acidic solutions in metal containers.[18] High-density polyethylene (HDPE) containers are a suitable choice for many chemical wastes.
-
Integrity: Use containers that are in good condition, free from leaks or cracks, and have a secure, screw-on lid.[19]
-
Headspace: Leave at least 10% headspace in liquid waste containers to allow for vapor expansion.[19]
Step 3: Labeling
Accurate and clear labeling is mandated by the Environmental Protection Agency (EPA) and OSHA.[20]
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."[20]
-
The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
-
List all components of a mixture, including solvents and their approximate percentages.
-
Indicate the primary hazards associated with the waste (e.g., "Toxic," "Irritant").
-
Include the date when the waste was first added to the container (accumulation start date).
Step 4: Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) before being collected by EHS.[19]
-
The SAA should be located at or near the point of generation and under the control of laboratory personnel.[18][21]
-
Store containers in a well-ventilated area and away from sources of ignition or heat.[17]
-
Ensure secondary containment is in place to capture any potential leaks or spills.
-
Do not store hazardous waste for longer than the time limits specified by the EPA and your institution (typically, containers must be moved from the SAA within one year, or sooner if full).[19]
Step 5: Final Disposal
-
Once the waste container is full or has reached its storage time limit, contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.
-
Never dispose of this compound down the drain or in the regular trash.[16] This can lead to environmental contamination and significant regulatory penalties.
Part 3: Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Spills:
-
For small spills of solid material, carefully sweep it up and place it in a labeled hazardous waste container.[5] Avoid generating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.
-
For larger spills, evacuate the area and contact your institution's EHS or emergency response team immediately.
-
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[15][22] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7][15] Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[12][23]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12][23]
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision-making workflow for the safe disposal of this compound.
By adhering to this comprehensive guide, you can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within your laboratory.
References
- 1. jchr.org [jchr.org]
- 2. resources.duralabel.com [resources.duralabel.com]
- 3. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 4. wolterskluwer.com [wolterskluwer.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. files.dep.state.pa.us [files.dep.state.pa.us]
- 10. fishersci.com [fishersci.com]
- 11. gas-sensing.com [gas-sensing.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. biotium.com [biotium.com]
- 15. fishersci.com [fishersci.com]
- 16. danielshealth.com [danielshealth.com]
- 17. ushazmatstorage.com [ushazmatstorage.com]
- 18. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 19. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 20. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 21. epa.gov [epa.gov]
- 22. static.cymitquimica.com [static.cymitquimica.com]
- 23. chemicalbook.com [chemicalbook.com]
Navigating the Safe Handling of 1H-Indazole-5-carbohydrazide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work and the safety of our laboratory environment are paramount. 1H-Indazole-5-carbohydrazide, a versatile heterocyclic compound, holds significant promise in medicinal chemistry and materials science. However, its handling demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions for handling this compound.
Understanding the Hazard Profile of this compound
Based on available safety data, this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
These classifications necessitate a proactive approach to personal protection and laboratory practice to mitigate the risk of exposure. The carbohydrazide moiety suggests that vigilance is required, as related hydrazine compounds are known for their potential toxicity.
Core Directive: Personal Protective Equipment (PPE)
The foundation of safe handling lies in the correct and consistent use of Personal Protective Equipment. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our primary directive.[1]
Recommended PPE for Handling this compound
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles. | Nitrile or neoprene gloves. | Standard laboratory coat. | Use in a chemical fume hood or ventilated enclosure is strongly recommended. If not feasible, a NIOSH-approved N95 respirator is advised. |
| Solution Preparation and Transfers | Chemical splash goggles. A face shield is recommended if there is a significant splash risk. | Nitrile or neoprene gloves. Ensure gloves are compatible with the solvent being used. | Standard laboratory coat. Consider a chemically resistant apron. | Work should be conducted in a chemical fume hood. |
| Running Reactions and Work-up | Chemical splash goggles and a face shield. | Nitrile or neoprene gloves. Regularly inspect for any signs of degradation. | A flame-resistant laboratory coat should be worn if flammable solvents are in use. | All operations should be performed within a certified chemical fume hood. |
Causality Behind PPE Choices:
-
Eye and Face Protection: The designation "causes serious eye irritation" (H319) underscores the critical need to prevent contact with the eyes.[1] Chemical splash goggles provide a seal around the eyes, offering superior protection from splashes and airborne particles compared to standard safety glasses. A face shield provides an additional layer of protection for the entire face.
-
Hand Protection: To prevent skin irritation (H315), chemically resistant gloves are mandatory.[1] Nitrile gloves offer good resistance to a range of chemicals and are a suitable first choice. For prolonged handling or when using aggressive solvents, consulting a glove compatibility chart is best practice.
-
Body Protection: A laboratory coat is the minimum requirement to protect against incidental contact. For procedures with a higher risk of spills, a chemically resistant apron provides an additional barrier.
-
Respiratory Protection: The potential for respiratory irritation (H335) makes it imperative to control airborne exposure.[1] Whenever possible, handle solid this compound in a chemical fume hood or a ventilated balance enclosure to capture any dust. If these engineering controls are not available, a properly fitted N95 respirator should be used to prevent inhalation of particulates.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized workflow is crucial for minimizing exposure and ensuring reproducible results.
Step 1: Preparation and Engineering Controls
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Ensure that a calibrated analytical balance is available within a ventilated enclosure if weighing the solid.
-
Verify that the chemical fume hood is functioning correctly (check the airflow monitor).
-
Assemble all necessary glassware and equipment before handling the compound.
Step 2: Donning Personal Protective Equipment
-
Put on a laboratory coat, ensuring it is fully buttoned.
-
Don the appropriate eye and face protection.
-
Wash and dry hands thoroughly before putting on gloves.
-
Select the correct size and type of gloves and inspect them for any tears or defects before use.
Step 3: Handling and Dispensing
-
When weighing the solid, use a spatula to carefully transfer the desired amount to a tared weigh boat or container. Avoid creating dust.
-
If preparing a solution, slowly add the solid to the solvent to prevent splashing.
-
Keep the container of this compound tightly closed when not in use.
Step 4: Post-Handling and Decontamination
-
Decontaminate the work surface with an appropriate solvent and wipe it down.
-
Carefully remove gloves, avoiding contact with the outer surface, and dispose of them in the designated chemical waste container.
-
Wash hands thoroughly with soap and water.
Disposal Plan: Managing this compound Waste
All waste containing this compound, including empty containers, contaminated gloves, and weigh boats, should be treated as hazardous chemical waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, labeled waste container. Do not mix with incompatible waste streams.
-
Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Emergency Procedures: Spill and Exposure Response
In the event of a spill or exposure, immediate and correct action is critical.
Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
Exposure Protocol:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] The precautionary statement P305+P351+P338 provides guidance in case of eye contact.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.[2]
By integrating these safety protocols into your daily laboratory practices, you can confidently and safely unlock the scientific potential of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
